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  • Product: 5-(4-nitrophenyl)furan-2-carbonyl Chloride
  • CAS: 60335-99-1

Core Science & Biosynthesis

Foundational

synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride from carboxylic acid

A-Z Guide to the Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl Chloride Abstract This technical guide provides a comprehensive overview of the synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride from its correspondi...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to the Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride from its corresponding carboxylic acid. Acyl chlorides are pivotal reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives. This document outlines the foundational chemical principles, a detailed experimental protocol, safety considerations, and expert insights for researchers, chemists, and professionals in drug development. The primary method detailed herein involves the use of thionyl chloride (SOCl₂), a widely accepted and efficient reagent for this transformation.

Strategic Overview: The Role and Synthesis of Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic chemistry. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, rendering the acid relatively unreactive toward direct nucleophilic acyl substitution.[1] By replacing the -OH group with a chlorine atom, an acyl chloride is formed. This transformation dramatically increases the electrophilicity of the carbonyl carbon and provides a much better leaving group (Cl⁻), thereby facilitating a wide range of subsequent reactions.

5-(4-nitrophenyl)furan-2-carbonyl chloride, in particular, is a valuable building block. The nitrophenylfuran scaffold is investigated in medicinal chemistry, and the acyl chloride handle allows for its facile conjugation to various nucleophiles to create libraries of compounds for screening.[2][3]

The most common and effective reagents for this conversion are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides like PCl₃ and PCl₅.[4][5] This guide focuses on thionyl chloride due to its efficacy and the convenient nature of its byproducts, which are gaseous (SO₂ and HCl) and easily removed from the reaction mixture.[5]

Mechanistic Deep Dive: The Carboxylic Acid to Acyl Chloride Pathway

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The process begins with the carboxylic acid acting as a nucleophile. One of the lone pairs on the carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of Acyl Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[1]

  • Nucleophilic Acyl Substitution: The chloride ion (Cl⁻) generated in the previous step now acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate.[4][6]

  • Product Formation and Byproduct Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the cleavage of the C-O bond and the expulsion of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The protonated oxygen releases a proton, which combines with the newly formed chloride ion to generate hydrogen chloride (HCl) gas.[4][6]

This elegant sequence efficiently drives the reaction to completion, as the gaseous byproducts escape the reaction vessel, shifting the equilibrium according to Le Châtelier's principle.

Experimental Protocol: Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl Chloride

This protocol provides a robust method for the synthesis, adapted from standard procedures for acyl chloride formation.[7][8]

Safety First:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction evolves toxic gases (SO₂ and HCl). Ensure the reaction setup includes a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic off-gases.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-(4-nitrophenyl)furan-2-carboxylic acidC₁₁H₇NO₅233.181.0 g4.29Starting material[9]
Thionyl ChlorideSOCl₂118.971.5 mL20.4Reagent, ~4.7 eq.
Anhydrous TolueneC₇H₈92.1420 mL-Solvent
Dimethylformamide (DMF)C₃H₇NO73.091-2 drops-Catalyst
Anhydrous HexaneC₆H₁₄86.18~50 mL-For precipitation/washing
Step-by-Step Procedure
  • Preparation: Dry all glassware thoroughly in an oven ( >100 °C) and cool under a stream of dry nitrogen or in a desiccator before use.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 g, 4.29 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (20 mL) to the flask. Begin stirring to suspend the carboxylic acid. Carefully add thionyl chloride (1.5 mL, 20.4 mmol) dropwise via syringe. Finally, add one drop of DMF as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. The solid starting material should gradually dissolve as it converts to the more soluble acyl chloride. The evolution of gas (SO₂ and HCl) will be observed. Maintain the reflux for 2-3 hours.

  • Monitoring: The reaction can be monitored by the cessation of gas evolution. A complete reaction is typically indicated by the formation of a clear, homogenous solution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive vapors with a cold trap and/or a base trap.

  • Isolation: The resulting crude product, often an oil or solid, is co-evaporated with anhydrous toluene (2 x 10 mL) to remove any final traces of thionyl chloride. The crude acyl chloride can then be solidified or precipitated by adding anhydrous hexane and cooling in an ice bath.

  • Purification: The solid product is collected by vacuum filtration, washed with a small amount of cold, anhydrous hexane, and dried under high vacuum. The resulting 5-(4-nitrophenyl)furan-2-carbonyl chloride is typically used in the next synthetic step without further purification due to its reactivity.

Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification Start Start: 5-(4-nitrophenyl)furan-2-carboxylic acid in flask AddSolvent Add Anhydrous Toluene Start->AddSolvent AddReagent Add SOCl₂ (Reagent) + DMF (Catalyst) AddSolvent->AddReagent Reflux Heat to Reflux (2-3h) Evolves SO₂ + HCl gas AddReagent->Reflux Cool Cool to RT Reflux->Cool Evaporate Rotary Evaporation (Remove excess SOCl₂/Solvent) Cool->Evaporate Precipitate Precipitate with Hexane Evaporate->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter Product Final Product: 5-(4-nitrophenyl)furan-2-carbonyl Chloride Filter->Product

Caption: Workflow for the synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Field Insights & Troubleshooting

  • Moisture Sensitivity: The primary cause of failed or low-yield reactions is the presence of water. Water will hydrolyze both thionyl chloride and the acyl chloride product back to the carboxylic acid. Ensure all glassware is scrupulously dried and use anhydrous solvents.

  • Catalyst Use: The addition of a catalytic amount of DMF can significantly accelerate the reaction rate by forming a Vilsmeier intermediate, which is a more potent acylating agent. However, use only a catalytic amount, as excess DMF can lead to side reactions.

  • Purity of Starting Material: Ensure the starting 5-(4-nitrophenyl)furan-2-carboxylic acid is pure and dry. Impurities can interfere with the reaction. The synthesis of the starting material often involves a Suzuki coupling followed by ester hydrolysis.[2]

  • Color Change: The reaction mixture may darken upon heating. This is common and does not necessarily indicate a failed reaction.

  • Product Stability: Acyl chlorides are highly reactive and susceptible to hydrolysis. It is best practice to use the synthesized 5-(4-nitrophenyl)furan-2-carbonyl chloride immediately in the subsequent reaction step for optimal results. If storage is necessary, it must be under an inert atmosphere (N₂ or Ar) in a tightly sealed container at low temperature.

References

  • Rzepa, H. S. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Bellinzoni, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • ResearchGate. (2022). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • MDPI. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. [Link]

  • PubChem. (n.d.). 5-(4-nitrophenyl)furan-2-carbonyl Chloride. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxylic acid. [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitrofuran-2-carboxylic acid chloride. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Formation of 5-(4-nitrophenyl)furan-2-carbonyl chloride: Mechanism and Synthesis

This guide provides a comprehensive technical overview of the synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride, a key intermediate in the development of novel therapeutics. Addressed to researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride, a key intermediate in the development of novel therapeutics. Addressed to researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies of the core chemical transformations and provides actionable experimental protocols.

Introduction: The Significance of the 5-arylfuran Scaffold

The 5-(4-nitrophenyl)furan-2-carbonyl chloride molecule is a crucial building block in medicinal chemistry. The 5-arylfuran-2-carboxylic acid scaffold, from which it is derived, has been identified as a promising pharmacophore for a variety of therapeutic targets. For instance, compounds bearing this moiety have shown potential in targeting iron acquisition in mycobacterial species, presenting a novel strategy for the development of antitubercular agents[1]. The conversion of the carboxylic acid to the highly reactive acyl chloride is a pivotal step, enabling the facile introduction of this scaffold into a diverse range of molecular architectures through reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively[2][3].

Part 1: Synthesis of the Precursor: 5-(4-nitrophenyl)furan-2-carboxylic acid

The journey to 5-(4-nitrophenyl)furan-2-carbonyl chloride begins with the synthesis of its carboxylic acid precursor. A robust and widely employed method for this is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient route to biaryl compounds and, in this case, aryl-heteroaryl linkages[4][5].

The general strategy involves the palladium-catalyzed coupling of a furan derivative, typically bearing a halogen, with an arylboronic acid. Specifically, methyl 5-bromofuran-2-carboxylate can be coupled with (4-nitrophenyl)boronic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid[1].

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions furan Methyl 5-bromofuran-2-carboxylate ester_intermediate Methyl 5-(4-nitrophenyl)furan-2-carboxylate furan->ester_intermediate Suzuki Coupling boronic_acid (4-nitrophenyl)boronic acid boronic_acid->ester_intermediate catalyst Pd(PPh₃)₂Cl₂ (Catalyst) catalyst->ester_intermediate base Na₂CO₃ (Base) base->ester_intermediate solvent 1,4-Dioxane (Solvent) solvent->ester_intermediate hydrolysis Hydrolysis (NaOH, H₂O/MeOH) ester_intermediate->hydrolysis final_product 5-(4-nitrophenyl)furan-2-carboxylic acid hydrolysis->final_product

Caption: Workflow for the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid via Suzuki coupling.

Experimental Protocol: Suzuki Coupling and Hydrolysis
  • Reaction Setup: To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) and (4-nitrophenyl)boronic acid (1.3 eq) in dry 1,4-dioxane, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a 2 M aqueous solution of sodium carbonate (2.0 eq).

  • Reaction Execution: Stir the resulting mixture at 90 °C overnight.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite. The filtrate contains the ester intermediate.

  • Hydrolysis: To the solution containing the crude methyl 5-(4-nitrophenyl)furan-2-carboxylate, add a solution of sodium hydroxide (3.0 eq) in a 2:1 mixture of water and methanol.

  • Reaction Execution: Reflux the mixture for 3 hours.

  • Isolation: After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with water, and dried.

Part 2: The Core Transformation: Formation of the Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis that replaces a poor leaving group (-OH) with a good one (-Cl)[6][7]. This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common choices[8][9]. The reaction is often catalyzed by N,N-dimethylformamide (DMF)[2][10].

Mechanism with Thionyl Chloride (SOCl₂)

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a highly reactive intermediate, which then undergoes nucleophilic attack by a chloride ion[6][7]. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently shift the reaction equilibrium towards the product[3][11].

Thionyl_Chloride_Mechanism RCOOH R-COOH (Carboxylic Acid) Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic attack on S SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate1 AcylChloride R-COCl (Acyl Chloride) Intermediate1->AcylChloride Nucleophilic attack by Cl⁻ SO2 SO₂ (gas) Intermediate1->SO2 Elimination HCl HCl (gas) Intermediate1->HCl Elimination

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

Detailed Mechanistic Steps:

  • Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride[7].

  • Chloride Ion Elimination: A chloride ion is expelled from the thionyl group.

  • Intermediate Formation: A proton transfer results in the formation of a chlorosulfite intermediate and a chloride ion.

  • Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate[12][13].

  • Product Formation: The intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride[3].

Mechanism with Oxalyl Chloride ((COCl)₂) and Catalytic DMF

Oxalyl chloride is a milder and more selective reagent than thionyl chloride[2]. Its use is often accompanied by a catalytic amount of DMF, which significantly accelerates the reaction through the formation of the Vilsmeier reagent[10][14].

Oxalyl_Chloride_DMF_Mechanism cluster_catalyst_formation Catalyst Activation cluster_acyl_chloride_formation Acyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Intermediate) DMF->Vilsmeier OxalylChloride (COCl)₂ OxalylChloride->Vilsmeier MixedAnhydride Mixed Imino-anhydride Intermediate Vilsmeier->MixedAnhydride RCOOH R-COOH RCOOH->MixedAnhydride AcylChloride R-COCl MixedAnhydride->AcylChloride Acyl substitution by Cl⁻ AcylChloride->DMF Regenerates

Caption: Catalytic cycle of DMF in acyl chloride formation with oxalyl chloride.

The Role of DMF:

  • Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form an electrophilic iminium intermediate known as the Vilsmeier reagent[2][14].

  • Carboxylic Acid Activation: The carboxylic acid adds to the Vilsmeier reagent, forming an unstable mixed imino-anhydride intermediate.

  • Nucleophilic Attack and Product Formation: This highly reactive intermediate undergoes nucleophilic attack by the chloride ion released in the first step, yielding the acyl chloride and regenerating the DMF catalyst[2][14].

The byproducts of the reaction with oxalyl chloride are all gaseous (CO₂, CO, and HCl), which simplifies the purification of the final product[15].

Experimental Protocol: Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride

This protocol is an adaptation of general procedures for acyl chloride synthesis[9][16].

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq) or in an inert solvent such as dichloromethane with oxalyl chloride (1.5-2.0 eq)[9].

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of DMF (e.g., 1-3 mol%) to the reaction mixture[17].

  • Reaction Execution:

    • With Thionyl Chloride: Stir the mixture at room temperature or gently reflux until the evolution of gas ceases and the solid carboxylic acid has completely dissolved.

    • With Oxalyl Chloride: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Isolation of the Product:

    • Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure. Care should be taken as the product is moisture-sensitive.

    • The resulting crude 5-(4-nitrophenyl)furan-2-carbonyl chloride can be used directly in the next step or purified by distillation or recrystallization if necessary.

ParameterThionyl Chloride MethodOxalyl Chloride/DMF Method
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst DMF (optional)DMF (catalytic)
Solvent Neat SOCl₂ or inert solventInert solvent (e.g., DCM)
Temperature Room temperature to refluxRoom temperature
Byproducts SO₂, HCl (gaseous)CO₂, CO, HCl (gaseous)
Remarks More vigorous reactionMilder, more selective

Conclusion

The synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride is a critical step in the development of novel compounds with potential therapeutic applications. Understanding the underlying mechanisms of both the precursor synthesis via Suzuki coupling and the final conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride is paramount for optimizing reaction conditions and ensuring high yields and purity. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Wikipedia contributors. (2023). Acyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (2021). 22.9: Reactions of Carboxylic Acids. In Chemistry LibreTexts. Retrieved from [Link]

  • Rzepa, H. S. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • LibreTexts. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. In Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. In Chemistry LibreTexts. Retrieved from [Link]

  • Muathen, H. A. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(82), 79146-79171. [Link]

  • Wikipedia contributors. (2023). Oxalyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. [Link]

  • Various Authors. (n.d.). Dmf role in acid chloride formation.
  • Li, Z., et al. (2011). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Chinese Chemical Letters, 22(10), 1163-1166.
  • Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1367. [Link]

  • ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. In Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-nitrophenyl)furan-2-carbonyl Chloride. Retrieved from [Link]

  • LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. In Chemistry LibreTexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

Sources

Foundational

5-(4-nitrophenyl)furan-2-carbonyl chloride chemical properties and reactivity

An In-depth Technical Guide to 5-(4-nitrophenyl)furan-2-carbonyl chloride: Properties, Reactivity, and Applications Introduction 5-(4-nitrophenyl)furan-2-carbonyl chloride is a highly reactive, bifunctional organic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(4-nitrophenyl)furan-2-carbonyl chloride: Properties, Reactivity, and Applications

Introduction

5-(4-nitrophenyl)furan-2-carbonyl chloride is a highly reactive, bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. It incorporates three key structural motifs: a furan ring, a nitrophenyl group, and a reactive acyl chloride moiety. This unique combination makes it a valuable intermediate for the synthesis of a wide array of complex molecules. The furan nucleus is a prevalent scaffold in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for phenyl rings, which can enhance pharmacokinetic properties.[1][2] The electron-withdrawing 4-nitrophenyl substituent significantly modulates the electronic properties of the furan system, while the acyl chloride provides a reactive handle for facile derivatization via nucleophilic acyl substitution.[1][3]

This guide provides a comprehensive technical overview of 5-(4-nitrophenyl)furan-2-carbonyl chloride, detailing its chemical and physical properties, synthetic pathways, characteristic reactivity, and key applications, with a particular focus on its role in the development of novel therapeutic agents.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its effective use in a research setting. The key identifiers and properties for 5-(4-nitrophenyl)furan-2-carbonyl chloride are summarized below.

PropertyValueSource(s)
IUPAC Name 5-(4-nitrophenyl)furan-2-carbonyl chloride[4]
CAS Number 60335-99-1[4][5]
Molecular Formula C₁₁H₆ClNO₄[4][5]
Molecular Weight 251.62 g/mol [4][5]
Melting Point 147-148 °C[5]
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)[O-][4]
InChIKey IFEAELRKQSGSSY-UHFFFAOYSA-N[4]
Appearance Yellow to orange solid (inferred)[3]

Synthesis and Purification

The synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride is typically achieved from its corresponding carboxylic acid precursor, 5-(4-nitrophenyl)furan-2-carboxylic acid. This precursor is itself synthesized via modern cross-coupling methodologies.

Synthesis of the Carboxylic Acid Precursor

A common and effective method for preparing the precursor is the Suzuki coupling reaction.[6] This involves the palladium-catalyzed reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.[6]

An alternative route is a modified Meerwein arylation, reacting a diazonium salt derived from a substituted aniline with a furan derivative.[7]

Conversion to the Acyl Chloride: A Standard Protocol

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a well-established and efficient method.

Experimental Protocol: Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or connected to a nitrogen line), suspend 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq). A small catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) is added to the mixture.[8]

    • Causality Insight: Thionyl chloride serves as both the chlorinating agent and the solvent. The reaction with the carboxylic acid produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. The catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Reaction Execution: Gently heat the reaction mixture to reflux (typically around 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Workup and Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step should be performed in a well-ventilated fume hood. The crude solid residue is the desired 5-(4-nitrophenyl)furan-2-carbonyl chloride.

  • Purification: The product can be purified by recrystallization from a suitable anhydrous solvent, such as benzene or toluene, to yield a crystalline solid.[5] Due to its reactivity, the product must be protected from moisture.

G cluster_synthesis Synthesis Workflow start 5-(4-Nitrophenyl)furan -2-carboxylic Acid reaction Reflux (2-4h) Reaction Vessel start->reaction reagents Thionyl Chloride (SOCl₂) cat. DMF reagents->reaction workup Remove excess SOCl₂ (Reduced Pressure) reaction->workup purification Recrystallization (Anhydrous Solvent) workup->purification product 5-(4-Nitrophenyl)furan -2-carbonyl chloride purification->product

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-(4-nitrophenyl)furan-2-carbonyl chloride is dominated by the acyl chloride functional group, which is a powerful electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[1][9]

Electronic Effects

The electrophilicity of the carbonyl carbon is significantly enhanced by two key structural features:

  • The Chloride Leaving Group: The chloride ion is an excellent leaving group, which facilitates the substitution reaction.

  • Electron-Withdrawing Groups: Both the furan ring and, more potently, the 4-nitrophenyl group are strongly electron-withdrawing. They pull electron density away from the carbonyl carbon via inductive and resonance effects, making it more positive and thus more susceptible to nucleophilic attack.[3]

The general mechanism is a two-step addition-elimination process.[10] The nucleophile first attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.[9]

Caption: The addition-elimination mechanism for acyl chlorides.

Common Reactions
  • Esterification: Reacts rapidly with alcohols (ROH) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding esters. The base neutralizes the HCl byproduct.[1][11]

  • Amidation: Reacts with primary or secondary amines (RNH₂ or R₂NH) to produce amides. Typically, two equivalents of the amine are used: one as the nucleophile and one to sequester the HCl.

  • Hydrolysis: Is sensitive to moisture and will hydrolyze in the presence of water to revert to the parent carboxylic acid, releasing HCl. This necessitates storage in anhydrous conditions.

  • Friedel-Crafts Acylation: Can be used as an acylating agent to introduce the 5-(4-nitrophenyl)furoyl group onto an activated aromatic ring using a Lewis acid catalyst.[1]

Applications in Research and Drug Development

The primary utility of 5-(4-nitrophenyl)furan-2-carbonyl chloride is as a versatile building block for synthesizing more complex molecules with potential therapeutic value.

Intermediate for Antitubercular Agents

Research has identified 5-phenyl-furan-2-carboxylic acids as a promising class of therapeutics for combating Tuberculosis (TB).[6][12] These compounds function as anti-virulence agents by inhibiting the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis, a pathway essential for the pathogen's survival and infectivity.[6][7] 5-(4-nitrophenyl)furan-2-carbonyl chloride is a key intermediate for creating libraries of ester and amide derivatives of this scaffold, enabling structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic profiles.[7]

Scaffold in Medicinal Chemistry

The furan ring is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities, including:[1][2]

  • Antimicrobial and Antifungal

  • Anticancer

  • Anti-inflammatory

  • Antiviral

By providing a reactive handle on this valuable scaffold, the title compound allows chemists to readily explore chemical space and develop novel drug candidates.[2]

Safety, Handling, and Storage

As a reactive acyl chloride containing a nitroaromatic group, 5-(4-nitrophenyl)furan-2-carbonyl chloride requires careful handling.

  • Hazards: Based on structurally related compounds, it is expected to be corrosive and cause severe skin burns and eye damage.[13] It is a lachrymator and harmful if inhaled or swallowed. Thermal decomposition may release toxic gases such as hydrogen chloride and nitrogen oxides.[14]

  • Handling: All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[14][15] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[14] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from hydrolysis.

Conclusion

5-(4-nitrophenyl)furan-2-carbonyl chloride is a pivotal chemical intermediate whose value is derived from its high reactivity and its constitution from biologically relevant structural motifs. Its ability to undergo efficient nucleophilic acyl substitution makes it an indispensable tool for medicinal chemists, particularly in the development of novel antitubercular agents and other therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the research and development of new chemical entities.

References

  • 5-(4-nitrophenyl)furan-2-carbonyl Chloride . PubChem, National Center for Biotechnology Information. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid . MDPI. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety . Journal of Chemical and Pharmaceutical Research. [Link]

  • 5-Nitrofuroyl chloride . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 5-nitro-2-furancarboxylic acid chloride . PrepChem.com. [Link]

  • Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan... . ResearchGate. [Link]

  • (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid . ResearchGate. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . MDPI. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review . Oriental Journal of Chemistry. [Link]

  • NUCLEOPHILIC ADDITION REACTION . PHARMD GURU. [Link]

  • Exploring the Role of Nucleophiles in Chemical Reactions . Longdom Publishing. [Link]

  • Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups . MDPI. [Link]

  • 5-Nitro-2-furoyl chloride | Request PDF . ResearchGate. [Link]

Sources

Exploratory

spectroscopic data for 5-(4-nitrophenyl)furan-2-carbonyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-nitrophenyl)furan-2-carbonyl chloride Introduction 5-(4-nitrophenyl)furan-2-carbonyl chloride is a key synthetic intermediate in medicinal and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-nitrophenyl)furan-2-carbonyl chloride

Introduction

5-(4-nitrophenyl)furan-2-carbonyl chloride is a key synthetic intermediate in medicinal and materials chemistry. Its structure, combining a furan heterocycle, a nitrophenyl moiety, and a reactive acyl chloride group, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including potential antibacterial agents.[1][2] The precise characterization of this compound is paramount to ensure the identity, purity, and suitability for subsequent reactions. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification of this molecule. As a self-validating system, the convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment.

Molecular Structure and Spectroscopic Overview

The chemical structure of 5-(4-nitrophenyl)furan-2-carbonyl chloride dictates its spectroscopic signature. The molecule is composed of three key domains:

  • A 2,5-disubstituted furan ring: An aromatic heterocycle whose protons and carbons will appear in characteristic regions of the NMR spectra.

  • A para-substituted nitrophenyl ring: The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the phenyl ring, leading to predictable downfield shifts in the NMR spectra and characteristic vibrations in the IR spectrum.[1]

  • An acyl chloride functional group: This highly reactive group is a potent electron-withdrawing moiety and possesses a carbonyl (C=O) bond with a distinct, high-frequency stretching vibration in the IR spectrum.[3]

The interplay of these components results in a unique spectroscopic fingerprint.

Caption: Molecular structure of 5-(4-nitrophenyl)furan-2-carbonyl chloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(4-nitrophenyl)furan-2-carbonyl chloride, both ¹H and ¹³C NMR provide definitive structural information.

Expertise & Experience: Causality in NMR Analysis

The chemical shifts (δ) are dictated by the electron density around each nucleus. The strongly electron-withdrawing nitro (-NO₂) and acyl chloride (-COCl) groups deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). The aromatic nature of the furan and phenyl rings creates distinct regions for their respective nuclei. Coupling constants (J) reveal through-bond connectivity; for instance, the ortho and meta relationships of protons on the phenyl ring and the adjacent protons on the furan ring result in characteristic splitting patterns.

¹H NMR Spectroscopy Data

The structure suggests six distinct proton signals in the aromatic region. The para-substituted phenyl ring will exhibit a classic AA'BB' system, which often appears as two distinct doublets. The 2,5-disubstituted furan ring will show two doublets from the two adjacent protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.35d~9.02H, H ortho to -NO₂
~8.05d~9.02H, H meta to -NO₂
~7.50d~3.81H, Furan H-3
~7.40d~3.81H, Furan H-4
Note: Data are estimated based on spectral data for the highly analogous compound 5-(4-nitrophenyl)furan-2-carboxylic acid.[4][5] The exact chemical shifts may vary slightly due to the influence of the acyl chloride group.

Interpretation:

  • The two doublets at ~8.35 and ~8.05 ppm, each integrating to two protons, are characteristic of the para-substituted nitrophenyl ring. The protons ortho to the electron-withdrawing nitro group are the most deshielded and appear furthest downfield.[4]

  • The two doublets at ~7.50 and ~7.40 ppm, each integrating to one proton, are assigned to the furan ring protons. The coupling constant of ~3.8 Hz is typical for adjacent protons on a furan ring.[4][6]

¹³C NMR Spectroscopy Data

The molecule is expected to show 9 distinct signals in the proton-decoupled ¹³C NMR spectrum (due to symmetry in the phenyl ring, C2/C6 and C3/C5 are equivalent).

Chemical Shift (δ, ppm)Assignment
~160.0C=O (Acyl Chloride)
~155.0Furan C-5
~148.0Phenyl C-4 (C-NO₂)
~147.0Furan C-2
~135.0Phenyl C-1 (C-Furan)
~125.5Phenyl C-3, C-5
~125.0Phenyl C-2, C-6
~121.0Furan C-3
~113.0Furan C-4
Note: Data are estimated based on spectral data for 5-(4-nitrophenyl)furan-2-carboxylic acid.[4][5] The carbonyl carbon of an acyl chloride is typically found in the 160-180 ppm range.[7]

Interpretation:

  • The signal at ~160.0 ppm is characteristic of an acyl chloride carbonyl carbon.

  • The signals for the carbon atoms directly attached to electron-withdrawing groups (C-NO₂ and the furan carbons C-2 and C-5) are observed at significant downfield shifts.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of 5-(4-nitrophenyl)furan-2-carbonyl chloride in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Note: As an acyl chloride, the compound is moisture-sensitive and should be handled accordingly. The solvent must be anhydrous.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the proposed structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Data Analysis prep1 Dissolve Sample in Anhydrous Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire ¹H and ¹³C FID prep2->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibration proc2->proc3 anal1 Assign Signals proc3->anal1 anal2 Confirm Structure anal1->anal2

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.

Expertise & Experience: Causality in IR Analysis

The position of the carbonyl (C=O) stretching band is highly diagnostic. In acyl chlorides, the strong electron-withdrawing effect of the chlorine atom strengthens and shortens the C=O bond, causing it to vibrate at a higher frequency compared to ketones, esters, or amides.[3][8] Conjugation with the furan ring slightly lowers this frequency but it remains in a characteristic high-wavenumber region.[9] The nitro group (-NO₂) exhibits two strong, characteristic stretching vibrations (asymmetric and symmetric) that are readily identifiable.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1775C=O Stretch (strong)Acyl Chloride
1595-1610C=C StretchAromatic Rings
~1520N-O Asymmetric Stretch (strong)Nitro Group
~1345N-O Symmetric Stretch (strong)Nitro Group
730-550C-Cl StretchAcyl Chloride
Note: Frequencies are based on standard correlation tables for conjugated aromatic acyl chlorides and nitro compounds.[8][10]

Interpretation:

  • The most definitive peak in the IR spectrum is the strong C=O stretching absorption expected around 1775 cm⁻¹. Its high frequency is a clear indicator of the acyl chloride group.[3][10]

  • The presence of two strong bands around 1520 cm⁻¹ and 1345 cm⁻¹ confirms the nitro functional group.

  • Aromatic C=C stretching bands will appear in the 1610-1595 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

  • Analysis: The resulting spectrum of absorbance (or transmittance) versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis prep1 Place Sample on ATR Crystal acq1 Collect Background Spectrum prep1->acq1 acq2 Collect Sample Spectrum acq1->acq2 anal1 Identify Characteristic Absorption Bands acq2->anal1 anal2 Confirm Functional Groups anal1->anal2

Caption: Standard workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound through the determination of its mass-to-charge ratio (m/z). Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure.

Expertise & Experience: Causality in MS Analysis

In Electron Ionization (EI) mass spectrometry, the molecule is ionized to form a radical cation (M⁺•), which then undergoes fragmentation. The fragmentation pathways are predictable, typically involving the cleavage of the weakest bonds and the formation of stable ions or neutral molecules. For 5-(4-nitrophenyl)furan-2-carbonyl chloride, likely fragmentation points include the loss of the chlorine atom, the carbonyl group, and fragments from the nitro group (e.g., NO₂, NO).[11][12][13]

Expected Mass Spectrum Data
  • Molecular Ion (M⁺•): The calculated monoisotopic mass is 250.9985 Da.[14] The mass spectrum will show a molecular ion peak at m/z 251. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 253 (the M+2 peak) with an intensity of approximately one-third of the M⁺• peak is expected, confirming the presence of one chlorine atom.

  • Major Fragments:

m/zLossFragment Identity
216-Cl[M-Cl]⁺
188-COCl[M-COCl]⁺
205-NO₂[M-NO₂]⁺
175-NO₂, -CO[M-NO₂-CO]⁺
120-NO₂, -COCl[M-NO₂, -COCl]⁺
Proposed Fragmentation Pathway

The initial molecular ion can undergo several key fragmentations. A primary loss is that of the chlorine radical to form a stable acylium ion at m/z 216. Alternatively, loss of a nitro group (-NO₂) can occur, a common pathway for aromatic nitro compounds.[13]

MS_Fragmentation M [M]⁺• m/z 251/253 F1 [M-Cl]⁺ m/z 216 M->F1 - •Cl F2 [M-NO₂]⁺ m/z 205 M->F2 - •NO₂ F3 [M-Cl-CO]⁺ m/z 188 F1->F3 - CO

Caption: A simplified major fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or by injection of a dilute solution if using GC-MS or LC-MS.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection & Analysis: A detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.

Synthesis Protocol

5-(4-nitrophenyl)furan-2-carbonyl chloride is typically synthesized from its corresponding carboxylic acid.

Reaction: 5-(4-nitrophenyl)furan-2-carboxylic acid → 5-(4-nitrophenyl)furan-2-carbonyl chloride

Reagents & Equipment:

  • 5-(4-nitrophenyl)furan-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add thionyl chloride (approx. 2-3 eq) dropwise to the suspension at room temperature. A reflux condenser fitted with a drying tube should be attached to the flask to manage the HCl and SO₂ gases produced.

  • Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to check for the disappearance of the starting carboxylic acid.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 5-(4-nitrophenyl)furan-2-carbonyl chloride is often obtained as a solid.

  • Purification: The product is often of sufficient purity for subsequent use. If necessary, it can be recrystallized from a non-protic solvent like hexane or benzene.[15]

Conclusion

The structural elucidation of 5-(4-nitrophenyl)furan-2-carbonyl chloride is definitively achieved through a coordinated application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy confirms the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides unambiguous evidence for the key functional groups, especially the characteristic high-frequency carbonyl stretch of the acyl chloride and the distinct vibrations of the nitro group. Mass spectrometry confirms the molecular weight, elemental composition (via isotopic pattern), and provides structural validation through predictable fragmentation pathways. The convergence of these distinct datasets provides a robust and self-validating characterization essential for any researcher or scientist utilizing this important chemical intermediate.

References

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. Available at: [Link]

  • Sartori, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Available at: [Link]

  • Holmes, J. L. (2014). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PubMed Central. Available at: [Link]

  • Jaster, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • SpectraBase. (n.d.). 2-(4-Nitrophenyl)furan. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Yinon, J., & Bulusu, S. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852. Available at: [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the final mixture (red), 5-(4-nitrophenyl)furfural... Available at: [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

  • PubChem. (n.d.). 5-(4-nitrophenyl)furan-2-carbonyl Chloride. Available at: [Link]

  • PubChem. (n.d.). 5-Nitrofuroyl chloride. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S11 The ¹H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan... Available at: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Sartori, A., et al. (2023). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2023(1), M1551. Available at: [Link]

  • Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. Available at: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

  • ResearchGate. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

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Foundational

An In-depth Technical Guide to 5-(4-Nitrophenyl)furan-2-carbonyl Chloride (CAS 60335-99-1)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and potential applications of 5-(4-nitrophenyl)furan-2-carbony...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and potential applications of 5-(4-nitrophenyl)furan-2-carbonyl chloride, a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis.

Chemical Identity and Properties

5-(4-Nitrophenyl)furan-2-carbonyl chloride is a bifunctional molecule containing a furan ring, a nitro group, and a reactive acyl chloride. This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 60335-99-1
IUPAC Name 5-(4-nitrophenyl)furan-2-carbonyl chloride
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.62 g/mol
Melting Point 147-148 °C
Appearance Not specified (likely a solid at room temperature)
Solubility Not specified
Boiling Point Not specified

Synthesis and Reactivity

Synthesis:

5-(4-Nitrophenyl)furan-2-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, often achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Conceptual Synthesis Workflow:

G cluster_0 Synthesis of 5-(4-Nitrophenyl)furan-2-carbonyl chloride A 5-(4-Nitrophenyl)furan-2-carboxylic acid C Reaction under inert atmosphere A->C B Chlorinating Agent (e.g., SOCl₂) B->C D Removal of excess reagent and solvent C->D E 5-(4-Nitrophenyl)furan-2-carbonyl chloride D->E

Caption: General synthesis route for 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Key Reactivity:

The high reactivity of the acyl chloride functional group is the cornerstone of this compound's utility in organic synthesis. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to form a range of derivatives.

  • Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a particularly important reaction in medicinal chemistry for linking molecular fragments.

  • Ester Formation: Reaction with alcohols produces esters.

  • Friedel-Crafts Acylation: It can be used as an acylating agent in the presence of a Lewis acid to introduce the 5-(4-nitrophenyl)furoyl group onto aromatic rings.

Applications in Research and Drug Development

The primary application of 5-(4-nitrophenyl)furan-2-carbonyl chloride is as a chemical intermediate. The presence of the nitrophenylfuran scaffold is significant, as this motif is found in various compounds with interesting biological activities.

Potential as an Antitubercular Agent Precursor:

Research into novel treatments for tuberculosis (TB) has identified 5-phenyl-furan-2-carboxylic acids as a promising class of compounds. These molecules have been shown to target iron acquisition in Mycobacterium tuberculosis, a critical pathway for the pathogen's survival. 5-(4-nitrophenyl)furan-2-carboxylic acid, the precursor to the title compound, is a member of this class of potential therapeutics. Consequently, 5-(4-nitrophenyl)furan-2-carbonyl chloride serves as a key activated intermediate for the synthesis of libraries of amide and ester derivatives, which can then be screened for enhanced antitubercular activity.

Safety, Handling, and Storage

Hazard Identification:

Based on GHS classifications, 5-(4-nitrophenyl)furan-2-carbonyl chloride is a hazardous substance.

  • Hazard Statement (H314): Causes severe skin burns and eye damage.

Safe Handling Protocol:

Given its corrosive nature, stringent safety measures are mandatory when handling this compound.

  • Engineering Controls:

    • Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.

  • Handling Procedures:

    • Avoid creating dust.

    • Keep away from moisture, as acyl chlorides react with water to produce hydrochloric acid.

    • Use in an inert atmosphere (e.g., under nitrogen or argon) if reactions are sensitive to moisture.

    • Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as water, alcohols, amines, and strong bases.

Disposal:

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Workflow for Safe Handling and Use:

G cluster_1 Safe Handling Workflow prep Don PPE (Goggles, Gloves, Lab Coat) setup Set up in Fume Hood prep->setup handle Weigh and Handle Compound setup->handle react Perform Reaction (under inert atmosphere if needed) handle->react cleanup Quench and Clean Glassware react->cleanup dispose Dispose of Waste Properly cleanup->dispose

Exploratory

A Technical Guide to the Solubility of 5-(4-Nitrophenyl)furan-2-carbonyl chloride in Organic Solvents: A Predictive and Experimental Approach

Executive Summary: 5-(4-nitrophenyl)furan-2-carbonyl chloride is a complex organic molecule featuring multiple functional groups that dictate its behavior as a synthetic intermediate.[1] Its utility in research and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-(4-nitrophenyl)furan-2-carbonyl chloride is a complex organic molecule featuring multiple functional groups that dictate its behavior as a synthetic intermediate.[1] Its utility in research and drug development is fundamentally linked to its solubility, which governs reaction kinetics, purification, and formulation. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. We will delve into the theoretical principles of solubility, assess suitable solvent classes based on molecular structure, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to handling this and similar reactive acyl chlorides.

Introduction to 5-(4-nitrophenyl)furan-2-carbonyl chloride: Structure and Reactivity

A thorough understanding of the target molecule's physicochemical properties is the cornerstone of any solubility study. The structure dictates its polarity, potential for intermolecular interactions, and, crucially, its chemical stability in different solvent environments.

Physicochemical Properties

5-(4-nitrophenyl)furan-2-carbonyl chloride is a solid at room temperature with a relatively high melting point, indicating significant crystal lattice energy that must be overcome for dissolution to occur.[2]

PropertyValueSource
Molecular Formula C₁₁H₆ClNO₄PubChem[3]
Molecular Weight 251.62 g/mol PubChem[3]
Melting Point 147-148 °CChemicalBook[2]
SMILES C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)[O-]PubChem[3]
IUPAC Name 5-(4-nitrophenyl)furan-2-carbonyl chloridePubChem[3]
The Critical Role of the Acyl Chloride Functional Group

The defining feature of this molecule is the acyl chloride group (-COCl). Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen.[4] This high electrophilicity makes the carbonyl carbon extremely susceptible to nucleophilic attack.

This inherent reactivity is not a bug but a feature for synthetic chemists; however, it places strict limitations on solvent selection. The primary consideration is that acyl chlorides react vigorously with protic solvents .[4][5]

  • With Water (Hydrolysis): Reacts to form the corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid, and hydrochloric acid (HCl).[6] This reaction is often rapid and exothermic. Therefore, the compound cannot be considered "soluble" in water in a stable sense.[5]

  • With Alcohols (Alcoholysis): Reacts to form the corresponding ester and HCl.[6]

  • With Amines (Aminolysis): Reacts to form the corresponding amide and HCl.[6]

This reactivity profile immediately precludes the use of water, alcohols, primary/secondary amines, and even wet (hydrous) aprotic solvents for any application requiring the compound to remain intact.

Theoretical Framework for Solubility Prediction

In the absence of published experimental data, a predictive approach based on fundamental chemical principles is the logical starting point.

Principle of "Like Dissolves Like"

This heuristic remains a powerful first-pass tool for solvent selection.[7] It posits that substances with similar intermolecular forces and polarity will be mutually soluble. We can dissect the 5-(4-nitrophenyl)furan-2-carbonyl chloride molecule to assess its character:

  • Nonpolar Regions: The phenyl ring and the furan ring are aromatic, hydrophobic structures. These regions will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Polar Regions: The nitro group (-NO₂) is highly polar and a strong hydrogen bond acceptor. The acyl chloride group (-COCl) is also highly polar. These groups will contribute to solubility in more polar solvents.

The molecule thus possesses a bipolar nature . It has significant nonpolar surface area but also contains highly polar functional groups. This suggests that solvents of intermediate polarity or nonpolar solvents with some capacity for dipole-dipole interactions may be most effective. The general solubility of acyl chlorides in nonpolar organic solvents like dichloromethane and ether supports this initial assessment.[4][8]

Logic for Solvent Selection

Based on the structural analysis, a logical flowchart can be developed to guide the selection of candidate solvents. This process prioritizes the chemical stability of the solute before considering polarity matching.

cluster_0 Solvent Selection Workflow Start Start: Solute is 5-(4-nitrophenyl)furan-2-carbonyl chloride CheckReactive Is the solvent protic? (e.g., Water, Alcohols, Amines) Start->CheckReactive CheckPolarity Assess Solvent Polarity CheckReactive->CheckPolarity No Category3 Class 3: Protic (Unsuitable - Reaction) REJECT CheckReactive->Category3 Yes Category1 Class 1: Inert Aprotic (High Probability of Success) e.g., Dichloromethane, Chloroform, THF, Toluene, Benzene CheckPolarity->Category1 Nonpolar to Moderately Polar Category2 Class 2: Polar Aprotic (Use with Caution) e.g., DMF, DMSO, Acetonitrile CheckPolarity->Category2 Highly Polar

Caption: Logical workflow for selecting appropriate solvents.

A Priori Assessment of Suitable Solvent Classes

Synthesizing the principles of reactivity and polarity, we can classify common organic solvents for their suitability.

Solvent ClassExamplesPredicted Solubility & InteractionRationale
Halogenated Aliphatics Dichloromethane (DCM), ChloroformHigh Moderately polar and inert. Effectively solvates both polar and nonpolar regions of the molecule without causing decomposition. A common choice for reactions involving acyl chlorides.[8]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to High Aprotic and can solvate the molecule. THF is more polar and may be a better solvent than diethyl ether. Generally considered good, inert solvents for acyl chlorides.[6]
Aromatic Hydrocarbons Toluene, BenzeneLow to Moderate Nonpolar solvents. Their ability to dissolve the compound will depend on the dominance of the large nonpolar rings over the polar functional groups. Benzene was noted as a solvent for a related compound's melting point determination.[2]
Polar Aprotic Acetonitrile (MeCN), Acetone, Ethyl AcetateModerate to High These solvents possess sufficient polarity to dissolve the compound. However, they are more nucleophilic than the above classes and may react slowly over time, especially in the presence of impurities. Use freshly distilled, anhydrous grades.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High (with high risk of reaction) Excellent solubilizing power, but their inherent nucleophilicity (or that of their common impurities) poses a significant risk of reaction with the highly electrophilic acyl chloride. Not recommended unless required for a subsequent reaction.
Protic Solvents Water, Methanol, EthanolReactive (Unsuitable) Will readily react via solvolysis to form the carboxylic acid or corresponding ester.[5][6]

Experimental Protocol for Solubility Determination

For any new compound, theoretical prediction must be validated by empirical testing. The following protocols provide a systematic approach to determine solubility, designed to ensure data integrity and user safety.

Critical Safety Precautions
  • Toxicity: The compound is potentially toxic and lachrymatory.[6] Handle in a certified chemical fume hood at all times.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves may be suitable, but check manufacturer compatibility charts).

  • Reactivity: As an acyl chloride, it will react with moisture, releasing corrosive HCl gas.[5] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon) for quantitative studies.

Experimental Workflow Diagram

cluster_1 Solubility Determination Workflow prep Preparation - Dry all glassware - Use anhydrous solvents - Prepare stock of solute qual Part A: Qualitative Screening - Add ~1-2 mg solute to 1 mL solvent - Observe at RT - Classify: Soluble, Partial, Insoluble prep->qual quant_prep Part B: Quantitative Prep (Shake-Flask) - Add excess solid to known volume of solvent - Equilibrate (e.g., 24h at 25°C) qual->quant_prep Select promising solvents separation Phase Separation - Centrifuge or filter (PTFE syringe filter) to remove undissolved solid quant_prep->separation analysis Analysis of Saturated Solution - Gravimetric (evaporate solvent) - Spectroscopic (UV-Vis, HPLC) separation->analysis result Result - Calculate solubility (e.g., in mg/mL or mol/L) analysis->result

Caption: Step-by-step experimental workflow.

Part A: Qualitative Solubility Screening

Objective: To rapidly identify promising solvents from the candidate list.

Methodology:

  • Arrange a series of clean, dry test tubes or 1-dram vials.

  • Into each vial, place a small, consistent amount of 5-(4-nitrophenyl)furan-2-carbonyl chloride (e.g., approximately 2-5 mg).

  • To each vial, add 1 mL of a single anhydrous solvent (e.g., DCM, THF, Toluene, Ethyl Acetate, Acetonitrile).

  • Cap the vials and vortex or shake vigorously for 60 seconds at room temperature.

  • Allow the vials to stand and observe against a dark background.

  • Record observations using the following criteria:

    • Soluble: No solid particles are visible. The solution is clear (though it may be colored).

    • Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

Part B: Quantitative Solubility Determination (Equilibrium Method)

Objective: To determine the precise saturation solubility of the compound in the most promising solvents identified in Part A. The shake-flask method is a gold standard for this purpose.[9]

Methodology:

  • Preparation: For each selected solvent, add an excess amount of the solid compound to a clean, dry, sealable container (e.g., a 4 mL screw-cap vial). "Excess" means enough solid will remain undissolved at equilibrium to be clearly visible.

  • Solvent Addition: Add a precise, known volume of anhydrous solvent (e.g., 2.00 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker or on a stir plate within a temperature-controlled environment (e.g., an incubator set to 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To obtain a clear, saturated solution free of any solid particles, carefully withdraw the supernatant using a syringe fitted with a solvent-compatible (e.g., PTFE) 0.22 µm filter. This step is critical for accuracy.

  • Quantification (Gravimetric Method): a. Weigh a clean, dry beaker with high precision (to 0.1 mg). b. Transfer a known volume of the filtered, saturated solution into the beaker. c. Gently evaporate the solvent in the fume hood or under a stream of nitrogen. d. Once all solvent is removed, re-weigh the beaker containing the dried solute. e. Calculate the solubility: Solubility (mg/mL) = (Mass of beaker + solute) - (Mass of empty beaker) / (Volume of solution added).

  • Quantification (Spectroscopic Method - Optional): a. If the compound has a distinct UV-Vis chromophore (which the nitrophenyl group provides), a calibration curve can be prepared using solutions of known concentration. b. The saturated solution can then be diluted appropriately to fall within the linear range of the calibration curve, and its concentration can be determined using its absorbance.

Summary and Conclusion

The solubility of 5-(4-nitrophenyl)furan-2-carbonyl chloride is dictated by a balance between its large, nonpolar aromatic framework and its highly polar, reactive functional groups. Due to the extreme reactivity of the acyl chloride moiety, inert, aprotic organic solvents are the only suitable choice for applications where the compound must remain chemically intact.

  • High solubility is predicted in halogenated solvents like dichloromethane and polar ethers like THF.

  • Moderate solubility is expected in aromatic hydrocarbons and less polar ethers.

  • Protic solvents (water, alcohols) are unsuitable as they will react via solvolysis.

This guide provides the theoretical foundation and a robust experimental framework for researchers to confidently and accurately determine the solubility of this compound. By following the prescribed safety measures and experimental protocols, scientists can generate reliable data essential for successful synthesis, purification, and development efforts.

References

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific.
  • Mehtfessel, J. A., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Ghorbanzadeh, N., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Verstraeten, S. V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • BYJU'S. (n.d.).
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride. Solubility of Things.
  • ChemicalBook. (n.d.). 5-(4-nitrophenyl)furan-2-carbonyl chloride. ChemicalBook.
  • PubChem. (n.d.). 5-(4-nitrophenyl)furan-2-carbonyl Chloride.
  • Benchchem. (n.d.). 5-(4-nitrophenyl)furan-2-carbonyl Chloride. Benchchem.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Fiveable.
  • Unknown. (n.d.).
  • BLDpharm. (n.d.). 5-(4-Nitrophenyl)furan-2-carbonyl chloride. BLDpharm.
  • Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide.

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-(4-Nitrophenyl)furan Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the critical aspects of crystal structure analysis as applied to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the critical aspects of crystal structure analysis as applied to the promising class of 5-(4-nitrophenyl)furan derivatives. These compounds, characterized by the presence of a furan ring linked to a nitrophenyl group, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel materials with tailored properties.[1][2] Understanding their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships, optimizing their physicochemical properties, and designing next-generation therapeutic agents and functional materials.

This document deviates from a rigid template, instead offering a narrative that weaves together the theoretical underpinnings and practical considerations of crystallographic studies. It is designed to provide not just a methodology, but a framework for critical thinking and robust experimental design, ensuring the generation of high-quality, reliable, and publishable structural data.

The Significance of Structural Elucidation for 5-(4-Nitrophenyl)furan Derivatives

The 5-(4-nitrophenyl)furan scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1][2] The precise spatial arrangement of the furan and nitrophenyl rings, along with any additional substituents, dictates how these molecules interact with their biological targets. Crystal structure analysis provides unambiguous proof of molecular conformation, including bond lengths, bond angles, and torsion angles, which are crucial for computational modeling and understanding binding interactions.

Furthermore, the solid-state packing of these molecules, governed by a delicate interplay of intermolecular forces, profoundly influences key pharmaceutical properties such as solubility, stability, and bioavailability. A thorough understanding of the crystal packing can guide the development of stable crystalline forms and prevent issues related to polymorphism.

The Crystallographic Workflow: A Self-Validating System

The determination of a crystal structure is a multi-step process that, when executed with rigor, forms a self-validating system. Each stage, from synthesis to final structure validation, contains internal checks and balances that ensure the integrity of the final model.

Caption: A comprehensive workflow for the crystal structure analysis of 5-(4-nitrophenyl)furan derivatives.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target 5-(4-nitrophenyl)furan derivative. A variety of synthetic routes can be employed, often involving palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, between a suitably substituted furan and (4-nitrophenyl)boronic acid.[1]

Exemplary Synthetic Protocol: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), and a suitable base (e.g., an aqueous solution of sodium carbonate).

  • Solvent: Use a dry, degassed solvent such as 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture with stirring at an elevated temperature (e.g., 90 °C) overnight.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The filtrate is then subjected to an appropriate workup procedure, typically involving extraction with an organic solvent and washing with brine.

  • Purification of the Ester: Purify the resulting methyl ester by column chromatography on silica gel.

  • Hydrolysis: Hydrolyze the purified ester to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water, followed by acidification.

  • Final Purification: The final product, 5-(4-nitrophenyl)furan-2-carboxylic acid, can be further purified by recrystallization.

Causality in Synthesis and Purification: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, meticulous purification of the synthesized compound is a non-negotiable step.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A good crystal should be a single, well-formed entity, typically between 0.1 and 0.4 mm in its dimensions, and free of cracks or other defects.

Step-by-Step Methodology for Crystal Growth:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming small or poorly ordered crystals. A systematic solvent screening process, using a range of solvents with varying polarities, is highly recommended.

  • Crystallization Techniques:

    • Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble. This solution is then placed in a sealed container with a larger volume of a "precipitating" solvent (one in which the compound is poorly soluble) in which the first solvent is miscible. The slow diffusion of the precipitating solvent vapor into the solution of the compound gradually reduces its solubility, promoting slow crystal growth.

    • Cooling: For compounds that have a significant increase in solubility with temperature, slow cooling of a saturated solution can yield high-quality crystals.

Field-Proven Insights: For nitro-aromatic compounds, a mixture of solvents can often be effective. For instance, dissolving the compound in a good solvent like dimethylformamide (DMF) or acetone and then using a less polar solvent like ethanol or isopropanol for slow evaporation or vapor diffusion can be a successful strategy.

Single-Crystal X-ray Diffraction: From Crystal to Data

Once a suitable crystal is obtained, it is mounted on the goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern.

Data Collection and Processing:

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector. A complete dataset consists of thousands of reflections, each with a specific intensity and position.

  • Data Integration: The raw diffraction images are processed to determine the intensity of each reflection. This step involves identifying the diffraction spots and integrating their intensities.

  • Scaling and Merging: The integrated intensities from all the images are scaled to a common reference frame and merged to produce a unique set of reflections. Symmetry-equivalent reflections are averaged to improve the signal-to-noise ratio.

The Logic of Data Processing: The data processing stage is crucial for obtaining an accurate set of structure factors, which are the amplitudes of the diffracted waves. The quality of the processed data is assessed by various statistical indicators, such as the R-merge value, which should be low for a good dataset.

Structure Solution, Refinement, and Validation: Building the Molecular Model
  • Structure Solution: The processed diffraction data is used to solve the "phase problem" and obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.

  • Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data using a least-squares minimization procedure. During refinement, the atomic positions, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure must be rigorously validated to ensure its quality and correctness. The checkCIF program, provided by the International Union of Crystallography (IUCr), is the gold standard for this purpose. It checks for a wide range of potential issues, including inconsistencies in the crystallographic data, unusual bond lengths and angles, and missed symmetry.

Trustworthiness Through Validation: A crystallographic model is not considered reliable until it has been thoroughly validated. The checkCIF report provides a series of alerts that must be addressed by the crystallographer. A clean or well-explained checkCIF report is a hallmark of a high-quality structure determination.

Comparative Crystal Structure Analysis of 5-(4-Nitrophenyl)furan Derivatives

To illustrate the structural diversity within this class of compounds, we will compare the crystal structures of three representative 5-(4-nitrophenyl)furan derivatives.

Compound CSD Refcode Crystal System Space Group Key Torsion Angle (°) Dominant Intermolecular Interactions
5-(4-Nitrophenyl)furan-2-carboxylic AcidNot available in searchMonoclinicP2₁/cPhenyl-Furan: 4.1-6.1[1]Hydrogen bonding (O-H···O), π-π stacking[1]
2-(4-Nitrophenyl)-5-phenylfuranNot available in searchMonoclinicP2₁/nPhenyl-Furan: 2.73[3]C-H···O hydrogen bonds, π-π stacking[3]
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateNot available in searchMonoclinicP2₁/cPhenyl-Furan: ~10π-π stacking, C-H···O and C-F···O interactions

Analysis of Structural Features:

  • Planarity: In general, the 5-(4-nitrophenyl)furan scaffold tends to be nearly planar, with a small torsion angle between the furan and nitrophenyl rings. This planarity facilitates π-π stacking interactions.

  • Substituent Effects: The nature of the substituents on the furan and phenyl rings plays a crucial role in determining the crystal packing. For example, the carboxylic acid group in 5-(4-nitrophenyl)furan-2-carboxylic acid acts as a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or chains.[1]

  • Intermolecular Interactions: The crystal packing of these derivatives is typically dominated by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds, π-π stacking interactions between the aromatic rings, and, in some cases, halogen bonds. The nitro group, being a strong electron-withdrawing group, often participates in C-H···O interactions with neighboring molecules.

Advanced Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4] It partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights close intermolecular contacts.

Caption: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.

Interpretation of Hirshfeld Surfaces and Fingerprint Plots:

  • d_norm Surface: Red spots on the d_norm surface indicate intermolecular contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, highlighting the most significant interactions.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. The distribution of points on the plot reveals the relative contributions of different interactions, such as H···H, C···H, and O···H contacts, to the overall crystal packing.

By employing Hirshfeld surface analysis, researchers can gain a deeper and more quantitative understanding of the forces that govern the crystal packing of 5-(4-nitrophenyl)furan derivatives, which is invaluable for crystal engineering and the rational design of new materials.

Conclusion

The crystal structure analysis of 5-(4-nitrophenyl)furan derivatives is a multifaceted endeavor that requires a combination of synthetic expertise, careful experimental technique, and rigorous data analysis. This guide has provided a comprehensive overview of the entire workflow, from the synthesis of the compounds to the advanced analysis of their intermolecular interactions. By following the principles of scientific integrity and logical experimental design outlined herein, researchers can confidently generate high-quality crystallographic data that will provide crucial insights into the structure-property relationships of this important class of compounds, thereby accelerating the development of new drugs and materials.

References

  • Molecules. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2010). 2-(4-Nitrophenyl)-5-phenylfuran. International Union of Crystallography. [Link]

  • SCIRP. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

Sources

Exploratory

stability and storage conditions for 5-(4-nitrophenyl)furan-2-carbonyl chloride

An In-Depth Technical Guide to the Stability and Storage of 5-(4-nitrophenyl)furan-2-carbonyl chloride Introduction: Understanding a Potent Chemical Intermediate 5-(4-nitrophenyl)furan-2-carbonyl chloride is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 5-(4-nitrophenyl)furan-2-carbonyl chloride

Introduction: Understanding a Potent Chemical Intermediate

5-(4-nitrophenyl)furan-2-carbonyl chloride is a specialized organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a furan ring, a nitro-aromatic system, and a highly reactive acyl chloride functional group, makes it a versatile building block for synthesizing a range of complex molecules, including potential antitubercular agents and novel compounds with inhibitory activity on tubulin polymerization[1][2]. However, the very features that make this compound a valuable synthetic tool also contribute to its inherent instability.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors governing the stability of 5-(4-nitrophenyl)furan-2-carbonyl chloride. By understanding its chemical profile, primary degradation pathways, and appropriate handling protocols, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.

Chemical Profile and Inherent Reactivity

The stability of 5-(4-nitrophenyl)furan-2-carbonyl chloride is not dictated by a single factor but is a composite of the reactivities of its three core structural motifs. A thorough understanding of each is critical to predicting and preventing degradation.

  • The Acyl Chloride Moiety: This is the most reactive center of the molecule. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom[3]. This makes it extremely susceptible to nucleophilic attack. Acyl chlorides are well-documented to be reactive and require careful handling to prevent unwanted reactions[4][5].

  • The Furan Ring: Furan is an aromatic heterocyclic compound, but its aromatic character is less pronounced than that of benzene, making it more reactive in certain conditions[6]. The furan ring is susceptible to cleavage and side reactions, particularly in the presence of strong acids or oxidizing agents[7][8].

  • The Nitro-Aromatic System: The nitro group (-NO2) is a strong electron-withdrawing group. This deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution[9]. While generally stable, nitro-aromatic compounds can be sensitive and are recognized as a class of environmental pollutants due to their reactivity[10].

The combination of these functional groups results in a molecule that is a potent acylating agent but is also prone to degradation if not stored and handled with the utmost care.

Caption: Structure of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Primary Degradation Pathways

The principal route of degradation for 5-(4-nitrophenyl)furan-2-carbonyl chloride is hydrolysis of the acyl chloride group. This reaction is often rapid and can be initiated by even trace amounts of water, including atmospheric moisture.

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic addition-elimination mechanism[11]. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which then abstracts a proton from the intermediate to form hydrochloric acid (HCl) and the corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid[11][12].

Hydrolysis Reactant 5-(4-nitrophenyl)furan-2-carbonyl chloride (R-COCl) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Water Water (H₂O) (Nucleophile from atmosphere) Water->Intermediate Product1 5-(4-nitrophenyl)furan-2-carboxylic acid (R-COOH) Intermediate->Product1 Elimination of Cl⁻ Product2 Hydrogen Chloride (HCl) (Corrosive Gas) Intermediate->Product2 Proton Transfer

Caption: Primary degradation pathway via hydrolysis.

The generation of HCl is a significant secondary concern. The acidic environment created by the hydrolysis byproduct can potentially catalyze the opening of the furan ring, leading to further impurities and a more complex degradation profile[8].

Recommended Storage and Handling Protocols

Given its high reactivity, particularly its moisture sensitivity, strict storage and handling protocols are essential to maintain the purity and stability of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Parameter Recommendation Rationale
Temperature Store in a cool place, typically 2-8°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis[3][13][14].
Container Use tightly sealed containers with PTFE-lined caps.Prevents moisture ingress and ensures compatibility. Opened containers must be carefully resealed[15][16].
Location Store in a dry, well-ventilated area designated for corrosive and reactive chemicals[15][17].Ensures safety and prevents accidental contact with incompatible materials.
Light Store in amber vials or protect from light.While hydrolysis is the main concern, light can promote other degradation pathways in complex organic molecules.

Incompatible Materials to Avoid:

  • Water/Moisture: Reacts vigorously to produce corrosive HCl gas[3][18].

  • Alcohols & Amines: Reacts readily to form esters and amides, respectively[14].

  • Strong Bases & Oxidizing Agents: Can cause vigorous or explosive reactions and should be kept separate[15][17].

Safe handling requires the use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[15][19]. All manipulations should be performed in a chemical fume hood to avoid inhalation of vapors or the corrosive HCl gas produced upon contact with air[16][17].

Experimental Protocols for Stability Assessment

To ensure the quality of 5-(4-nitrophenyl)furan-2-carbonyl chloride, especially after prolonged storage or if the container has been opened multiple times, a stability assessment is recommended.

Protocol 1: Purity Verification by ¹H NMR Spectroscopy

  • Sample Preparation: In a glovebox or under a dry, inert atmosphere, carefully weigh approximately 2-5 mg of the compound. Dissolve in a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Compare the acquired spectrum to a reference spectrum of a pure sample.

    • Look for the appearance of new peaks. The primary degradation product, 5-(4-nitrophenyl)furan-2-carboxylic acid, will show a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm).

    • Integrate the peaks corresponding to the product and the starting material to quantify the extent of degradation.

Protocol 2: Monitoring Degradation by HPLC

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its primary hydrolytic degradant. A C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a common starting point.

  • Initial Analysis (t=0): Prepare a standard solution of the compound in a dry, aprotic solvent (e.g., acetonitrile) and immediately inject it to establish a baseline purity profile.

  • Stress Conditions (Optional): To accelerate degradation for predictive studies, store a sample under elevated temperature and/or humidity.

  • Time-Point Analysis: At designated time points (e.g., 1 week, 1 month), prepare and analyze a new sample from the stored batch.

  • Data Comparison: Compare the chromatograms over time. A decrease in the peak area of the parent compound and a corresponding increase in the peak area of the degradation product will indicate instability under the tested conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Start Obtain Sample of 5-(4-nitrophenyl)furan-2-carbonyl chloride Prep Prepare Analytical Solution (Inert & Dry Conditions) Start->Prep Analysis_t0 Initial Analysis (t=0) (HPLC or NMR) Prep->Analysis_t0 Store Store Bulk Material (Recommended Conditions) Analysis_t0->Store Compare Compare Data (t=0 vs. t=1) Analysis_t0->Compare Analysis_t1 Analysis at Time Point (e.g., 1, 3, 6 months) Store->Analysis_t1 Analysis_t1->Compare Decision Assess Purity & Stability Compare->Decision

Caption: Workflow for assessing long-term stability.

Conclusion

5-(4-nitrophenyl)furan-2-carbonyl chloride is a highly reactive and valuable chemical intermediate. Its stability is primarily compromised by its susceptibility to hydrolysis, a reaction that can be initiated by minimal exposure to moisture. By implementing stringent storage and handling protocols—namely, maintaining a cool, dry, and inert environment—researchers can effectively preserve the integrity of this compound. Regular analytical verification is a prudent measure to ensure its purity before use in sensitive synthetic applications, thereby safeguarding the reliability and success of the research endeavor.

References

  • Anonymous. (2020, October 26). Acyl chlorides stability. Sciencemadness Discussion Board.
  • PubChem. 5-(4-nitrophenyl)furan-2-carbonyl Chloride.
  • Wikipedia. Acyl chloride.
  • ChemistryStudent. Acyl Chlorides (A-Level).
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • ChemicalBook. (2025, July 26). 5-(4-Nitrophenyl)
  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • AIChE. (2001, October 1).
  • Chemistry LibreTexts. (2023, January 22).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Chemical Communications (RSC Publishing).
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  • NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
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  • CDH Fine Chemical.
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  • Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes.
  • Chemguide. an introduction to acyl chlorides (acid chlorides).
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  • ResearchGate.
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  • Energy & Fuels. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Synthesis using 5-(4-nitrophenyl)furan-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Utility of 5-(4-nitrophenyl)furan-2-carbonyl chloride in Amide Synthesis 5-(4-nitrophenyl)fura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Utility of 5-(4-nitrophenyl)furan-2-carbonyl chloride in Amide Synthesis

5-(4-nitrophenyl)furan-2-carbonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive acyl chloride group, a furan ring, and a nitrophenyl moiety, allows for the straightforward synthesis of a diverse range of amide derivatives. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophilic attack by primary and secondary amines.[1] This heightened reactivity allows for amide bond formation to proceed under mild conditions, often with high yields.[1][2]

The furan and nitrophenyl components of the molecule also offer opportunities for further chemical modification, making it a valuable building block in the synthesis of complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of the use of 5-(4-nitrophenyl)furan-2-carbonyl chloride in amide synthesis, including a detailed reaction mechanism, step-by-step protocols, and practical insights for successful implementation in a research and development setting.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides from 5-(4-nitrophenyl)furan-2-carbonyl chloride proceeds via a classic nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction.[3][4][5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[4][6]

The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by the base present in the reaction mixture to yield the final amide product and the hydrochloride salt of the base.

The use of a base is crucial as it prevents the protonation of the starting amine by the generated HCl, which would render the amine non-nucleophilic and halt the reaction.[4][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of an amide using 5-(4-nitrophenyl)furan-2-carbonyl chloride and a generic primary or secondary amine.

Materials and Equipment
  • 5-(4-nitrophenyl)furan-2-carbonyl chloride

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography (if necessary)

  • Standard laboratory glassware

Safety Precautions
  • Acyl chlorides are corrosive and moisture-sensitive. Handle 5-(4-nitrophenyl)furan-2-carbonyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7]

  • Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and with appropriate PPE.

Step-by-Step Synthesis Protocol
  • Preparation of the Amine Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred amine solution, add triethylamine (1.5 - 2.0 equivalents).

  • Reaction Setup: Cool the amine/base solution to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.0 - 1.2 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled, stirred amine solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[7][8] For amides containing nitro groups, silica gel chromatography using a gradient of ethyl acetate in hexanes is often effective.[9]

Data Presentation: Key Reaction Parameters
ParameterRecommended ConditionsRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively dissolves both reactants. Other aprotic solvents like THF or acetonitrile can also be used.
Base Triethylamine (TEA) or PyridineNon-nucleophilic bases that effectively scavenge the HCl byproduct without competing with the amine nucleophile.[3]
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic. Starting at a lower temperature helps to control the reaction rate and minimize potential side reactions.
Stoichiometry Acyl Chloride:Amine:Base ≈ 1.1:1.0:1.5A slight excess of the acyl chloride can help to drive the reaction to completion. An excess of the base ensures complete neutralization of HCl.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amide Synthesis cluster_workup Work-up and Isolation cluster_purification Purification prep_amine Dissolve amine in DCM add_base Add triethylamine prep_amine->add_base cool Cool to 0-5 °C add_base->cool add_acyl_chloride Add 5-(4-nitrophenyl)furan-2-carbonyl chloride solution cool->add_acyl_chloride react Stir at room temperature for 2-5 hours add_acyl_chloride->react monitor Monitor by TLC react->monitor wash_HCl Wash with 1 M HCl monitor->wash_HCl Reaction complete wash_water Wash with water wash_HCl->wash_water wash_bicarb Wash with sat. NaHCO3 wash_water->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure Amide Product purify->product

Caption: A schematic representation of the experimental workflow for the synthesis of amides using 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or gently warm the reaction mixture. Ensure all reagents are of high purity and the solvent is anhydrous.
Hydrolysis of the acyl chlorideEnsure all glassware is thoroughly dried and use an anhydrous solvent. Add the acyl chloride solution slowly to the cooled amine solution.
Amine protonationEnsure a sufficient excess of base is used to neutralize all the generated HCl.
Side Product Formation Diacylation of primary aminesUse a slight excess of the amine relative to the acyl chloride.
Reaction with the solventChoose an inert, aprotic solvent like DCM or THF.
Difficult Purification Product is an oilIf recrystallization is not possible, silica gel column chromatography is the preferred method of purification.[8]
Streaking on TLC plateThe product may be acidic or basic. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the chromatography eluent.

Logical Troubleshooting Flow

troubleshooting_flow start Low Yield or Impure Product check_reaction Is the reaction complete? (TLC) start->check_reaction check_reagents Are reagents pure and anhydrous? check_reaction->check_reagents Yes outcome_incomplete Incomplete Reaction check_reaction->outcome_incomplete No check_stoichiometry Is the stoichiometry correct? check_reagents->check_stoichiometry Yes outcome_hydrolysis Reagent Degradation check_reagents->outcome_hydrolysis No check_purification Is the purification method appropriate? check_stoichiometry->check_purification Yes outcome_stoichiometry Incorrect Stoichiometry check_stoichiometry->outcome_stoichiometry No outcome_purification Ineffective Purification check_purification->outcome_purification No solution_incomplete Extend reaction time or warm gently outcome_incomplete->solution_incomplete solution_hydrolysis Use dry glassware and anhydrous solvent outcome_hydrolysis->solution_hydrolysis solution_stoichiometry Re-evaluate and adjust reagent quantities outcome_stoichiometry->solution_stoichiometry solution_purification Optimize chromatography conditions or try recrystallization outcome_purification->solution_purification

Caption: A logical flow diagram for troubleshooting common issues in amide synthesis.

Conclusion

The use of 5-(4-nitrophenyl)furan-2-carbonyl chloride provides a reliable and efficient method for the synthesis of a wide array of amides. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully employ this valuable reagent in their synthetic endeavors. By understanding the underlying reaction mechanism and adhering to best practices in experimental execution and safety, high-purity amide products can be consistently obtained.

References

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. PMC - NIH. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • What is the best technique for amide purification?. ResearchGate. [Link]

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Application

Application Notes & Protocols: 5-(4-nitrophenyl)furan-2-carbonyl chloride as an Intermediate for Antitubercular Agents

Introduction: The Imperative for Novel Antitubercular Agents Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, exacerbated by the emergence of multidrug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel antitubercular agents that operate via new mechanisms of action. The furan scaffold has garnered significant attention in medicinal chemistry, appearing in a variety of bioactive compounds.[1][2] Notably, derivatives of 5-phenyl-furan-2-carboxylic acid are a promising class of antimycobacterial agents.[3][4][5] These compounds have been shown to interfere with crucial biological pathways in M. tuberculosis, such as iron acquisition.[3][4][5]

This document provides a detailed guide for researchers on the use of 5-(4-nitrophenyl)furan-2-carbonyl chloride as a key intermediate in the synthesis of potential antitubercular agents. We will delineate the synthesis of this intermediate, its conversion into lead compounds, and the protocols for evaluating their antimycobacterial activity.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 5-(4-nitrophenyl)furan-2-carbonyl chloride are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₆ClNO₄PubChem[6]
Molecular Weight 251.62 g/mol PubChem[6]
CAS Number 60335-99-1PubChem[6]
Appearance Solid (predicted)---
IUPAC Name 5-(4-nitrophenyl)furan-2-carbonyl chloridePubChem[6]

Synthetic Workflow: From Precursor to Bioactive Derivatives

The overall synthetic strategy involves a two-stage process: first, the synthesis of the reactive intermediate, 5-(4-nitrophenyl)furan-2-carbonyl chloride, and second, its derivatization to generate a library of potential antitubercular compounds, such as hydrazones.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Derivatization cluster_2 Stage 3: Biological Evaluation A 5-(4-nitrophenyl)furan-2-carboxylic acid C 5-(4-nitrophenyl)furan-2-carbonyl chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C E N'-substituted-5-(4-nitrophenyl)furan-2-carbohydrazide (Hydrazones) C->E Nucleophilic Acyl Substitution D Hydrazine Hydrate / Substituted Hydrazides D->E F Antitubercular Screening (MABA) E->F In-vitro Assay

Caption: Synthetic and screening workflow.

Part 1: Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride

The conversion of a carboxylic acid to a more reactive acyl chloride is a cornerstone of organic synthesis. This transformation activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this purpose due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[7][8][9][10]

Protocol 1.1: Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid (Precursor)

The precursor acid can be synthesized from its corresponding methyl ester via saponification.[3]

Materials:

  • Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water (H₂O)

Procedure:

  • Dissolve methyl 5-(4-nitrophenyl)furan-2-carboxylate in a mixture of H₂O and MeOH.[3]

  • Add NaOH and stir the mixture at reflux for 3 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, partially concentrate the mixture in vacuo to remove the methanol.

  • Adjust the pH of the aqueous residue to 3–4 using 1 M HCl, which will precipitate the carboxylic acid.[3]

  • Extract the aqueous phase multiple times with EtOAc.[3]

  • Combine the organic phases and dry over anhydrous Na₂SO₄.[3]

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the product as a yellow solid. The product is often of sufficient purity for the next step.[3]

Protocol 1.2: Conversion to 5-(4-nitrophenyl)furan-2-carbonyl chloride

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[8][11][12]

Materials:

  • 5-(4-nitrophenyl)furan-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • Safety First: Conduct this reaction in a well-ventilated fume hood as SOCl₂ is corrosive and reacts with moisture to release toxic gases (SO₂ and HCl). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 5-(4-nitrophenyl)furan-2-carboxylic acid in the chosen anhydrous solvent.

  • Add a catalytic amount of anhydrous DMF (1-2 drops). The DMF acts as a catalyst, forming the Vilsmeier reagent in situ, which accelerates the reaction.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the suspension. The addition should be done cautiously, especially on a larger scale, as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) until the evolution of gas ceases and the reaction is complete (monitor by TLC, observing the disappearance of the starting carboxylic acid). This can take from 1 to 3 hours.[12]

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.

  • The resulting crude 5-(4-nitrophenyl)furan-2-carbonyl chloride is a moisture-sensitive compound and should be used immediately in the next step for best results.

Part 2: Synthesis of Antitubercular Hydrazone Derivatives

Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antitubercular properties.[13][14][15] The synthesis of hydrazones from acyl chlorides is a straightforward and efficient method to generate a diverse library of compounds for screening.[13]

Caption: General reaction scheme for hydrazone synthesis.

Protocol 2.1: General Procedure for Hydrazone Synthesis

Materials:

  • 5-(4-nitrophenyl)furan-2-carbonyl chloride (freshly prepared)

  • Appropriate substituted hydrazine or carbohydrazide (e.g., isonicotinohydrazide for isoniazid-derived hydrazones)

  • Anhydrous solvent (e.g., DCM, Tetrahydrofuran (THF))

  • A base (e.g., Pyridine or Triethylamine) to act as an acid scavenger.

Procedure:

  • Dissolve the substituted hydrazine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath (0 °C).

  • In a separate flask, dissolve the freshly prepared 5-(4-nitrophenyl)furan-2-carbonyl chloride in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled hydrazine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (or overnight) until the reaction is complete (monitor by TLC).

  • Upon completion, the reaction mixture may be diluted with the solvent and washed sequentially with a dilute acid solution (e.g., 5% HCl) to remove the base, a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure hydrazone derivative.

Characterization: The synthesized compounds should be thoroughly characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity.[1]

Part 3: In-Vitro Antitubercular Screening

The evaluation of the synthesized compounds against M. tuberculosis is a critical step in the drug discovery pipeline. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis H37Rv, the standard virulent laboratory strain.[15][16][17][18]

Protocol 3.1: Microplate Alamar Blue Assay (MABA)

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Synthesized test compounds

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute to achieve the final desired inoculum size (e.g., 5 x 10⁴ CFU/mL).

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add the appropriate volume of each dilution to the wells of a 96-well plate. Also include wells for a "no drug" negative control and positive controls with standard drugs.

  • Inoculation: Add the prepared bacterial suspension to all wells.

  • Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

  • Assay Development: After incubation, add the Alamar Blue reagent to each well. Re-incubate the plates for 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action Insights

While the precise mechanism of action for novel derivatives must be determined experimentally, related nitroaromatic and furan-based compounds offer valuable clues. Many nitro-containing drugs, such as pretomanid and delamanid, are prodrugs that require reductive activation by mycobacterial enzymes.[19] This activation often leads to the generation of reactive nitrogen species that can damage DNA, proteins, and lipids.[19] Furthermore, some furan derivatives have been shown to target the salicylate synthase MbtI, an enzyme essential for iron acquisition in M. tuberculosis.[2][5] Investigating these potential pathways for newly synthesized compounds is a logical next step.

Conclusion

5-(4-nitrophenyl)furan-2-carbonyl chloride is a highly valuable and versatile intermediate for the synthesis of novel furan-based compounds with potential antitubercular activity. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of these compounds. By leveraging this key intermediate, researchers can efficiently generate and screen libraries of novel molecules, contributing to the critical search for new and effective treatments for tuberculosis.

References

  • PrepChem. Synthesis of 5-nitro-2-furancarboxylic acid chloride. Available from: [Link]

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
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  • PubMed. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Available from: [Link]

  • MDPI. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Available from: [Link]

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Method

Application Notes & Protocols: Synthesis of Novel Hydrazide-Hydrazone Antibacterial Agents from 5-(4-Nitrophenyl)furan-2-Carbonyl Chloride

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Furan derivatives, particularly those containing a nitro grou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Furan derivatives, particularly those containing a nitro group, represent a promising class of therapeutic candidates due to their established broad-spectrum antimicrobial properties.[1][2][3] This application note provides a comprehensive, field-proven guide for researchers in medicinal chemistry and drug development. We detail a robust and versatile two-step synthetic pathway to generate a library of novel hydrazide-hydrazone derivatives starting from the readily accessible precursor, 5-(4-nitrophenyl)furan-2-carbonyl chloride. The protocols herein cover the synthesis of a key hydrazide intermediate, its subsequent condensation with various aromatic aldehydes, and the structural characterization of the final compounds. Furthermore, we provide a detailed methodology for evaluating the in vitro antibacterial efficacy of these novel molecules using the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Introduction and Scientific Rationale

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] The presence of a 5-nitro group on the furan ring is a critical pharmacophore for antibacterial activity, as exemplified by the clinical drug Nitrofurantoin.[5][6] The mechanism of action for nitroaromatic compounds is believed to involve intracellular enzymatic reduction of the nitro group within the bacterial cell, generating reactive nitrogen species.[1][7] These highly reactive intermediates can indiscriminately damage bacterial macromolecules, including ribosomal proteins and DNA, leading to cell death.[1][5] This multi-targeted mechanism is advantageous as it may slow the development of bacterial resistance.

Our strategy employs a modular synthetic approach to create a diverse library of potential antibacterial agents. The core structure is built upon the 5-(4-nitrophenyl)furan moiety. This is coupled to a hydrazide-hydrazone linker, a versatile scaffold known for its significant biological activities and its ability to form stable Schiff bases.[8][9] By condensing the key 5-(4-nitrophenyl)furan-2-carbohydrazide intermediate with a variety of substituted aromatic aldehydes, we can systematically modify the molecule's steric and electronic properties. This allows for a thorough investigation of the Structure-Activity Relationship (SAR) to optimize antibacterial potency and spectrum.

Overall Synthetic Strategy

The synthesis is a straightforward two-step process designed for efficiency and modularity.

  • Step 1: Hydrazinolysis. The starting material, 5-(4-nitrophenyl)furan-2-carbonyl chloride, is reacted with hydrazine hydrate to form the stable, key intermediate, 5-(4-nitrophenyl)furan-2-carbohydrazide. This reaction is typically high-yielding and forms the backbone of the entire library.[10]

  • Step 2: Condensation (Schiff Base Formation). The carbohydrazide intermediate is then condensed with a panel of substituted aromatic aldehydes in the presence of an acid catalyst to yield the final target hydrazide-hydrazone derivatives.[11]

Synthetic_Pathway Start 5-(4-Nitrophenyl)furan- 2-carbonyl chloride Intermediate 5-(4-Nitrophenyl)furan- 2-carbohydrazide Start->Intermediate Step 1: Hydrazine Hydrate (NH2NH2·H2O) Final_Product Final Hydrazide-Hydrazone Derivatives Intermediate->Final_Product Step 2: R-CHO, Cat. H+ Aldehydes Substituted Aromatic Aldehydes (R-CHO) Aldehydes->Final_Product

Figure 1: Two-step synthesis of novel hydrazide-hydrazone derivatives.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. 5-(4-nitrophenyl)furan-2-carbonyl chloride is a reactive acyl chloride and should be handled with care.

Protocol A: Synthesis of 5-(4-Nitrophenyl)furan-2-carbohydrazide (Intermediate)

This protocol details the synthesis of the crucial hydrazide intermediate.

Materials and Reagents

ReagentGradeSupplier
5-(4-Nitrophenyl)furan-2-carbonyl chloride≥98%(e.g., Sigma-Aldrich)
Hydrazine hydrate (NH₂NH₂·H₂O)≥98% (or 50-60% aq. sol.)(e.g., Sigma-Aldrich)
Dichloromethane (DCM)Anhydrous(e.g., Fisher Scientific)
Ethanol (EtOH)Reagent Grade(e.g., Fisher Scientific)
Diethyl etherReagent Grade(e.g., Fisher Scientific)

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-(4-nitrophenyl)furan-2-carbonyl chloride (10.0 mmol, 2.51 g) in 50 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.

  • Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (20.0 mmol, ~1.0 mL of 98%) dissolved in 20 mL of ethanol dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

    • Causality Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction between the acyl chloride and hydrazine, preventing side reactions and ensuring the formation of the desired mono-acylated product.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / 50% Hexane). The disappearance of the starting acyl chloride spot indicates reaction completion.

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold distilled water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (3 x 30 mL) and cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Purification: The crude product is often of high purity. For further purification, recrystallize from hot ethanol to yield a fine yellow crystalline solid. Dry the final product under vacuum.

Protocol B: General Procedure for Synthesis of Hydrazide-Hydrazone Derivatives

This is a general protocol that can be adapted for various substituted aldehydes.

Materials and Reagents

ReagentGrade
5-(4-Nitrophenyl)furan-2-carbohydrazideAs synthesized in Protocol A
Substituted Aromatic Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)≥98%
Ethanol (EtOH)Absolute
Glacial Acetic AcidACS Grade

Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 5-(4-nitrophenyl)furan-2-carbohydrazide (1.0 mmol, 0.247 g) in 20 mL of absolute ethanol.

  • Addition of Aldehyde: Add the respective substituted aromatic aldehyde (1.05 mmol, a slight excess) to the suspension.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

    • Causality Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide to form the Schiff base.[11]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC until the hydrazide starting material is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will typically precipitate out of the solution. If not, the volume can be reduced under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

Structural Characterization Workflow

Confirming the identity and purity of each synthesized compound is paramount. A standard workflow involves a combination of spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_result Validation Syn Purified Solid Product FTIR FT-IR Spectroscopy (Functional Groups) Syn->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Syn->NMR MS Mass Spectrometry (Molecular Weight) Syn->MS Result Confirmed Structure & Purity FTIR->Result NMR->Result MS->Result

Figure 2: Workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data

The following table summarizes expected analytical data for the hydrazide intermediate and a representative final product.

CompoundTechniqueExpected Key Signals[12][13][14]
5-(4-Nitrophenyl)furan-2-carbohydrazide FT-IR (cm⁻¹) ~3300-3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1590 (N-H bend, Amide II), ~1520 & 1340 (NO₂ stretch)
¹H NMR (δ ppm) ~9.5 (s, 1H, -CONHH ), ~8.3 (d, 2H, Ar-H ortho to NO₂), ~8.0 (d, 2H, Ar-H meta to NO₂), ~7.4 (d, 1H, Furan-H), ~7.2 (d, 1H, Furan-H), ~4.6 (s, 2H, -NHNH₂ )
MS (m/z) Expected [M+H]⁺ at 248.06
N'-(phenylmethylene)-5-(4-nitrophenyl) furan-2-carbohydrazide (Example)FT-IR (cm⁻¹) ~3250 (N-H stretch), ~1660 (C=O stretch), ~1610 (C=N stretch), ~1525 & 1345 (NO₂ stretch)
¹H NMR (δ ppm) ~11.8 (s, 1H, -CONH -), ~8.4 (s, 1H, -N=CH -), ~8.3 (d, 2H, Ar-H ortho to NO₂), ~8.0 (d, 2H, Ar-H meta to NO₂), ~7.8-7.4 (m, 7H, Ar-H and Furan-H)
MS (m/z) Expected [M+H]⁺ at 336.09

Protocol: In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

Protocol C: Broth Microdilution Assay for MIC Determination

Materials and Reagents

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • Synthesized compounds, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 1280 µg/mL

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in Plate (e.g., 128 to 1 µg/mL) B->C D Incubate Plate (37°C for 18-24 h) C->D E Read Results Visually or Spectrophotometrically D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the stock solution of a test compound to the first well and perform a two-fold serial dilution across the plate. This will result in concentrations ranging from 64 µg/mL down to 0.5 µg/mL after inoculation.

  • Controls: Include a positive control (wells with a standard antibiotic), a negative/growth control (wells with bacteria and DMSO, no compound), and a sterility control (wells with MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually as the first clear well or by measuring the optical density at 600 nm.

Hypothetical Data Presentation

Compound IDR-Group (from Aldehyde)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Cpd-1 -H1632
Cpd-2 -4-Cl816
Cpd-3 -4-OCH₃3264
Cpd-4 -4-NO₂48
Cipro (Control)0.50.25

Proposed Mechanism and Future Directions

The antibacterial activity of these nitrofuran derivatives is hypothesized to stem from the reductive activation of the 5-nitro group by bacterial nitroreductases.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Prodrug Nitrofuran Prodrug (Enters Bacterial Cell) Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Prodrug->Nitroreductase Reduction Reactive_Species Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Reactive_Species DNA DNA Damage (Strand Breaks) Reactive_Species->DNA Damage Ribosomes Ribosomal Protein Inhibition Reactive_Species->Ribosomes Damage Enzymes Enzyme Inactivation Reactive_Species->Enzymes Damage Death Bacterial Cell Death DNA->Death Ribosomes->Death Enzymes->Death

Figure 4: Proposed mechanism of action for nitrofuran antibacterial agents.[1]

Based on initial screening results, promising lead compounds can be identified for further development. Future work should include:

  • Broad-Spectrum Screening: Testing against a wider panel of clinically relevant and drug-resistant bacteria (e.g., MRSA, VRE, Pseudomonas aeruginosa).[17][18]

  • Cytotoxicity Assays: Evaluating the toxicity of lead compounds against mammalian cell lines to determine their therapeutic index.

  • Mechanism of Action Studies: Performing assays to confirm the proposed mechanism, such as DNA damage assays or studies on bacterial nitroreductase mutants.

  • Further SAR Studies: Synthesizing a second-generation library based on initial hits to further refine the structure for enhanced potency and reduced toxicity.

References

  • Kumar, R., et al. (2022). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports. [Link]

  • Al-Omar, M. A. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical Research. [Link]

  • InChI. (2024). Furan: A Promising Scaffold for Biological Activity. InChI. [Link]

  • Asadi, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. ResearchGate. [Link]

  • Chirita, C., et al. (2015). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. PMC - NIH. [Link]

  • PLOS One. (n.d.). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS One. [Link]

  • Ohyama, A. (1956). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Kyoto University Research Information Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. [Link]

  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. [Link]

  • R Discovery. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. R Discovery. [Link]

  • Rodríguez-Díaz, J. C., et al. (2017). From CLSI to EUCAST Guidelines in the Interpretation of Antimicrobial Susceptibility: What Is the Effect in Our Setting? PubMed. [Link]

  • IntechOpen. (n.d.). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]

  • JournalAgent. (2020). Transition from CLSI to EUCAST: How our antibiotic susceptibility tests will be affected. JournalAgent. [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

  • Microbiologics. (n.d.). Standards and Guidelines: CLSI, EUCAST, USP. Microbiologics. [Link]

  • Cerecetto, H., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. ResearchGate. [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (n.d.). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 5-(4-nitrophenyl)furan-2-carbonyl Chloride in Modern Medicinal Chemistry

Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of therapeutic agents.[1] Its unique electronic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of therapeutic agents.[1] Its unique electronic properties and its capacity to serve as a bioisostere for phenyl or thiophene rings have established it as a "privileged scaffold" in medicinal chemistry.[1] Furan derivatives are prevalent in numerous natural products and FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4]

This document focuses on a particularly valuable synthetic intermediate: 5-(4-nitrophenyl)furan-2-carbonyl chloride . This compound is strategically designed for versatility in drug discovery. It combines three key features:

  • The Furan Core: A proven pharmacophoric entity.[5]

  • The 4-Nitrophenyl Group: An electron-withdrawing moiety that can modulate the electronic properties of the scaffold and participate in key binding interactions.

  • The Acyl Chloride Functionality: A highly reactive group that serves as an efficient handle for coupling with a vast array of nucleophiles, enabling the rapid generation of compound libraries.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of this powerful building block to generate novel amide and ester derivatives for biological screening.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is critical for successful synthesis. The key properties of 5-(4-nitrophenyl)furan-2-carbonyl chloride are summarized below.

PropertyValueSource
IUPAC Name 5-(4-nitrophenyl)furan-2-carbonyl chloride[7]
CAS Number 60335-99-1[7]
Molecular Formula C₁₁H₆ClNO₄[7]
Molecular Weight 251.62 g/mol [7]
Melting Point 147-148 °C[8]
Appearance Typically a yellow to orange solid[9]

Expected Analytical Data:

  • ¹H NMR: Expect signals corresponding to the protons on the furan ring and the disubstituted benzene ring. The furan protons typically appear as doublets, and the aromatic protons of the A₂B₂ system will appear as two distinct doublets.

  • ¹³C NMR: Signals will correspond to the carbonyl carbon, as well as the carbons of the furan and nitrophenyl rings.

  • IR Spectroscopy: A strong absorption band characteristic of the acyl chloride C=O stretch is expected at a higher wavenumber (typically >1750 cm⁻¹) compared to the corresponding carboxylic acid or ester.

  • Mass Spectrometry (HRMS): The calculated exact mass is 250.9985354 Da.[7] The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) should be observable.

Synthesis, Handling, and Safety

The acyl chloride is a reactive intermediate and is typically prepared from its corresponding carboxylic acid immediately before use.

Protocol 1: Two-Step Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride

This protocol outlines the synthesis starting from commercially available materials. The causality is clear: a stable carboxylic acid precursor is first assembled via a robust cross-coupling reaction, which is then "activated" to the acyl chloride for subsequent derivatization.

Workflow Diagram:

G cluster_0 Step A: Suzuki Coupling cluster_1 Step B: Saponification cluster_2 Step C: Chlorination A Methyl 5-bromofuran-2-carboxylate C Pd(PPh₃)₂Cl₂, Na₂CO₃, Dioxane A->C B (4-nitrophenyl)boronic acid B->C D Methyl 5-(4-nitrophenyl)furan-2-carboxylate C->D E NaOH, H₂O/MeOH D->E F 5-(4-nitrophenyl)furan-2-carboxylic acid E->F G Thionyl Chloride (SOCl₂) or Oxalyl Chloride F->G H 5-(4-nitrophenyl)furan-2-carbonyl chloride G->H

Caption: Synthetic pathway for 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Step A & B: Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic Acid [10][11]

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane and an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture to 90 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Coupling): After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product (methyl 5-(4-nitrophenyl)furan-2-carboxylate) by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a 2:1 mixture of H₂O/MeOH. Add sodium hydroxide (NaOH) (3.0 eq) and reflux the mixture for 3 hours.[10]

  • Workup (Hydrolysis): Cool the reaction, partially remove the methanol in vacuo, and acidify the aqueous residue to pH 3-4 with 1 M HCl.[10] An off-white or yellow precipitate of 5-(4-nitrophenyl)furan-2-carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This acid precursor is stable and can be stored.

Step C: Conversion to Acyl Chloride [6]

  • Setup: In a fume hood, add the dry 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) to a flame-dried flask equipped with a reflux condenser and gas outlet bubbler, under an inert atmosphere.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (at least 2.0 eq, often used as solvent) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or careful rotary evaporation (using a trap). The resulting crude 5-(4-nitrophenyl)furan-2-carbonyl chloride is often used directly in the next step without further purification.

Handling and Safety Precautions
  • Moisture Sensitivity: Acyl chlorides are highly reactive towards water and other nucleophiles. All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (N₂ or Ar).

  • Corrosive: Both the acyl chloride and its precursor, thionyl chloride, are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: If not used immediately, store the acyl chloride in a desiccator under an inert atmosphere to prevent hydrolysis.

Core Application: Synthesis of Amide and Ester Libraries

The primary utility of 5-(4-nitrophenyl)furan-2-carbonyl chloride is its role as an acylating agent to create diverse libraries of amides and esters. The high reactivity of the acyl chloride ensures efficient coupling with a wide range of amines and alcohols.

General Reaction Scheme:

Caption: General acylation reaction workflow.

Protocol 2: General Procedure for Amide Synthesis (Amidation)

This protocol is designed for coupling the acyl chloride with primary or secondary amines to generate a library of amides for screening. The inclusion of a non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Setup: Dissolve the amine starting material (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a flame-dried flask under an inert atmosphere. Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve the freshly prepared 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.1 eq) in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Protocol 3: General Procedure for Ester Synthesis (Esterification)

This protocol details the reaction with alcohols. The principle is identical to amidation, but reactions with alcohols may be slower and sometimes require gentle heating or the use of a more potent acylation catalyst.

  • Setup: Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine or Et₃N, 1.2 eq) in a dry, aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Acyl Chloride Addition: At 0 °C, add a solution of 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.1 eq) in the same solvent dropwise.

  • Reaction: Stir the mixture at room temperature overnight. If the reaction is sluggish (as monitored by TLC), gentle heating (40-50 °C) may be required.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 2 for amide synthesis.

Case Study: A Building Block for Antitubercular Agents

The strategic value of this scaffold is exemplified by research into novel antitubercular agents. Derivatives of 5-phenyl-furan-2-carboxylic acid have been identified as promising inhibitors of salicylate synthase (MbtI), an enzyme crucial for iron acquisition in Mycobacterium tuberculosis.[10][11] Disrupting this pathway is a validated anti-virulence strategy.

The 5-(4-nitrophenyl)furan core serves as an excellent starting point for generating analogs to probe the structure-activity relationship (SAR) of MbtI inhibitors.

Drug Discovery Workflow:

G Start 5-(4-nitrophenyl)furan-2-carbonyl chloride Library Diverse Amide/Ester Library (Using Protocols 2 & 3) Start->Library Acylation Screening Biological Screening (e.g., MbtI Enzyme Assay) Library->Screening Hit Hit Compound Identification Screening->Hit SAR SAR & Lead Optimization Hit->SAR SAR->Library New Analogs

Caption: Workflow for identifying MbtI inhibitors.

By synthesizing a library of amides and esters from 5-(4-nitrophenyl)furan-2-carbonyl chloride, researchers can systematically explore how different substituents affect binding affinity and inhibitory potency against MbtI, ultimately leading to the development of more effective antitubercular drug candidates.[10]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Inactive acyl chloride due to hydrolysis.1. Ensure all glassware is rigorously dried and reactions are run under a fresh inert atmosphere. Use freshly prepared acyl chloride.
2. Nucleophile (amine/alcohol) is not reactive enough.2. For amidation, ensure the amine is not protonated (check pH). For esterification, consider gentle heating or adding a catalyst like DMAP.
Starting Material Recovered 1. Insufficient reaction time or temperature.1. Monitor the reaction by TLC/LC-MS and allow it to run to completion. Consider gentle heating for less reactive nucleophiles.
2. Insufficient base to neutralize HCl byproduct.2. Ensure at least one equivalent of base is used relative to the amine/alcohol.
Multiple Products/Side Reactions 1. Reaction temperature too high, causing decomposition.1. Maintain cooling (0 °C) during the addition of the acyl chloride.
2. Di-acylation if the nucleophile has multiple reactive sites.2. Use a nucleophile with a single reactive site or employ appropriate protecting group strategies.[12]

References

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  • Various Authors. (2024). Pharmacological activity of furan derivatives. Pharma-Trend. [Link]

  • ScienceMadness.org. (2014). Synthesis of amino acid chlorides. ScienceMadness Discussion Board. [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]

  • Kumar, S., et al. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 7(1), 585-591. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. [Link]

  • Reddit r/chemistry. (2020). Why do labs use acyl chlorides for peptide synthesis? Reddit. [Link]

  • Al-Warhi, T., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]

Sources

Method

Application Notes & Protocols for Developing Enzyme Inhibitors Using a 5-(4-Nitrophenyl)furan Scaffold

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the 5-(4-Nitrophenyl)furan Scaffold The furan ring is a privileged scaffold in medicinal chemistry, serving as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-(4-Nitrophenyl)furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents.[1][2] Its unique electronic and steric properties, often acting as a bioisostere for a phenyl ring, can enhance metabolic stability, receptor binding, and overall pharmacokinetic profiles.[2] When substituted with a 4-nitrophenyl group at the 5-position, the resulting scaffold becomes a potent pharmacophore for the development of enzyme inhibitors. The electron-withdrawing nature of the nitro group can significantly influence the electronic distribution within the furan ring, often enhancing the compound's biological activity.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of enzyme inhibitors based on the 5-(4-nitrophenyl)furan scaffold.

Section 1: Synthesis and Characterization of 5-(4-Nitrophenyl)furan Derivatives

A robust and reproducible synthetic route is paramount for generating a library of compounds for structure-activity relationship (SAR) studies. The Suzuki coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, and it is well-suited for the creation of the 5-(4-nitrophenyl)furan scaffold.[4]

Synthetic Protocol: Two-Step Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

This protocol outlines a reliable two-step synthesis of a key derivative, 5-(4-nitrophenyl)furan-2-carboxylic acid.[4]

Step 1: Suzuki Coupling for the Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • Reagents and Materials:

    • Methyl 5-bromofuran-2-carboxylate

    • (4-nitrophenyl)boronic acid

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • 2 M Sodium carbonate (Na₂CO₃) solution

    • Dry 1,4-dioxane

    • Nitrogen gas supply

    • Standard reflux apparatus with magnetic stirring

  • Procedure:

    • To a round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

    • Flush the flask with nitrogen gas for 5-10 minutes.

    • Add dry 1,4-dioxane to dissolve the solids.

    • Add the 2 M Na₂CO₃ solution (2.0 eq).

    • Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Hydrolysis to 5-(4-Nitrophenyl)furan-2-carboxylic Acid

  • Reagents and Materials:

    • Methyl 5-(4-nitrophenyl)furan-2-carboxylate (from Step 1)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl) for acidification

    • Standard reflux apparatus with magnetic stirring

  • Procedure:

    • Dissolve the purified methyl 5-(4-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (3.0 eq) to the solution.

    • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with HCl, which will precipitate the carboxylic acid.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product.

Characterization of the Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[5][6][7] The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reversed-phase C18 column with a gradient of acetonitrile in water is a common method for small molecule analysis.[8][9][10]

Section 2: Enzyme Inhibition Assays

Enzyme assays are the cornerstone of identifying and characterizing enzyme inhibitors.[11][12] The choice of assay depends on the specific enzyme and the available substrates and detection methods.

General Protocol for In Vitro Enzyme Kinetic Assays

This protocol provides a general framework for a continuous spectrophotometric enzyme assay.[13]

  • Assay Components:

    • Purified enzyme of interest

    • Substrate for the enzyme

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • Synthesized 5-(4-nitrophenyl)furan derivatives (dissolved in DMSO)

    • Microplate reader capable of kinetic measurements

  • Procedure for Determining IC₅₀:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.[13] A common approach is a 3-fold or half-log dilution series.[14]

    • In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and the various concentrations of the inhibitor. Include a control with DMSO only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) to allow for binding.[13]

    • Initiate the reaction by adding the substrate. The substrate concentration is often kept at or near its Michaelis-Menten constant (Km).[13]

    • Immediately begin monitoring the change in absorbance over time at a wavelength specific to the product formation.

    • Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[14]

Data Presentation: IC₅₀ Values for a Hypothetical Series of Inhibitors

Compound IDR Group ModificationIC₅₀ (µM)
FN-1 -COOH15.2
FN-2 -CONH₂8.5
FN-3 -COOCH₃25.1
FN-4 -H> 100

Section 3: Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the potency and selectivity of the initial hit compounds.[3][15][16] This involves systematically modifying the chemical structure and observing the effect on biological activity.

Key Modification Points on the 5-(4-Nitrophenyl)furan Scaffold

Based on the core structure, several positions are amenable to chemical modification to probe the SAR:

  • Position 2 of the Furan Ring: The carboxylic acid group in our example can be converted to various other functional groups such as amides, esters, or alcohols to explore different interactions with the enzyme's active site.

  • The Phenyl Ring: Substituents can be introduced onto the nitrophenyl ring to modulate electronic properties and explore additional binding pockets. For instance, adding electron-donating or electron-withdrawing groups can fine-tune the inhibitory activity.[15]

  • The Furan Ring: While modifications to the furan ring itself are more synthetically challenging, they can be explored in later stages of optimization.

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Analysis Start Core Scaffold: 5-(4-nitrophenyl)furan Mod1 Modify Position 2 (e.g., -COOH, -CONH2, -CH2OH) Start->Mod1 Mod2 Modify Phenyl Ring (e.g., add -Cl, -OCH3) Start->Mod2 Library Compound Library Mod1->Library Mod2->Library Assay Enzyme Inhibition Assay (Determine IC50) Library->Assay SAR_Analysis Analyze SAR (Identify key functional groups) Assay->SAR_Analysis SAR_Analysis->Mod1 Iterative Optimization Lead Lead Compound SAR_Analysis->Lead MoA_Pathway cluster_enzyme Enzyme Catalytic Cycle cluster_inhibitor Inhibitor Action Enzyme Free Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex +S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex +I (Competitive) Substrate Substrate (S) ES_Complex->Enzyme -S Product Product (P) ES_Complex->Product k_cat Product->Enzyme +E Inhibitor Inhibitor (I) EI_Complex->Enzyme -I

Sources

Application

Application Notes and Protocols for the Acylation of Nucleophiles with 5-(4-nitrophenyl)furan-2-carbonyl Chloride

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-(4-nitrophenyl)furan-2-carbonyl chloride as a potent acylati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-(4-nitrophenyl)furan-2-carbonyl chloride as a potent acylating agent. We delve into the underlying chemical principles, provide detailed, field-tested protocols for the acylation of primary nucleophiles—amines, alcohols, and thiols—and outline robust methods for reaction monitoring and product characterization. The guide emphasizes the causality behind experimental choices, ensuring protocols are self-validating and reproducible. The strategic importance of the 5-(4-nitrophenyl)furan scaffold, a motif of significant interest in medicinal chemistry, is also discussed.[1][2][3]

Introduction: The Strategic Utility of 5-(4-nitrophenyl)furan-2-carbonyl Chloride

5-(4-Nitrophenyl)furan-2-carbonyl chloride is a highly reactive acylating agent that serves as a valuable building block in organic synthesis. Its structure is distinguished by three key features:

  • A Furan Ring: A five-membered aromatic heterocycle prevalent in numerous bioactive natural products and synthetic drugs.[3][4]

  • A 4-Nitrophenyl Moiety: The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and can be a key pharmacophore in various therapeutic areas.[1]

  • An Acyl Chloride Group: This functional group is one of the most reactive carboxylic acid derivatives, enabling efficient covalent bond formation with a wide range of nucleophiles under mild conditions.[1][5]

The convergence of these features makes this reagent particularly useful for generating libraries of amide, ester, and thioester derivatives. Such libraries are frequently employed in high-throughput screening for the discovery of novel therapeutic agents, with related 5-phenyl-furan-2-carboxylic acids having been investigated as potential antitubercular agents.[1][2] This guide provides the foundational protocols to empower researchers to effectively leverage this versatile reagent in their synthetic endeavors.

Reagent Profile and Reaction Mechanism

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its proper handling and use.

PropertyValue
IUPAC Name 5-(4-nitrophenyl)furan-2-carbonyl chloride[6]
CAS Number 60335-99-1[6][7][8]
Molecular Formula C₁₁H₆ClNO₄[6][8]
Molecular Weight 251.62 g/mol [6][7]
Appearance Typically a yellow or crystalline solid
Melting Point 147-148 °C[7]
The Principle of Reactivity

The high reactivity of 5-(4-nitrophenyl)furan-2-carbonyl chloride is a direct consequence of its electronic structure. The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[1] This electrophilicity is further amplified by the electron-withdrawing nature of the 4-nitrophenyl substituent. The chloride ion is an excellent leaving group, which facilitates the substitution reaction.[1][9]

cluster_molecule 5-(4-nitrophenyl)furan-2-carbonyl chloride cluster_reactivity Electronic Effects Driving Reactivity mol O₂N-Ph-Furan-COCl B Highly Electrophilic Carbonyl Carbon (δ+) mol->B Enhances Electrophilicity A Strongly Electron-Withdrawing -NO₂ Group A->B C Excellent Leaving Group Chloride Ion (Cl⁻)

Caption: Key electronic features of the acylating agent.

General Mechanism: Nucleophilic Acyl Substitution

The reaction with nucleophiles proceeds via a well-established two-step mechanism known as nucleophilic acyl substitution (addition-elimination).[5][9][10]

  • Addition: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group—in this case, the chloride ion (Cl⁻). The proton from the original nucleophile is subsequently removed, typically by a base, to yield the final neutral product and a byproduct (e.g., HCl).

start Acyl Chloride (R-COCl) + Nucleophile (Nu-H) step1_label Step 1: Addition start->step1_label intermediate Tetrahedral Intermediate step1_label->intermediate Nucleophilic Attack step2_label Step 2: Elimination intermediate->step2_label byproduct Leaving Group (Cl⁻) + H⁺ intermediate->byproduct Leaving Group Expulsion product Acylated Product (R-CO-Nu) step2_label->product C=O Reformation

Caption: The general two-step addition-elimination mechanism.

Experimental Protocols

General Safety Note: 5-(4-nitrophenyl)furan-2-carbonyl chloride is a reactive acyl chloride. It is corrosive and moisture-sensitive. All manipulations should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagent.

Protocol 1: Acylation of Amines (Amide Synthesis)

This protocol describes the synthesis of N-substituted-5-(4-nitrophenyl)furan-2-carboxamides.

  • Rationale: The reaction between an acyl chloride and a primary or secondary amine is a robust and highly efficient method for forming amide bonds. A non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]

  • Materials:

    • 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.0 eq.)

    • Primary or secondary amine (1.1 eq.)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq.)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)

  • Step-by-Step Procedure:

    • To a dry, round-bottom flask under an inert atmosphere, add the amine (1.1 eq.) and anhydrous DCM.

    • Cool the flask to 0 °C using an ice-water bath.

    • Add triethylamine (1.5 eq.) to the stirred solution.

    • In a separate flask, dissolve 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will likely form.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the limiting reagent (acyl chloride).

    • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.

Protocol 2: Acylation of Alcohols (Ester Synthesis)

This protocol details the synthesis of alkyl/aryl 5-(4-nitrophenyl)furan-2-carboxylates.

  • Rationale: Alcohols are generally less nucleophilic than amines. While the reaction proceeds similarly, a base such as pyridine is often used as it can also act as a nucleophilic catalyst.[10][11] For particularly unreactive or sterically hindered alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[12]

  • Materials:

    • 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.0 eq.)

    • Alcohol or Phenol (1.2 eq.)

    • Anhydrous Pyridine (can be used as solvent and base) or Triethylamine (1.5 eq.) in DCM.

    • Optional: DMAP (0.1 eq.)

    • Anhydrous DCM or Pyridine

  • Step-by-Step Procedure:

    • To a dry, round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq.), anhydrous DCM, and triethylamine (1.5 eq.). If using pyridine as the solvent, omit DCM and triethylamine.

    • Optional: Add DMAP (0.1 eq.) to the mixture.

    • Cool the flask to 0 °C.

    • Slowly add a solution of 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.0 eq.) in anhydrous DCM to the stirred alcohol solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction may require gentle heating (40 °C) for less reactive alcohols.

    • Monitoring: Track the reaction's progress by TLC.

    • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Protocol 3: Acylation of Thiols (Thioester Synthesis)

This protocol outlines the synthesis of S-alkyl/aryl 5-(4-nitrophenyl)furan-2-carbothioates.

  • Rationale: Thiols are excellent nucleophiles, often more so than their corresponding alcohols. The reaction proceeds readily under conditions similar to those for amines. A base is required to neutralize the HCl byproduct. Special care should be taken due to the potential oxidation of thiols and their often-unpleasant odor.

  • Materials:

    • 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.0 eq.)

    • Thiol (1.1 eq.)

    • Triethylamine (1.5 eq.)

    • Anhydrous THF or DCM

  • Step-by-Step Procedure:

    • Follow the procedure outlined in Protocol 1, substituting the amine with the corresponding thiol (1.1 eq.).

    • The reaction is typically rapid and should be complete within 1-2 hours at room temperature.

    • Monitoring: Track the reaction's progress by TLC.

    • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Reaction Monitoring and Product Characterization

Rigorous analysis is key to confirming the success of the synthesis and the purity of the final compound.

Monitoring Reaction Progress
TechniqueApplicationTypical Observations
Thin-Layer Chromatography (TLC) Rapid, qualitative check of reaction progress.Disappearance of the acyl chloride spot (often the limiting reagent) and appearance of a new, typically less polar, product spot.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and purity.A peak corresponding to the starting material decreases while a new product peak emerges and grows over time.[13][14]
Characterization of Acylated Products

The identity and purity of the final products should be confirmed using a combination of spectroscopic methods.

TechniqueExpected Results for Acylated Product
¹H NMR Appearance of signals corresponding to the nucleophile moiety. Characteristic signals for the 5-(4-nitrophenyl)furan core will be present, including doublets for the furan protons and AA'BB' system for the 4-nitrophenyl group.[2]
¹³C NMR A downfield signal for the new amide/ester/thioester carbonyl carbon. Signals corresponding to the carbons of the incorporated nucleophile will be present.[15]
Mass Spectrometry (MS) The molecular ion peak [M]⁺, [M+H]⁺, or [M+Na]⁺ will correspond to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy Disappearance of the acyl chloride C=O stretch (~1780-1815 cm⁻¹). Appearance of a new carbonyl stretch: Amide (~1630-1690 cm⁻¹), Ester (~1735-1750 cm⁻¹), Thioester (~1680-1715 cm⁻¹).

Comprehensive Experimental Workflow

The following diagram illustrates the complete workflow from initial reaction setup to final product analysis.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_reagents Select Nucleophile (Amine, Alcohol, Thiol) prep_glass Dry Glassware setup Combine Nucleophile, Base, & Solvent under N₂ prep_glass->setup cool Cool to 0 °C setup->cool add Add Acyl Chloride Solution Dropwise cool->add stir Stir at Room Temp add->stir monitor Monitor by TLC/HPLC stir->monitor quench Aqueous Wash monitor->quench extract Extract with Organic Solvent quench->extract dry Dry (Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize by NMR, MS, IR purify->characterize

Caption: A generalized workflow for the acylation of nucleophiles.

References

  • Chemical Methods for Monitoring Protein Fatty Acylation. Springer Nature Experiments. [Link]

  • Chemical Reporters for Exploring Protein Acylation. PMC - NIH. [Link]

  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Acylation of furan.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry. ResearchGate. [Link]

  • Monitoring timecourse of DMAP catalyzed acylation of phenols with... ResearchGate. [Link]

  • 5-(4-nitrophenyl)furan-2-carbonyl Chloride | C11H6ClNO4. PubChem. [Link]

  • Friedel-Crafts acylation of furan. Chemistry Stack Exchange. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Nucleophilic acyl substitution – Knowledge and References. Taylor & Francis Online. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 5-nitro-2-furancarboxylic acid chloride. PrepChem.com. [Link]

  • Solvent-free Friedel-Craft acylation of furan with acetic anhydride. ResearchGate. [Link]

  • 8.4: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Mechanism of Acyl Substitution. OpenOChem Learn. [Link]

  • Acylation of thiophene.
  • Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. [Link]

  • Acylation of Alcohols, Part 4: with Carboxylic Acids. YouTube. [Link]

  • General procedure for the acylation of 4-nitrophenol. ResearchGate. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

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Method

Application Note: A Modular Approach to the Synthesis and Biological Evaluation of 5-(4-Nitrophenyl)furan-2-carboxamides

Abstract: This document provides a comprehensive guide for the synthesis and biological characterization of 5-(4-nitrophenyl)furan-2-carboxamides, a class of compounds with significant potential in therapeutic drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis and biological characterization of 5-(4-nitrophenyl)furan-2-carboxamides, a class of compounds with significant potential in therapeutic drug discovery. We present a robust and modular two-stage synthetic strategy, beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core 5-aryl furan scaffold, followed by a versatile amide coupling procedure to generate a library of derivatives. This guide explains the chemical rationale behind the chosen methodologies and furnishes detailed, step-by-step protocols for synthesis, purification, and characterization. Furthermore, we provide validated protocols for assessing the biological potential of these compounds, focusing on their antimicrobial and anticancer activities. This application note is designed for researchers in medicinal chemistry, chemical biology, and drug development, offering the necessary tools to explore this promising chemical space.

Introduction: The Therapeutic Potential of the Furan Scaffold

The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1] Furan-containing compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The unique electronic properties and geometric constraints of the furan ring allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets.

The specific class of 5-(4-nitrophenyl)furan-2-carboxamides is of particular interest. This architecture strategically combines three key pharmacophoric elements:

  • The Furan Core: A bioisostere for phenyl and other aromatic rings, offering a distinct electronic and spatial profile.

  • The 5-(4-Nitrophenyl) Group: The nitro group is a strong electron-withdrawing moiety known to modulate the electronic character of the entire molecule, often enhancing biological activity, particularly in antimicrobial and anticancer contexts.[3][4]

  • The 2-Carboxamide Linkage: This functional group is a cornerstone of medicinal chemistry, providing a critical hydrogen bonding motif and a vector for introducing chemical diversity. By varying the amine component of the carboxamide, a library of analogues can be rapidly synthesized to explore structure-activity relationships (SAR).

This guide provides a logical framework and detailed protocols for the efficient synthesis and subsequent biological screening of these promising compounds.

Synthetic Strategy and Rationale

A divergent, two-part synthetic strategy is employed. This approach is designed for efficiency and modularity, allowing for the late-stage diversification of the carboxamide moiety from a common, readily prepared intermediate.

Part 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling. The key C-C bond between the furan ring and the nitrophenyl group is forged using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing biaryl systems.[5][6] Its selection is based on several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves the integrity of sensitive functional groups like the nitro group and the furan ring.

  • High Functional Group Tolerance: Suzuki coupling is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[6]

  • Commercial Availability of Reagents: A vast number of boronic acids and their esters are commercially available, although in this protocol, we focus on (4-nitrophenyl)boronic acid.[7]

  • Favorable Toxicity Profile: The boron-containing byproducts are generally considered less toxic and are more easily removed than those from other cross-coupling reactions (e.g., Stille or Negishi coupling).[6]

Part 2: Amide Library Generation via Amide Bond Formation. The carboxylic acid intermediate is the linchpin of our divergent strategy. From this single precursor, a multitude of carboxamides can be generated. The formation of the amide bond is achieved through the activation of the carboxylic acid with a coupling reagent, followed by the introduction of a primary or secondary amine.[8] This method is superior to converting the acid to a highly reactive acyl chloride, as it proceeds under milder conditions and avoids the use of harsh reagents like thionyl chloride, thereby offering broader substrate scope and better functional group compatibility.[8][9]

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Amide Diversification A Methyl 5-bromofuran-2-carboxylate C Methyl 5-(4-nitrophenyl)furan-2-carboxylate A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B (4-Nitrophenyl)boronic acid D 5-(4-Nitrophenyl)furan-2-carboxylic Acid (Intermediate A) C->D Saponification (NaOH, H₂O/MeOH) F 5-(4-Nitrophenyl)furan-2-carboxamides (Target Library) D->F Amide Coupling (Coupling Reagent, Base) E Primary/Secondary Amine (R¹R²NH)

Caption: Overall synthetic workflow for 5-(4-nitrophenyl)furan-2-carboxamides.

Experimental Protocols: Synthesis and Characterization

Disclaimer: All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid (Intermediate A)

This protocol is performed in two steps without the isolation of the intermediate ester.

Step 3.1.1: Suzuki-Miyaura Coupling to Synthesize Methyl 5-(4-nitrophenyl)furan-2-carboxylate. [7]

  • Rationale: This step constructs the C5-aryl bond using a standard palladium catalyst. 1,4-Dioxane is a common solvent, and sodium carbonate serves as the necessary base to facilitate the transmetalation step of the catalytic cycle.[5]

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Under the inert atmosphere, add anhydrous 1,4-dioxane (approx. 8 mL per mmol of bromo-ester).

    • Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-ester is consumed.

    • Cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

    • The filtrate, containing the crude ester, is taken directly to the next step.

Step 3.1.2: Saponification to form 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [7]

  • Rationale: This is a standard ester hydrolysis using sodium hydroxide to yield the carboxylate salt. Subsequent acidification protonates the salt to give the desired carboxylic acid product.

  • Procedure:

    • Transfer the filtrate from the previous step to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer in vacuo to obtain the crude ester as a solid.

    • To the crude ester, add a 2:1 mixture of water and methanol (approx. 15 mL per mmol of initial bromo-ester).

    • Add sodium hydroxide (NaOH) (3.0 eq) and heat the mixture to reflux for 3-4 hours.

    • Cool the mixture and reduce the volume in vacuo to remove the methanol.

    • Acidify the remaining aqueous solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate will form.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The resulting solid is 5-(4-nitrophenyl)furan-2-carboxylic acid (Intermediate A). Purity can be assessed by NMR and LC-MS.

Protocol 3.2: General Procedure for the Synthesis of 5-(4-Nitrophenyl)furan-2-carboxamides
  • Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. HATU reacts with the carboxylic acid to form a highly reactive activated ester, which is then readily displaced by the amine nucleophile.

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve 5-(4-nitrophenyl)furan-2-carboxylic acid (Intermediate A) (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to allow for pre-activation.

    • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 5-(4-nitrophenyl)furan-2-carboxamide derivative.

Representative Characterization Data

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

TechniqueExpected Signal/Value for a Representative N-benzyl CarboxamideAssignment
¹H NMR δ 8.2-8.4 (d, 2H), δ 7.8-8.0 (d, 2H), δ 7.2-7.5 (m, 7H), δ 4.6 (d, 2H), δ 8.5-9.0 (t, 1H, br)Protons on nitrophenyl ring, Protons on benzyl ring and furan ring, CH₂ protons, Amide N-H proton
¹³C NMR δ 158-160, δ 150-155, δ 147-149, δ 124-138, δ 115-120, δ 43-45Amide C=O, Furan C-O carbons, Nitrophenyl C-NO₂, Aromatic carbons, Furan C-H carbons, Benzyl CH₂
FT-IR ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I C=O stretch), ~1520 & 1340 cm⁻¹ (NO₂ stretch)Amide and Nitro functional groups
HRMS (ESI) Calculated m/z for [M+H]⁺, observed value should be within ± 5 ppmConfirms molecular formula

Biological Activity Evaluation: Protocols and Principles

The following protocols provide standardized methods to screen the synthesized compounds for antimicrobial and anticancer activities.

Protocol 4.1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilutions of the test compounds are incubated with a standardized inoculum of bacteria or fungi in a 96-well plate format.

G A Prepare compound stock solutions in DMSO B Perform 2-fold serial dilutions in 96-well plate with broth medium A->B C Add standardized microbial suspension to each well B->C D Incubate at 37°C for 18-24 hours C->D E Add resazurin or measure OD₆₀₀ D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Procedure:

    • Prepare stock solutions of test compounds in sterile DMSO (e.g., 10 mg/mL).

    • In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12.

    • Add 200 µL of the compound stock solution diluted in broth to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the standardized inoculum to wells 1 through 11.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by adding a viability indicator like resazurin. The MIC is the lowest concentration at which no growth is observed.

Protocol 4.2: In Vitro Anticancer Activity (MTT Cell Viability Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.[2]

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3][10] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Prepare serial dilutions of the test compounds in culture medium from DMSO stocks. The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) controls.

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound ExampleMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliIC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs HeLa
Amide 1 (R=benzyl) 16328.512.1
Amide 2 (R=cyclohexyl) 32>6425.330.8
Amide 3 (R=morpholino) 8165.27.9
Doxorubicin N/AN/A0.81.1
Ciprofloxacin 0.50.25N/AN/A
Table presents hypothetical data for illustrative purposes.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Suzuki Coupling Inactive palladium catalyst; Inefficient base; Poor quality solvent/reagents.Use a fresh batch of catalyst or a different ligand/precatalyst. Ensure the base is fully dissolved and active. Use anhydrous solvents and degas the reaction mixture thoroughly.
Failed Amide Coupling Deactivated carboxylic acid; Poorly nucleophilic amine; Steric hindrance.Use a more powerful coupling reagent (e.g., COMU). Ensure the amine is not a salt form; if so, add an extra equivalent of base. Increase reaction time and/or temperature.
Compound Precipitation in Assay Low aqueous solubility of the test compound.Prepare stock solutions at a higher concentration in DMSO and perform dilutions carefully. Include a solubility-enhancing agent like Pluronic F-68 in the assay medium if compatible.
Inconsistent Biological Data Inaccurate pipetting; Contamination of cell or microbial cultures; Compound degradation.Calibrate pipettes regularly. Practice aseptic technique rigorously. Check compound stability in assay medium and store stock solutions properly.

Conclusion

The synthetic and biological protocols detailed in this application note provide a robust framework for the exploration of 5-(4-nitrophenyl)furan-2-carboxamides as potential therapeutic agents. The modular synthetic route enables the rapid generation of diverse chemical matter for comprehensive structure-activity relationship studies. The standardized biological assays for antimicrobial and anticancer evaluation allow for reliable and reproducible screening, facilitating the identification of promising lead compounds for further development in the drug discovery pipeline.

References

  • Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). ChemMedChem. Available at: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules, 28(12), 4648. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... (2022). Pharmaceuticals, 15(7), 841. Available at: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). ResearchGate. Available at: [Link]

  • Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC, 2015(vii), 113-121. Available at: [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022, M1515. Available at: [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Available at: [Link]

  • Synthesis based on furancarboxylic acid amides. 2. Synthesis of diamides of the furan series. (1979). Chemistry of Heterocyclic Compounds, 15, 1173-1175. Available at: [Link]

  • Thangavel, S. K., et al. (2024). Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. Inorganic Chemistry, 63(16), 7520-7539. Available at: [Link]

  • Zhang, R., et al. (2011). Synthesis of new aryl substituted furan-2(5H)-ones using the Suzuki–Miyaura reaction. Tetrahedron, 67(23), 4212-4218. Available at: [Link]

  • Rajeena, A. CH, et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2017). ResearchGate. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PMC. Available at: [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2568. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Available at: [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2007). Molecules, 12(5), 1082-1093. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Molecules, 27(21), 7247. Available at: [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2022). RSC Medicinal Chemistry, 13(9), 1120-1125. Available at: [Link]

  • Pharmacological activity of furan derivatives. (2024). Lab Anim Res, 40, 2. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions... (2021). Molecules, 26(23), 7344. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Available at: [Link]

  • Kotha, S., et al. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 65(28), 5249-5283. Available at: [Link]

Sources

Application

Application Note: The Strategic Use of 5-(4-nitrophenyl)furan-2-carbonyl Chloride as a "Safety-Catch" Linker in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of 5-(4-nitrophenyl)furan-2-carbonyl chloride in solid-phase organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 5-(4-nitrophenyl)furan-2-carbonyl chloride in solid-phase organic synthesis (SPOS). We explore its function as a versatile building block and, more strategically, as a "safety-catch" linker. The presence of the nitro group allows for a two-stage cleavage strategy, offering enhanced stability during synthesis and controlled release of the final product. This note details the underlying chemical principles, step-by-step protocols for its synthesis and use, and expert insights for troubleshooting.

Introduction: A Molecule of Strategic Importance

Solid-phase organic synthesis (SPOS) has revolutionized the generation of chemical libraries for drug discovery and other applications by simplifying purification and enabling automation. A cornerstone of this methodology is the linker, a molecular bridge that tethers the growing compound to the insoluble resin support. The choice of linker is critical, as it dictates the conditions under which the final product can be cleaved and isolated.

5-(4-nitrophenyl)furan-2-carbonyl chloride emerges as a reagent of significant interest in this context. Its structure combines three key features:

  • An acyl chloride , a highly reactive functional group ideal for the initial acylation of amine- or hydroxyl-functionalized resins.[1]

  • A furan ring , a stable heterocyclic scaffold.

  • A 4-nitrophenyl group , which acts as an electronic modulator.

The electron-withdrawing nature of the nitro group makes the ester or amide bond connecting the linker to the resin exceptionally stable to acidic conditions commonly used for deprotection steps in peptide or small molecule synthesis (e.g., trifluoroacetic acid for Boc-group removal).[2] This stability can be "unlocked" by a specific chemical transformation—the reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the linker, rendering it susceptible to cleavage under milder, often basic or specific acidic, conditions. This two-step, conditional lability is the hallmark of a "safety-catch" linker, providing superior control over the synthesis and release process.[2][3]

This application note will serve as a comprehensive guide to leveraging the unique properties of 5-(4-nitrophenyl)furan-2-carbonyl chloride in your solid-phase synthesis workflows.

Mechanism of Action: The "Safety-Catch" Principle

The core utility of 5-(4-nitrophenyl)furan-2-carbonyl chloride in SPOS is best understood as a safety-catch linker strategy. The workflow involves an "activation" step that transforms the stable linker into a labile one.

  • Immobilization (Stable State): The acyl chloride readily reacts with a nucleophilic group on the solid support (e.g., the hydroxyl group of Wang resin or the amino group of Rink amide resin) to form a stable ester or amide bond. The electron-withdrawing nitro group deactivates the aromatic system, making this linkage robust against various reagents used during the chain elongation steps of the synthesis.

  • Activation (Reduction of the Nitro Group): Once the synthesis of the target molecule on the solid support is complete, the nitro group is selectively reduced to an amine. A common and effective reagent for this transformation is tin(II) chloride (SnCl₂).[4] This conversion from an electron-withdrawing group (-NO₂) to an electron-donating group (-NH₂) is the critical activation step.

  • Cleavage (Labile State): The resulting aminophenyl group facilitates the cleavage of the molecule from the resin. The electron-donating amine can promote cleavage through mechanisms like intramolecular cyclization or by increasing the lability of the ester/amide bond under specific pH conditions. For instance, the newly formed aniline derivative can be more susceptible to acid-catalyzed hydrolysis or may enable a 1,6-elimination pathway under certain conditions.[4]

Workflow Visualization

SPOS_Workflow cluster_prep Reagent Preparation cluster_spos Solid-Phase Synthesis Reagent_Prep Synthesis of 5-(4-nitrophenyl) furan-2-carbonyl chloride from carboxylic acid Immobilization 2. Immobilization: Acylation of Resin with Reagent Reagent_Prep->Immobilization Use in SPOS Resin_Prep 1. Resin Swelling & Preparation Resin_Prep->Immobilization Elongation 3. Synthesis of Target Molecule (e.g., peptide elongation) Immobilization->Elongation Activation 4. 'Safety-Catch' Activation: Reduction of -NO2 to -NH2 (e.g., with SnCl2) Elongation->Activation Cleavage 5. Cleavage: Release of Molecule from Resin Activation->Cleavage Purification 6. Product Isolation & Purification Cleavage->Purification

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 5-(4-nitrophenyl)furan-2-carbonyl chloride

Welcome to the dedicated technical support guide for 5-(4-nitrophenyl)furan-2-carbonyl chloride (CAS No. 60335-99-1). This resource is designed for researchers, chemists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-(4-nitrophenyl)furan-2-carbonyl chloride (CAS No. 60335-99-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this reactive intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and achieve the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the purification and handling of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Q1: What are the most common impurities I should expect in my crude 5-(4-nitrophenyl)furan-2-carbonyl chloride?

A1: The impurity profile is almost always a direct result of the synthesis method. Typically, this acyl chloride is prepared from its corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][2]

Therefore, the primary impurities include:

  • Starting Material: Unreacted 5-(4-nitrophenyl)furan-2-carboxylic acid.[3]

  • Hydrolysis Product: The starting carboxylic acid, formed from the reaction of the acyl chloride with trace moisture. Acyl chlorides are highly susceptible to hydrolysis.[4][5][6]

  • Chlorinating Agent & Byproducts: Residual thionyl chloride, phosphorus-based reagents, and gaseous byproducts like HCl and SO₂.[2]

  • Anhydride: The symmetrical anhydride, formed from the reaction between the acyl chloride product and the unreacted carboxylic acid starting material.

Q2: My product is a sticky, dark-colored oil instead of the expected yellow solid. What went wrong?

A2: This is a common issue often pointing to two main causes:

  • Residual Impurities: The presence of excess chlorinating agents (like thionyl chloride) or trapped acidic byproducts (HCl) can lower the melting point of the mixture and cause an oily appearance.

  • Thermal Degradation: Furan rings, particularly when substituted with electron-withdrawing groups, can be sensitive to prolonged exposure to high temperatures or strong acids.[7] Overheating during the removal of the solvent or excess chlorinating agent can lead to decomposition and the formation of dark, polymeric materials. The reported melting point for the pure compound is 147-148 °C.[8]

Q3: Is column chromatography on silica gel a viable purification method for this acyl chloride?

A3: It is strongly discouraged . Acyl chlorides are highly reactive electrophiles. Silica gel has a high density of surface hydroxyl (-OH) groups, which are nucleophiles. Passing the acyl chloride through a silica gel column will lead to extensive reaction with the stationary phase, effectively tethering your compound to the silica and causing significant product loss and decomposition. While analytical methods exist to quantify acyl chlorides by GC after derivatization, this is not suitable for preparative purification.[3][9]

Q4: How should I properly store the purified 5-(4-nitrophenyl)furan-2-carbonyl chloride?

A4: As with all acyl chlorides, strict storage conditions are critical to maintain purity.[10]

  • Moisture Exclusion: Store in a tightly sealed container, preferably with a PTFE-lined cap.[10] The container should be flushed with an inert gas (e.g., nitrogen or argon) before sealing.

  • Temperature: Keep in a cool, dry, and dark place. A desiccator cabinet is an ideal environment.

  • Incompatible Materials: Ensure storage is away from water, alcohols, amines, and strong bases.[5][11]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the purification process.

Observed Problem Potential Cause(s) Recommended Action(s)
Product fumes in air and has a sharp, acidic smell. Residual volatile impurities like thionyl chloride (SOCl₂) or hydrogen chloride (HCl).Before recrystallization, ensure all volatile components are removed. Connect the reaction flask to a high-vacuum line (using a cold trap) for 1-2 hours. Gentle warming (< 50°C) can aid removal, but avoid excessive heat.
Low yield after recrystallization. 1. The chosen solvent was too effective at room temperature, leading to product loss in the mother liquor. 2. The product hydrolyzed during workup or recrystallization.1. Consider a mixed-solvent system. Dissolve the crude solid in a minimum amount of a good solvent (e.g., hot anhydrous toluene) and then add a poor solvent (e.g., anhydrous hexanes) dropwise until turbidity persists. Cool slowly.[12] 2. Rigorously dry all solvents and glassware. Perform the recrystallization under an inert atmosphere.
Product purity does not improve after one recrystallization. The primary impurity has very similar solubility properties to the desired product (e.g., the corresponding anhydride).A second recrystallization may be necessary. Alternatively, if the main impurity is the starting carboxylic acid, it can sometimes be removed by trituration. Suspend the crude solid in a dry, non-polar solvent in which the acyl chloride is poorly soluble but the acid has some solubility (e.g., anhydrous diethyl ether), stir, and filter. This must be done under strictly anhydrous conditions.

Section 3: Detailed Purification Protocols

The most reliable method for purifying solid acyl chlorides like 5-(4-nitrophenyl)furan-2-carbonyl chloride is recrystallization from an appropriate anhydrous, non-hydroxylic solvent.[12]

Protocol 1: Recrystallization from a Single Solvent (Toluene)

This protocol is the first-line approach for purifying the crude product after the initial removal of volatile reagents.

Underlying Principle: Recrystallization separates compounds based on differences in their solubility at different temperatures.[13] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[13] Toluene is a suitable non-polar, aprotic solvent for this purpose.[12]

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon).

  • Solvent Addition: Place the crude 5-(4-nitrophenyl)furan-2-carbonyl chloride in a round-bottom flask equipped with a reflux condenser and an inert gas inlet. Add a minimal amount of anhydrous toluene to just cover the solid.

  • Dissolution: While stirring, gently heat the mixture to reflux. Add more anhydrous toluene in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel fitted with fluted filter paper into a clean, dry flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. It is critical to use a dry filter paper and perform this step under a blanket of inert gas if possible.

  • Washing: Wash the collected crystals with a small amount of cold, anhydrous petroleum ether or hexanes to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. The final product should be a fine, yellow solid.

Visualization of the Purification Workflow

The following diagram illustrates the key decision points and steps in the purification process.

PurificationWorkflow Crude Crude Product (Post-synthesis) RemoveVolatiles Remove Volatiles (High Vacuum) Crude->RemoveVolatiles Initial Workup Assess Assess Crude Solid (Oily or Solid?) RemoveVolatiles->Assess Recrystallize Recrystallization (Anhydrous Toluene) Assess->Recrystallize Solid Assess->Recrystallize Oily (Proceed with caution) Cool Slow Cooling & Ice Bath Recrystallize->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Anhydrous Hexanes Filter->Wash Dry Dry Under High Vacuum Wash->Dry PureProduct Pure Crystalline Solid (Store Under Inert Gas) Dry->PureProduct

Caption: Workflow for the purification of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Section 4: Safety & Handling

Acyl chlorides are hazardous materials that demand strict safety protocols.

  • Corrosive & Lachrymatory: 5-(4-nitrophenyl)furan-2-carbonyl chloride is a corrosive substance and a lachrymator (irritant to the eyes). Always handle it inside a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[11]

  • Reactivity: The compound reacts violently with water, alcohols, and bases, producing corrosive hydrogen chloride gas.[5] Ensure the work area is free of these substances. Use non-sparking tools and ground equipment when transferring large quantities.[5][14]

  • Disposal: Quench excess or waste material carefully by slowly adding it to a stirred solution of sodium bicarbonate. This should be done in a fume hood and in a vessel large enough to contain any effervescence. Dispose of the neutralized waste in accordance with local environmental regulations.

References

  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry - ACS Publications.
  • Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 940-944.
  • Margosis, M. (1971). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Journal of Pharmaceutical Sciences, 60(2), 308-311.
  • How to purify the acid acyl chloride and ester? - ECHEMI.
  • 5-(4-nitrophenyl)furan-2-carbonyl Chloride | 60335-99-1. Benchchem.
  • [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides.
  • Bellinzoni, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515.
  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.
  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng.
  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
  • Preparation of acyl chlorides (acid chlorides). Chemguide.
  • General procedures for the purification of Acid chlorides. Chempedia - LookChem.
  • Method for purifying acid chlorides. Google Patents.
  • 5-(4-nitrophenyl)furan-2-carbonyl Chloride. PubChem, National Center for Biotechnology Information.
  • A-level Chemistry Specification. AQA.
  • Acyl chlorides stability. Sciencemadness Discussion Board.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.
  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 5-nitro-2-furancarboxylic acid chloride. PrepChem.com.
  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams.
  • 5-(4-nitrophenyl)furan-2-carbonyl chloride. ChemicalBook.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate.
  • 2-Furancarbonyl chloride. NIST WebBook.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Tandem Diels-Alder reaction overrules entropy: the gate to a thermally stable, yet thermally recyclable furan-based polymers. ChemRxiv.

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Optimization

Technical Support Center: Minimizing Side Products in 5-(4-Nitrophenyl)furan-2-carbonyl Chloride Reactions

This technical guide is intended for researchers, scientists, and drug development professionals working with 5-(4-nitrophenyl)furan-2-carbonyl chloride. As a highly reactive intermediate, minimizing side product formati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals working with 5-(4-nitrophenyl)furan-2-carbonyl chloride. As a highly reactive intermediate, minimizing side product formation during its synthesis and subsequent reactions is critical for ensuring high yields and the purity of downstream products. This document provides a comprehensive overview of common challenges, troubleshooting strategies, and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and use of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Q1: What are the primary side products I should be aware of when preparing 5-(4-nitrophenyl)furan-2-carbonyl chloride?

A1: The most common impurities include unreacted 5-(4-nitrophenyl)furan-2-carboxylic acid, the corresponding anhydride, and degradation products resulting from the instability of the furan ring under acidic conditions.[1][2] Additionally, if using oxalyl chloride, Friedel-Crafts-type reactions on the electron-rich furan ring can occur, especially with an excess of the reagent.

Q2: My reaction mixture turns dark or forms a tar-like substance. What is causing this and how can I prevent it?

A2: Dark coloration and tar formation are typically signs of furan ring degradation. The furan moiety is sensitive to strong acids and high temperatures, which can lead to polymerization and ring-opening.[1] To mitigate this, it is crucial to use mild reaction conditions, such as lower temperatures and the use of a less aggressive chlorinating agent like oxalyl chloride over thionyl chloride.[3]

Q3: Why is my downstream reaction with 5-(4-nitrophenyl)furan-2-carbonyl chloride not going to completion?

A3: Incomplete downstream reactions are often due to the poor quality or degradation of the acyl chloride. This reagent is highly sensitive to moisture and can hydrolyze back to the less reactive carboxylic acid.[3] It is imperative to use freshly prepared 5-(4-nitrophenyl)furan-2-carbonyl chloride under strictly anhydrous conditions.

Q4: How does the nitro group affect the stability and reactivity of the furan ring?

A4: The electron-withdrawing nature of the nitro group at the 4-position of the phenyl ring has a deactivating effect on the furan ring towards electrophilic attack.[4] This can offer some protection against acid-catalyzed degradation compared to unsubstituted furans. However, the furan ring remains susceptible to degradation under harsh acidic conditions.

Part 2: Troubleshooting and Optimization Guide

This section provides in-depth strategies to minimize the formation of specific side products.

Issue 1: Furan Ring Degradation

The furan ring is inherently unstable in acidic environments, which are generated during the conversion of the carboxylic acid to the acyl chloride.

Root Cause: The acidic byproduct of the chlorination reaction (HCl) can protonate the furan ring, leading to a cascade of reactions that result in ring-opening and polymerization.[1]

Mitigation Strategies:

  • Choice of Chlorinating Agent: Oxalyl chloride is generally a milder reagent than thionyl chloride and can often be used at lower temperatures, reducing the rate of degradation.[5]

  • Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for the efficient conversion to the acyl chloride. Low-temperature conditions are crucial for purifying acyl chlorides to prevent thermal degradation.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be exacerbated by acidic conditions.

Issue 2: Anhydride Formation

The formation of the symmetric anhydride from the reaction of the acyl chloride with the starting carboxylic acid is a common side reaction that reduces the yield of the desired product.

Root Cause: This side reaction is favored when there is a high concentration of unreacted carboxylic acid in the presence of the newly formed acyl chloride.

Mitigation Strategies:

  • Slow Addition of Reagents: Add the chlorinating agent slowly to a suspension of the carboxylic acid to maintain a low concentration of the starting material throughout the reaction.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized high concentrations of reactants.

Issue 3: Friedel-Crafts Acylation of the Furan Ring

When using oxalyl chloride, there is a risk of the furan ring itself undergoing a Friedel-Crafts acylation.

Root Cause: The furan ring, despite being somewhat deactivated by the nitrophenyl group, is still an electron-rich aromatic system and can act as a nucleophile towards the highly electrophilic acylium ion intermediate generated during the reaction.[6][7]

Mitigation Strategies:

  • Stoichiometric Control: Use a minimal excess of oxalyl chloride (typically 1.1-1.3 equivalents) to reduce the concentration of the reactive acylating species.

  • Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can disfavor the higher activation energy pathway of the Friedel-Crafts reaction.

Part 3: Experimental Protocols and Data

Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid (Starting Material)

A common route to the starting material involves a Suzuki coupling reaction.[8]

Protocol:

  • To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in 1,4-dioxane, add (4-nitrophenyl)boronic acid (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and a 2 M aqueous solution of Na₂CO₃ (2.0 eq).

  • Heat the mixture at 90 °C under a nitrogen atmosphere overnight.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude methyl 5-(4-nitrophenyl)furan-2-carboxylate by column chromatography.

  • Hydrolyze the ester by refluxing with NaOH in a mixture of methanol and water.

  • Acidify the reaction mixture with HCl to precipitate the desired 5-(4-nitrophenyl)furan-2-carboxylic acid.

Synthesis of 5-(4-Nitrophenyl)furan-2-carbonyl Chloride

Recommended Protocol (using Oxalyl Chloride):

  • Suspend 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add oxalyl chloride (1.2 eq) followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude product can often be used directly in the next step.

Data Summary: Comparison of Chlorinating Agents

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Conditions Reflux in an inert solvent0 °C to room temperature in an inert solvent
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Potential Side Reactions Furan ring degradationFuran ring degradation (less severe), Friedel-Crafts acylation
Work-up Removal of excess reagent and solvent by distillationRemoval of excess reagent and solvent by distillation

Part 4: Visualizing Reaction Pathways

Diagram of Desired Reaction and Key Side Reactions

reaction_pathways Carboxylic Acid 5-(4-nitrophenyl)furan-2-carboxylic acid Acyl Chloride 5-(4-nitrophenyl)furan-2-carbonyl chloride (Desired Product) Carboxylic Acid->Acyl Chloride + SOCl₂ or (COCl)₂ Anhydride Symmetric Anhydride (Side Product) Carboxylic Acid->Anhydride + Acyl Chloride Degradation Furan Ring Degradation Products (Side Product) Carboxylic Acid->Degradation + H⁺ (from HCl) Acyl Chloride->Anhydride FC_Product Friedel-Crafts Product (Side Product with Oxalyl Chloride) Acyl Chloride->FC_Product + Furan Ring (nucleophile)

Caption: Reaction scheme showing the formation of the desired acyl chloride and major side products.

Decision Workflow for Minimizing Side Products

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Yield Low Yield/ Incomplete Reaction Moisture Moisture Present? -> Use anhydrous solvents/reagents Low Yield->Moisture Dark Coloration Dark Coloration/ Tar Formation Degradation Furan Degradation? -> Lower temp, use Oxalyl Chloride Dark Coloration->Degradation Unexpected Byproduct Unexpected Byproduct (by LC-MS or NMR) Side_Reaction Specific Side Reaction? -> Check stoichiometry, consider alternative reagents Unexpected Byproduct->Side_Reaction

Caption: A troubleshooting workflow for common issues.

References

  • Google Patents. (n.d.). EP1212273B1 - Method for purifying acid chlorides.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). [Link]

  • ChemSusChem. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • PubChem. (n.d.). 5-(4-nitrophenyl)furan-2-carbonyl Chloride. [Link]

  • ResearchGate. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Lin, S.-S., Nie, X.-P., Yu, J.-H., & Ye, X.-L. (n.d.). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furandicarboxylic Acid Anhydride and Furan Acid Chloride. [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. [Link]

  • ResearchGate. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • askIITians. (2025, August 26). Although chlorine is an electron withdrawing group, yet it is ortho-p. [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • ResearchGate. (2025, August 6). One-Pot Synthesis of N-Aryl-5-aryl-2-furoyl Amides via Reaction of 5-Aryl-2-furoic Acid with Arylamines. [Link]

  • Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?[Link]

  • ResearchGate. (n.d.). 5-Nitro-2-furoyl chloride. [Link]

  • Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?[Link]

  • Folia Medica. (n.d.). Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. [Link]

  • MDPI. (2021, May 13). Impact of Deuteration and Temperature on Furan Ring Dynamics. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxylic acid. [Link]

  • Sci-Hub. (n.d.). One pot synthesis ofn-aryl-5-aryl-2-furoyl amides via reaction of 5-aryl-2-furoic acid with arylamines. [Link]

  • ChemBK. (2024, April 9). 5-(4-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID. [Link]

  • ResearchGate. (2025, August 5). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. [Link]

  • ResearchGate. (n.d.). Fluoro Aryl Azides: Synthesis, Reactions and Applications. [Link]

Sources

Troubleshooting

hydrolysis of 5-(4-nitrophenyl)furan-2-carbonyl chloride and prevention

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(4-nitrophenyl)furan-2-carbonyl chloride. This guide is designed to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(4-nitrophenyl)furan-2-carbonyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the success of your experiments involving this highly reactive reagent.

Introduction: Understanding the Reagent

5-(4-nitrophenyl)furan-2-carbonyl chloride is a valuable acylating agent in organic synthesis, enabling the introduction of the 5-(4-nitrophenyl)furan-2-carbonyl moiety into various molecules. However, its high reactivity, a characteristic feature of acyl chlorides, also makes it highly susceptible to hydrolysis. This guide will equip you with the knowledge to effectively use this reagent while minimizing or altogether preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 5-(4-nitrophenyl)furan-2-carbonyl chloride so reactive and prone to hydrolysis?

A1: The high reactivity of 5-(4-nitrophenyl)furan-2-carbonyl chloride stems from the electronic properties of its functional groups. Acyl chlorides, in general, are highly reactive due to the presence of a good leaving group (chloride) and an electrophilic carbonyl carbon.[1] In this specific molecule, the electrophilicity of the carbonyl carbon is further enhanced by the strong electron-withdrawing effects of the para-substituted nitrophenyl group and the furan ring. This increased partial positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack, even by weak nucleophiles like water.[1]

Q2: What is the product of hydrolysis, and why is it a problem?

A2: The hydrolysis of 5-(4-nitrophenyl)furan-2-carbonyl chloride yields 5-(4-nitrophenyl)furan-2-carboxylic acid and hydrochloric acid (HCl).[1][2] The formation of the carboxylic acid is often undesirable as it represents the consumption of your starting material, leading to lower yields of your desired product. Furthermore, the generation of HCl can catalyze other unwanted side reactions or react with acid-sensitive functional groups in your substrate.

Q3: How can I visually detect if my 5-(4-nitrophenyl)furan-2-carbonyl chloride has hydrolyzed?

A3: Pure 5-(4-nitrophenyl)furan-2-carbonyl chloride is expected to be a solid with a melting point of 147-148 °C.[3] Upon exposure to moisture, it will hydrolyze to 5-(4-nitrophenyl)furan-2-carboxylic acid, which is a yellow solid with a significantly higher melting point (around 256 °C with decomposition).[4] If your starting material appears clumped, discolored, or has a lower melting point than expected, it may be partially hydrolyzed. Another sign of hydrolysis is the evolution of misty fumes (HCl gas) when the compound is exposed to air.

Q4: How should I properly store 5-(4-nitrophenyl)furan-2-carbonyl chloride?

A4: To prevent hydrolysis, it is crucial to store 5-(4-nitrophenyl)furan-2-carbonyl chloride under strictly anhydrous and inert conditions. The container should be tightly sealed and stored in a desiccator or a glove box with a dry atmosphere. For long-term storage, refrigeration is recommended to minimize any potential degradation.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during reactions with 5-(4-nitrophenyl)furan-2-carbonyl chloride and provides systematic solutions.

Issue 1: Low or No Yield of the Desired Acylated Product
Potential Cause Troubleshooting Steps
Hydrolysis of the acyl chloride - Verify the quality of the acyl chloride: Check the appearance and melting point. If hydrolysis is suspected, it is best to use a fresh batch or purify the existing material. - Ensure anhydrous reaction conditions: Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles. - Work under an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.
Inactive nucleophile - Check the pKa of your nucleophile: Weakly nucleophilic amines or alcohols may react slowly. Consider using a stronger nucleophile or activating the substrate. - Deprotonate the nucleophile: For alcohols or weakly basic amines, consider using a non-nucleophilic base to deprotonate the nucleophile in situ, making it more reactive.
Inappropriate reaction temperature - Optimize the reaction temperature: While many acylations proceed at room temperature, some may require cooling to control exothermicity, while others might need gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Stoichiometry issues - Use a slight excess of the acyl chloride: A small excess (1.1-1.2 equivalents) can help drive the reaction to completion. - For amine acylation, consider the base: If using an amine as the nucleophile, remember that the HCl byproduct will react with one equivalent of the amine. Therefore, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like pyridine or triethylamine) should be used.[7]
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Side reactions due to HCl - Use a scavenger base: Incorporate a non-nucleophilic base such as pyridine or triethylamine into the reaction mixture. These bases will neutralize the HCl as it is formed, preventing acid-catalyzed side reactions.[8][9][10][11][12]
Reaction with the solvent - Choose an inert solvent: Ensure your solvent does not react with the acyl chloride. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. Avoid protic solvents like alcohols unless they are the intended nucleophile.
Over-acylation - Control stoichiometry and addition rate: If your nucleophile has multiple reactive sites, add the acyl chloride slowly and at a low temperature to favor mono-acylation.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of the carboxylic acid byproduct - Aqueous workup with a base: During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer, separating it from your desired neutral product.
Presence of the scavenger base - Aqueous workup with an acid: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the scavenger base (like pyridine or triethylamine), forming a salt that will be extracted into the aqueous layer.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Amide

This protocol provides a general guideline for the acylation of a primary or secondary amine with 5-(4-nitrophenyl)furan-2-carbonyl chloride.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: In a separate flask, dissolve 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: How to Confirm Hydrolysis via ¹H NMR Spectroscopy

If you suspect your 5-(4-nitrophenyl)furan-2-carbonyl chloride has hydrolyzed, you can confirm this by taking a ¹H NMR spectrum and comparing it to the known spectrum of the carboxylic acid.

  • Expected ¹H NMR of 5-(4-nitrophenyl)furan-2-carboxylic acid (in DMSO-d₆):

    • A broad singlet corresponding to the carboxylic acid proton (COOH) will be observed at a very downfield chemical shift, typically above 13 ppm.[4] This is a key diagnostic peak.

    • Aromatic protons of the nitrophenyl group will appear as two doublets around 8.3 ppm and 8.0 ppm.[4]

    • Furan ring protons will appear as two doublets around 7.4 ppm and 7.3 ppm.[4]

The presence of the broad carboxylic acid proton peak is a definitive indicator of hydrolysis.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic acyl substitution mechanism for the hydrolysis of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Hydrolysis cluster_0 Hydrolysis of 5-(4-nitrophenyl)furan-2-carbonyl Chloride AcylChloride 5-(4-nitrophenyl)furan-2-carbonyl chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic attack by water Water H₂O CarboxylicAcid 5-(4-nitrophenyl)furan-2-carboxylic acid TetrahedralIntermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl

Caption: Mechanism of Hydrolysis.

Workflow for Preventing Hydrolysis

To ensure the successful use of 5-(4-nitrophenyl)furan-2-carbonyl chloride, follow this workflow:

PreventionWorkflow Start Start: Obtain Acyl Chloride CheckQuality Check Quality (Appearance, MP) Start->CheckQuality StoreProperly Store Under Inert Gas in Desiccator CheckQuality->StoreProperly If good Troubleshoot Troubleshoot (Low Yield/Impurities) CheckQuality->Troubleshoot If hydrolyzed PrepareGlassware Flame-Dry Glassware StoreProperly->PrepareGlassware UseAnhydrousSolvents Use Anhydrous Solvents PrepareGlassware->UseAnhydrousSolvents InertAtmosphere Set up Reaction Under N₂/Ar UseAnhydrousSolvents->InertAtmosphere AddReagents Add Reagents (Amine, Base, Acyl Chloride) InertAtmosphere->AddReagents MonitorReaction Monitor Reaction (TLC/LC-MS) AddReagents->MonitorReaction Workup Aqueous Workup with Base/Acid Washes MonitorReaction->Workup Reaction complete MonitorReaction->Troubleshoot Issues detected Purify Purify Product Workup->Purify End End: Pure Acylated Product Purify->End Troubleshoot->AddReagents Adjust conditions

Caption: Experimental Workflow for Hydrolysis Prevention.

References

  • Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines?[Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines.[Link]

  • eSaral. What is the role of pyridine in the acylation. [Link]

  • PubChem. 5-(4-nitrophenyl)furan-2-carbonyl Chloride. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • ResearchGate. (2022, October 13). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • ResearchGate. Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan.... [Link]

  • KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • JOCPR. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • Semantic Scholar. 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]

  • ResearchGate. solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • PMC - PubMed Central. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(4-Nitrophenyl)furan-2-carbonyl Chloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-(4-nitrophenyl)furan-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-(4-nitrophenyl)furan-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this highly reactive intermediate. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Synthesis & Purification

This section addresses the most common issues encountered when preparing 5-(4-nitrophenyl)furan-2-carbonyl chloride from its corresponding carboxylic acid.

Q1: My yield of 5-(4-nitrophenyl)furan-2-carbonyl chloride is low or non-existent. What are the likely causes?

A1: Low or no yield in this acid chloride synthesis is almost always traced back to one of three areas: reagent quality, reaction conditions, or the presence of moisture.

  • The Critical Role of Anhydrous Conditions: 5-(4-nitrophenyl)furan-2-carbonyl chloride is extremely sensitive to moisture.[1] Any trace of water in your glassware, solvents, or starting material will hydrolyze the product back to the starting carboxylic acid, drastically reducing your yield.[2]

    • Expert Insight: Before starting, oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator over a drying agent. Use freshly opened anhydrous solvents or solvents dried over appropriate agents (e.g., molecular sieves). It is imperative to run the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[1]

  • Reagent Purity and Stoichiometry:

    • Starting Material: Ensure your starting 5-(4-nitrophenyl)furan-2-carboxylic acid is pure and, most importantly, completely dry.

    • Chlorinating Agent: Use a fresh, high-purity bottle of your chlorinating agent (e.g., thionyl chloride or oxalyl chloride). These reagents also degrade upon exposure to moisture. Using an excess of the chlorinating agent (typically 1.5-2.0 equivalents) can help drive the reaction to completion.

  • Sub-optimal Reaction Temperature: While many acid chloride preparations proceed well at room temperature, some may require gentle heating (reflux) to overcome the activation energy.[3] However, for a substrate containing a furan ring, excessive heat can be detrimental.

    • Expert Insight: The furan ring, although deactivated by two electron-withdrawing groups, can be susceptible to polymerization or other side reactions under harsh acidic conditions, especially at high temperatures.[2][4] We recommend starting the reaction at 0°C, allowing it to warm to room temperature, and only gently heating if reaction monitoring shows it is necessary.

Q2: I'm observing unexpected byproducts. What could they be, and how do I prevent them?

A2: Byproduct formation typically stems from side reactions involving the chlorinating agent or the inherent reactivity of the furan ring.

  • Anhydride Formation: If the conversion is incomplete or if some of the acid chloride product hydrolyzes back to the carboxylic acid, the starting acid can react with the product to form a symmetric anhydride.[1] This is often observed when reaction times are too short or conditions are not sufficiently anhydrous.

    • Solution: Ensure the reaction goes to completion by monitoring it (see Q3) and maintain strict anhydrous conditions.[1]

  • Ring Chlorination: While the electron-withdrawing groups on the furan ring decrease its reactivity towards electrophilic aromatic substitution, harsh conditions can still lead to undesired side reactions.[4][5][6] Using a large excess of hot thionyl chloride, for instance, could potentially lead to chlorination on the furan ring.[2][7]

    • Solution: Use a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF.[2] This reaction is often faster, cleaner, and proceeds under milder conditions, minimizing ring-based side reactions.

Q3: How can I effectively monitor the progress of the acid chloride formation?

A3: Direct monitoring of the highly reactive acid chloride by Thin Layer Chromatography (TLC) is unreliable. The acyl chloride can react with the silica gel on the TLC plate, often showing up as a streak or even reverting to the starting material spot.[2]

A more robust method is indirect analysis via derivatization .[2]

  • Carefully withdraw a small aliquot (a few drops) from the reaction mixture using a dry syringe.

  • Quench this aliquot in a separate vial containing a simple, dry alcohol like methanol or ethanol.

  • This quenching step rapidly and cleanly converts the reactive acyl chloride into its corresponding, stable methyl or ethyl ester.

  • Analyze the quenched sample by TLC. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates the reaction is complete.

Q4: What is the best way to purify the crude 5-(4-nitrophenyl)furan-2-carbonyl chloride?

A4: Since the product is a reactive solid, purification by distillation is often not feasible. The most common and effective method is to remove the excess chlorinating agent and solvent in vacuo.

  • Once the reaction is complete, connect the reaction flask to a rotary evaporator (rotovap). It is crucial to use a vacuum trap and a base trap (e.g., containing NaOH pellets or a solution) to neutralize the corrosive HCl and SO₂ gases produced, protecting your vacuum pump.

  • Carefully remove the solvent and excess chlorinating agent under reduced pressure.

  • To ensure all volatile reagents are removed, you can co-evaporate the crude product with a dry, inert solvent like anhydrous dichloromethane or toluene two to three times.[3]

The resulting crude solid is often of sufficient purity for immediate use in subsequent steps like amide or ester formation. If further purification is required, recrystallization from a dry, non-protic solvent (e.g., hexanes/dichloromethane) under an inert atmosphere may be attempted, but this risks hydrolysis.

Application & Handling FAQs
Q5: I'm using the acid chloride for an amide coupling and getting low yields. How can I optimize this?

A5: Amide bond formation is a delicate process.[8][9][10] Assuming you have high-quality acid chloride, low yields in the subsequent coupling step usually point to issues with the nucleophile or reaction setup.

  • HCl Scavenging: The coupling reaction produces one equivalent of HCl. This acid will protonate your amine nucleophile, rendering it unreactive. You must include a non-nucleophilic base to act as an HCl scavenger.[1]

    • Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Use at least 1.1 equivalents, and for amine hydro-chloride salts, use at least 2.1 equivalents. Pyridine can also be used and may serve as the solvent.

  • Amine Reactivity:

    • Steric Hindrance: If your amine is sterically bulky, the reaction may be slow and require longer reaction times or gentle heating.[11]

    • Electron-Deficient Amines: Anilines or other amines with electron-withdrawing groups are poor nucleophiles. These reactions may require more forcing conditions or alternative coupling strategies.[11]

  • Order of Addition: The standard procedure (Schotten-Baumann conditions) involves adding the acid chloride solution dropwise to a cooled (0 °C) solution of the amine and the base in an anhydrous solvent like DCM.[10] This minimizes side reactions of the highly reactive acid chloride.

Q6: What are the best practices for handling and storing 5-(4-nitrophenyl)furan-2-carbonyl chloride?

A6: Due to its reactivity and moisture sensitivity, proper handling and storage are paramount.

  • Handling: Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a desiccator in a cool, dry place. If possible, storing it inside a glovebox is ideal.

Q7: Which chlorinating agent is better for this synthesis: thionyl chloride or oxalyl chloride?

A7: Both are effective, but they have distinct advantages and disadvantages. The choice often depends on the scale of the reaction and the sensitivity of the substrate.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, often requires heating (reflux).[12]Milder and more selective, often works at RT.[2]
Byproducts Gaseous (SO₂ and HCl), easy to remove.[13][14]Gaseous (CO, CO₂, and HCl), easy to remove.[2]
Catalyst Can be used neat or with a solvent. Sometimes requires a catalytic amount of DMF.Requires a catalytic amount of DMF to form the Vilsmeier reagent, which is the active species.
Side Reactions Can cause charring or ring chlorination with sensitive substrates, especially at high temperatures.[2][7]Generally cleaner with fewer side reactions.[2]
Recommendation Good for robust, less sensitive carboxylic acids.Preferred for sensitive substrates like this furan derivative to minimize degradation and byproduct formation.
Experimental Protocols & Data
Protocol 1: Synthesis using Oxalyl Chloride (Recommended)
  • Add 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a nitrogen/argon inlet.

  • Add anhydrous dichloromethane (DCM) via syringe.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise via syringe.

  • Add one drop of anhydrous N,N-dimethylformamide (DMF) via syringe. Vigorous gas evolution (CO, CO₂, HCl) should be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress as described in Q3.

  • Once complete, carefully concentrate the mixture in vacuo with appropriate trapping to yield the crude product as a solid. Use immediately for the best results.

Protocol 2: Amide Formation
  • In a separate oven-dried flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amide for purification (e.g., by column chromatography or recrystallization).

Visual Guides

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Dry 5-(4-nitrophenyl) furan-2-carboxylic acid React Combine starting material, DCM, (COCl)₂, cat. DMF under N₂ at 0°C -> RT Start->React Glassware Oven-dry all glassware Glassware->React Solvent Use anhydrous DCM Solvent->React Monitor Monitor via MeOH quench and TLC analysis React->Monitor 1-3h Workup Concentrate in vacuo (use base trap) Monitor->Workup If complete Product Crude 5-(4-nitrophenyl) furan-2-carbonyl chloride Workup->Product

Caption: Workflow for the synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

TroubleshootingTree Start Low or No Yield of Acid Chloride Q_Moisture Were strict anhydrous conditions used? Start->Q_Moisture A_MoistureYes Yes Q_Moisture->A_MoistureYes A_MoistureNo No Q_Moisture->A_MoistureNo Q_Monitor Was reaction monitored to completion (quench method)? A_MoistureYes->Q_Monitor R_Moisture Primary Cause: Hydrolysis. Action: Thoroughly dry all glassware, reagents, and solvents. Use inert atmosphere. A_MoistureNo->R_Moisture A_MonitorYes Yes Q_Monitor->A_MonitorYes A_MonitorNo No Q_Monitor->A_MonitorNo Q_Reagents Were reagents (esp. chlorinating agent) fresh? A_MonitorYes->Q_Reagents R_Monitor Cause: Incomplete reaction. Action: Increase reaction time or apply gentle heat. Always monitor progress. A_MonitorNo->R_Monitor A_ReagentsYes Yes Q_Reagents->A_ReagentsYes A_ReagentsNo No Q_Reagents->A_ReagentsNo R_SideReaction Possible Cause: Side Reactions. Action: Consider milder conditions (e.g., switch from SOCl₂/reflux to (COCl)₂/RT). A_ReagentsYes->R_SideReaction R_Reagents Cause: Degraded reagents. Action: Use a fresh bottle of thionyl chloride or oxalyl chloride. A_ReagentsNo->R_Reagents

Caption: Troubleshooting decision tree for low yield synthesis.

References
  • Bellinzoni, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

  • Reddit. (2023). Trouble with chloride acids. r/OrganicChemistry. [Link]

  • SlideShare. (2016). Reaction of Furan and Thiophene. [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • Burton, D. J., & Castle, L. W. (1974). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 27(10), 2165-2170. [Link]

  • ResearchGate. (2009). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)furans. [Link]

  • Pearson. Reactions of Pyrrole, Furan, and Thiophene. [Link]

  • Yufeng. (2024). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • PrepChem.com. Synthesis of 5-nitro-2-furancarboxylic acid chloride. [Link]

  • PubChem. 5-(4-nitrophenyl)furan-2-carbonyl Chloride. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2005). Amide Bond Formation and Peptide Coupling. [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Chemistry LibreTexts. (2021). Conversion of carboxylic acids to acid chlorides. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization Challenges of 5-(4-nitrophenyl)furan-2-carbonyl chloride

Welcome to the technical support center for 5-(4-nitrophenyl)furan-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-nitrophenyl)furan-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this highly reactive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction: The Double-Edged Sword of Reactivity

5-(4-nitrophenyl)furan-2-carbonyl chloride is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The presence of the electron-withdrawing nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[1] However, this high reactivity, primarily due to the acyl chloride functional group, also presents significant challenges in its handling and characterization. This guide will provide in-depth, field-proven insights to ensure the integrity of your experimental results.

Core Challenge: Hydrolytic Instability

The primary challenge in characterizing 5-(4-nitrophenyl)furan-2-carbonyl chloride is its extreme sensitivity to moisture. Acyl chlorides readily react with water in a nucleophilic acyl substitution reaction to form the corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid, and hydrochloric acid (HCl).[2][3][4] This hydrolysis can occur with atmospheric moisture, residual water in solvents, or on glassware.

Hydrolysis_Pathway AcylChloride 5-(4-nitrophenyl)furan-2-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate CarboxylicAcid 5-(4-nitrophenyl)furan-2-carboxylic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl

Troubleshooting Guide: Spectroscopic Analysis

Problem 1: My ¹H NMR spectrum shows unexpected broad peaks and shifting signals.

Probable Cause: This is a classic sign of sample degradation due to hydrolysis. The in-situ generation of HCl can protonate basic sites on your molecule or in the solvent, leading to peak broadening and chemical shift changes. The presence of both the acyl chloride and the resulting carboxylic acid will also complicate the spectrum.

Solution Workflow:

  • Strict Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened, anhydrous deuterated solvents (e.g., CDCl₃, Benzene-d₆). Solvents packaged with a septum are ideal.

    • Prepare the NMR sample in a glovebox or under a positive pressure of an inert gas (N₂ or Ar).

  • Rapid Acquisition: Acquire the spectrum immediately after sample preparation. The longer the sample sits, the more likely it is to degrade.

  • Proton Sponge Addition (Advanced): In cases of extreme sensitivity, the addition of a non-nucleophilic base, such as a proton sponge, can neutralize any generated HCl without reacting with the acyl chloride. This should be used with caution as it will add signals to your spectrum.

Problem 2: The C=O stretch in my FT-IR spectrum is weaker than expected and I see a broad absorption around 2500-3300 cm⁻¹.

Probable Cause: This indicates significant hydrolysis. The characteristic sharp, high-frequency C=O stretch of the acyl chloride (typically 1775-1810 cm⁻¹) is being replaced by the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the very broad O-H stretch of the carboxylic acid dimer.[5][6]

Troubleshooting Protocol:

  • Sample Preparation for IR:

    • For solid samples (KBr pellet): Ensure your KBr is thoroughly dried. Grind the sample and KBr quickly in a dry environment (e.g., under a heat lamp or in a glovebox) and press the pellet immediately.

    • For solution-phase IR: Use a freshly opened anhydrous solvent (e.g., CH₂Cl₂). Prepare the solution and acquire the spectrum rapidly in a sealed cell.

  • ATR-FTIR as an Alternative: Attenuated Total Reflectance (ATR) FTIR can be a good alternative as it requires minimal sample preparation. Ensure the ATR crystal is clean and dry before applying your sample.

Functional Group **Expected IR Absorption (cm⁻¹) **Appearance
Acyl Chloride (C=O)1775 - 1810Sharp, Strong
Carboxylic Acid (C=O)1700 - 1725Strong
Carboxylic Acid (O-H)2500 - 3300Very Broad
Furan Ring (C=C)~1580, ~1480Medium to Sharp
Nitro Group (N-O)~1520 (asym), ~1350 (sym)Strong
Problem 3: My Mass Spectrometry data shows a molecular ion peak corresponding to the carboxylic acid, not the acyl chloride.

Probable Cause: The high vacuum conditions and potential for residual water in the MS source can lead to hydrolysis before or during ionization. For techniques like Electrospray Ionization (ESI), which often use protic solvents, hydrolysis is almost instantaneous.

Solution Strategy:

  • Choice of Ionization Technique:

    • Electron Impact (EI) or Chemical Ionization (CI): These gas-phase techniques are more suitable. Introduce the sample via a direct insertion probe with rapid heating to minimize contact with residual moisture.

    • Avoid ESI and APCI with protic solvents. If unavoidable, use anhydrous aprotic solvents and a very fast injection-to-analysis time.

  • Fragmentation Analysis: Look for characteristic fragments. The acylium ion, [M-Cl]⁺, is often a prominent peak in the mass spectrum of acyl chlorides and can be a diagnostic indicator of your starting material, even if the molecular ion is absent.[7]

MS_Troubleshooting Start Mass Spec Analysis Problem M+ peak is Carboxylic Acid Start->Problem Cause1 Hydrolysis in Source Problem->Cause1 Cause2 Hydrolysis during Sample Prep Problem->Cause2 Solution1 Use EI or CI with Direct Insertion Probe Cause1->Solution1 Solution2 Use Anhydrous Aprotic Solvents Cause2->Solution2 Check Look for [M-Cl]⁺ Fragment Solution1->Check Solution2->Check Success Acyl Chloride Confirmed Check->Success

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-(4-nitrophenyl)furan-2-carbonyl chloride? A1: It should be stored in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), in a cool, dry place. A desiccator is highly recommended. Avoid storing near any sources of moisture or in areas with high humidity.[8][9]

Q2: I've synthesized this compound. How can I be sure I have the acyl chloride and not the carboxylic acid before moving to the next step? A2: A quick ATR-FTIR spectrum is often the most definitive and fastest method. Look for the characteristic sharp C=O stretch above 1775 cm⁻¹. The absence of a broad O-H band is also a good indicator. For a more qualitative check, a "fume test" can be performed by carefully holding a glass rod dipped in aqueous ammonia near the opening of your sample vial (in a fume hood). The formation of white smoke (ammonium chloride) indicates the presence of the reactive acyl chloride.

Q3: Can I use solvents like methanol or ethanol for characterization? A3: Absolutely not. Alcohols will rapidly react with the acyl chloride to form the corresponding ester.[10] This reaction is often faster than hydrolysis. Only anhydrous, aprotic solvents should be used.

Q4: My elemental analysis results are slightly off, particularly for carbon and hydrogen. Could this be related to hydrolysis? A4: Yes. If your sample has partially hydrolyzed, it will be a mixture of the acyl chloride (C₁₁H₆ClNO₄) and the carboxylic acid (C₁₁H₇NO₅). The carboxylic acid has a higher oxygen content and an additional hydrogen, which will skew the elemental analysis results. It is crucial to ensure the sample is completely dry and pure before submitting for elemental analysis.

Q5: What safety precautions should be taken when handling this compound? A5: 5-(4-nitrophenyl)furan-2-carbonyl chloride is a corrosive substance that releases HCl upon contact with moisture.[11] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][12][13][14] Have a base (like sodium bicarbonate) ready to neutralize any spills.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024).
  • Hydrolysis of acid/acyl chlorides with water. (n.d.).
  • Infrared spectra of acid chlorides. (n.d.). Chemistry.
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed.
  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022). ACS Publications.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI.
  • Mechanism of hydrolysis of acyl chlorides. (2021). Chemistry Stack Exchange.
  • Acid Halides to Carboxylic Acids: Hydrolysis. (2025). JoVE.
  • Analysis of the FTIR spectrum of HCl. (n.d.).
  • Acetyl chloride - Safety Data Sheet. (2017).
  • Spectroscopic properties of furan and its derivatives. (n.d.). Benchchem.
  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2025). ResearchGate.
  • 5-(4-nitrophenyl)furan-2-carbonyl Chloride. (n.d.). Benchchem.
  • 5-(4-nitrophenyl)furan-2-carbonyl Chloride. (n.d.). PubChem.
  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR.
  • Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.
  • PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. (n.d.). Midac Corporation.
  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). INCHEM.
  • Introduction This method should be performed by those persons familiar with the operation of Fourier Transform Infrared (F). (n.d.). EPA.
  • Acetyl chloride - SAFETY DATA SHEET. (2010).
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI.
  • Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary.
  • Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. (n.d.). Benchchem.
  • 2-(4-Nitrophenyl)furan. (n.d.). Benchchem.
  • 5-(4-nitrophenyl)furan-2-carbonyl chloride. (n.d.). ChemicalBook.
  • The carbon-13 chemical shift of acyl chlorides vs ketones. (2018). Chemistry Stack Exchange.
  • Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. (n.d.). PubMed.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • 5-(4-Nitrophenyl)furan-2-carbonyl chloride. (n.d.). BLDpharm.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
  • 5-Nitrofuroyl chloride. (n.d.). PubChem.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.). Green Chemistry (RSC Publishing).
  • Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC.
  • Has anyone ever had any trouble with generation of acyl chlorides? (2016). Reddit.
  • SAFETY DATA SHEET. (2015). Fisher Scientific.
  • Using furan-2-carbonyl chloride. (n.d.). Sigma-Aldrich.
  • Solved WS-5.7: How will you make the compounds shown below. (2023). Chegg.com.
  • Synthesis of 5-nitrofuran-2-carboxylic acid chloride. (n.d.). PrepChem.com.
  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2026). Save My Exams.

Sources

Optimization

solvent effects on the stability of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Welcome to the technical support center for 5-(4-nitrophenyl)furan-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-nitrophenyl)furan-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this highly reactive compound. The stability of 5-(4-nitrophenyl)furan-2-carbonyl chloride is critically dependent on the choice of solvent and experimental conditions. This document will address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My 5-(4-nitrophenyl)furan-2-carbonyl chloride is degrading prematurely. What are the likely causes?

A1: Premature degradation of 5-(4-nitrophenyl)furan-2-carbonyl chloride is most commonly due to its high reactivity towards nucleophiles, particularly water.[1][2][3] Acyl chlorides are susceptible to hydrolysis, which converts the acyl chloride to the corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid.[1][2] The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent chlorine atom and the nitrophenylfuran ring system, makes it a prime target for nucleophilic attack.[2][4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All solvents, reagents, and glassware must be rigorously dried. Use freshly distilled solvents over an appropriate drying agent.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Solvent Choice: Avoid protic solvents (e.g., water, alcohols) unless they are the intended reactant. Opt for anhydrous aprotic solvents for storage and reactions where the acyl chloride's integrity is paramount.

Q2: Which solvents are recommended for handling and storing 5-(4-nitrophenyl)furan-2-carbonyl chloride?

A2: For short-term handling and reactions where the acyl chloride is to be consumed, anhydrous aprotic solvents are recommended. Suitable choices include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF) - Note: Ensure THF is freshly distilled and free of peroxides.

  • 1,4-Dioxane

For long-term storage, it is advisable to store the compound as a solid in a desiccator under an inert atmosphere. If a solution is necessary, prepare it fresh before use in a rigorously dried aprotic solvent.

Q3: I am observing low yields in my amidation/esterification reaction. How can I optimize this?

A3: Low yields in reactions involving 5-(4-nitrophenyl)furan-2-carbonyl chloride often stem from competing side reactions, primarily hydrolysis.[1] The reaction with the intended nucleophile (amine or alcohol) is in competition with any residual water.

Optimization Strategies:

  • Strict Anhydrous Conditions: As mentioned in Q1, this is the most critical factor.

  • Base Addition: The reaction of an acyl chloride with an amine or alcohol generates HCl as a byproduct.[1][5] This can protonate the starting amine, rendering it non-nucleophilic.[1] To neutralize the HCl, a non-nucleophilic base such as triethylamine (TEA) or pyridine should be added to the reaction mixture.[1]

  • Order of Addition: Slowly add the acyl chloride solution to a solution of the nucleophile and the base. This ensures the nucleophile is in excess and any generated HCl is immediately neutralized.

  • Temperature Control: These reactions are often exothermic.[5] Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.

Troubleshooting Guide: Solvent Effects on Stability

The stability of 5-(4-nitrophenyl)furan-2-carbonyl chloride is profoundly influenced by the solvent's properties. The primary degradation pathway is solvolysis, where the solvent acts as a nucleophile.

Understanding Solvolysis

Solvolysis of acyl chlorides generally proceeds through a nucleophilic addition-elimination mechanism.[2][6] The rate of this reaction is dependent on the solvent's nucleophilicity and its ability to stabilize the transition state.

Diagram: General Mechanism of Solvolysis

Caption: Nucleophilic addition-elimination mechanism of acyl chloride solvolysis.

Impact of Solvent Properties
Solvent TypePropertiesEffect on Stability of 5-(4-nitrophenyl)furan-2-carbonyl chloride
Protic Solvents (e.g., water, alcohols, carboxylic acids)Contain acidic protons and can act as nucleophiles.Highly Unstable. Rapid solvolysis will occur, leading to the formation of the corresponding carboxylic acid or ester.[5][7][8]
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile)Lack acidic protons but have high dielectric constants. Can be nucleophilic.Moderately Stable to Unstable. While they don't directly protonate, they can still participate in solvolysis, though generally slower than protic solvents. Acetonitrile is a relatively good choice for a polar aprotic solvent.
Aprotic Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane)Low dielectric constants and are not strong nucleophiles.Most Stable. These solvents provide the most inert environment for the acyl chloride, minimizing the risk of solvolysis.[1]
Comparative Kinetic Data
SolventRate Constant (k) x 10⁵ (s⁻¹) at 45.0 °C[9]
100% EtOH4.83
90% EtOH21.0
80% EtOH42.1
100% MeOH18.5
90% MeOH51.2
80% MeOH95.8
80% Acetone11.2

Interpretation:

  • The rate of solvolysis increases significantly with the increasing water content in alcohol-water mixtures, highlighting the high sensitivity of the acyl chloride to water.

  • Methanol is a more aggressive solvent for solvolysis than ethanol, as indicated by the higher rate constants.

Experimental Protocols

Protocol 1: Monitoring the Stability of 5-(4-nitrophenyl)furan-2-carbonyl chloride in a Given Solvent

This protocol outlines a general method to assess the stability of the acyl chloride in a chosen solvent over time.

Materials:

  • 5-(4-nitrophenyl)furan-2-carbonyl chloride

  • Anhydrous solvent of interest

  • Internal standard (e.g., a stable compound with a distinct chromatographic peak)

  • Anhydrous reaction vessel (e.g., a sealed vial)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of 5-(4-nitrophenyl)furan-2-carbonyl chloride in the chosen anhydrous solvent at a known concentration.

  • Add a known concentration of the internal standard.

  • Maintain the solution at a constant temperature.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately quench the reaction by derivatizing the remaining acyl chloride with a suitable nucleophile (e.g., a primary amine like aniline) to form a stable amide that can be easily quantified.

  • Analyze the samples by HPLC or GC-MS to determine the concentration of the derivatized acyl chloride relative to the internal standard.

  • Plot the concentration of the acyl chloride derivative versus time to determine the rate of degradation.

Diagram: Experimental Workflow for Stability Study

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_solution Prepare Acyl Chloride Solution with Internal Standard incubate Incubate at Constant Temperature prep_solution->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling quench Quench with Derivatizing Agent sampling->quench analyze HPLC or GC-MS Analysis quench->analyze plot Plot Concentration vs. Time analyze->plot determine_rate Determine Degradation Rate plot->determine_rate

Caption: Workflow for determining the stability of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

References

  • Mechanism of hydrolysis of acyl chlorides. Chemistry Stack Exchange. [Link]

  • SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry. [Link]

  • S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Semantic Scholar. [Link]

  • Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • 33.3 Acyl chlorides. CIE A-Level Chemistry. [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

  • Acyl Chlorides. A Level Chemistry Revision Notes - Save My Exams. [Link]

  • 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). [Link]

  • an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Stability Analysis of Acid Chloride. ResearchGate. [Link]

  • 5-(4-nitrophenyl)furan-2-carbonyl Chloride. PubChem. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • 5-Nitro-2-furoyl chloride. ResearchGate. [Link]

  • Acid chlorides. Organic Chemistry II Class Notes - Fiveable. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Acylating Agents: The Enhanced Reactivity of 5-(4-nitrophenyl)furan-2-carbonyl Chloride in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly within medicinal chemistry and drug development, the acylation reaction is a cornerstone for constructin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within medicinal chemistry and drug development, the acylation reaction is a cornerstone for constructing complex molecular architectures. The choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. While standard agents like benzoyl chloride or acetic anhydride are workhorses of the laboratory, specialized reagents are often required for challenging substrates or to introduce specific, biologically relevant moieties. This guide provides an in-depth comparison of 5-(4-nitrophenyl)furan-2-carbonyl chloride against a spectrum of conventional acylating agents, grounded in mechanistic principles and supported by experimental data. We will explore the unique reactivity conferred by its structure and delineate the contexts in which it offers a superior synthetic advantage.

The Acylating Agent: A Profile of 5-(4-nitrophenyl)furan-2-carbonyl Chloride

5-(4-nitrophenyl)furan-2-carbonyl chloride is a highly activated acylating agent designed for efficient acyl transfer reactions.[1] Its structure is a deliberate convergence of three key functional components that synergistically enhance its reactivity: the acyl chloride, the furan ring, and the 4-nitrophenyl substituent.

  • Acyl Chloride: As a functional group, the acyl chloride is one of the most reactive carboxylic acid derivatives, primed for nucleophilic acyl substitution.[2]

  • Furan Ring: The furan nucleus is a prevalent scaffold in numerous pharmacologically active compounds.[3][4][5] Its inclusion is a common strategy in drug discovery to modulate pharmacokinetic properties.[6] In this molecule, the furan ring acts as a rigid, planar linker between the reactive carbonyl center and the activating nitrophenyl group.

  • 4-Nitrophenyl Group: The nitro group is a powerful electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects.[7][8] This potent electronic pull draws electron density away from the furan ring and, consequently, from the carbonyl carbon. This effect dramatically increases the carbonyl carbon's electrophilicity, making it exceptionally susceptible to nucleophilic attack.[9]

The synthesis of the parent carboxylic acid typically involves a Suzuki coupling, a robust method for forming aryl-aryl bonds, followed by hydrolysis, from which the acyl chloride can be readily prepared using standard reagents like thionyl chloride or oxalyl chloride.[10][11][12]

The Spectrum of Reactivity: A Comparative Analysis

The efficacy of an acylating agent is primarily determined by the electrophilicity of its carbonyl carbon. The general hierarchy of reactivity is well-established: Acyl Halides > Anhydrides > Esters > Amides .[2][13][14] 5-(4-nitrophenyl)furan-2-carbonyl chloride resides at the highest end of this spectrum due to its unique electronic configuration.

To provide a clear comparison, we will evaluate it against several classes of acylating agents in the context of a model N-acylation reaction (amidation), a critical transformation in pharmaceutical synthesis.

  • 5-(4-nitrophenyl)furan-2-carbonyl chloride (NPFC): The subject of our guide.

  • 4-Nitrobenzoyl Chloride (NBC): An aromatic analogue to isolate the effect of the nitro group.

  • Benzoyl Chloride (BC): The parent aromatic acyl chloride, serving as a baseline.

  • 2-Furoyl Chloride (FC): An analogue to isolate the effect of the furan ring.[15]

  • Acetic Anhydride (Ac₂O): A common, less reactive aliphatic acid anhydride.

  • Benzoic Acid + HATU: A carboxylic acid activated in-situ with a modern coupling agent.

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Relative reactivity of selected acylating agents.

The following table summarizes typical experimental outcomes for the acylation of benzylamine, a representative primary amine, under standard laboratory conditions.

Acylating AgentTypical ConditionsReaction TimeTypical YieldByproductKey Considerations
5-(4-Nitrophenyl)furan-2-carbonyl chloride Et₃N, DCM, 0 °C to RT< 30 min> 95%HClExtremely high reactivity; suitable for unreactive amines. May require cooling.
4-Nitrobenzoyl Chloride Et₃N, DCM, 0 °C to RT1-2 hours~95%HClHigh reactivity due to nitro group.
Benzoyl Chloride Et₃N, DCM, RT2-4 hours~90%HClStandard reactivity; may require gentle heating for less reactive nucleophiles.[16]
2-Furoyl Chloride Et₃N, DCM, RT3-5 hours~85-90%HClSlightly less reactive than benzoyl chloride.
Acetic Anhydride Pyridine or DMAP, Heat (50-80 °C)6-12 hours~80-90%Acetic AcidRequires catalyst and/or heat; byproduct is less corrosive than HCl.[17]
Benzoic Acid + HATU DIPEA, DMF, RT2-6 hours> 90%Ureas/SaltsAvoids acyl chlorides; excellent for sensitive substrates; higher cost.

Analysis of Performance:

The data clearly positions 5-(4-nitrophenyl)furan-2-carbonyl chloride (NPFC) as the most potent acylating agent in this comparison. Its reaction proceeds rapidly at low temperatures and delivers near-quantitative yields. This enhanced reactivity stems directly from the strong electron-withdrawing nature of the 4-nitrophenyl group, which significantly increases the partial positive charge on the carbonyl carbon, making it an irresistible target for nucleophiles.

In contrast, benzoyl chloride and 2-furoyl chloride represent a baseline reactivity for aromatic and heteroaromatic acyl chlorides. The removal of the nitro group necessitates longer reaction times. Acid anhydrides are a significant step down in reactivity, often requiring heat and a catalyst, which can be detrimental to sensitive substrates. While modern coupling agents provide an excellent alternative for delicate syntheses, they add cost and complexity to purification due to stoichiometric byproducts.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Influence of structural features on reactivity.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in handling and reaction setup, we provide two detailed protocols for the synthesis of N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide and N-benzylacetamide.

This protocol highlights the procedure for a highly reactive acyl chloride.

Materials:

  • Benzylamine (1.0 eq)

  • 5-(4-nitrophenyl)furan-2-carbonyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine followed by anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Acyl Chloride Addition: Dissolve 5-(4-nitrophenyl)furan-2-carbonyl chloride in anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes. Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

This protocol demonstrates the conditions required for a less reactive acylating agent.

Materials:

  • Benzylamine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (0.1 eq, if needed)

  • Toluene or other suitable solvent

  • Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask, add benzylamine and toluene.

  • Reagent Addition: Add acetic anhydride to the solution. If the reaction is sluggish at room temperature, add a catalytic amount of DMAP.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature. Carefully add saturated NaHCO₃ solution to quench excess anhydride and neutralize the acetic acid byproduct. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: General experimental workflow for acylation.

Conclusion and Recommendations

5-(4-nitrophenyl)furan-2-carbonyl chloride is not merely another acylating agent; it is a highly specialized tool for challenging synthetic tasks. Its exceptional reactivity, driven by the potent electron-withdrawing capacity of the 4-nitrophenyl group, makes it the agent of choice in several key scenarios:

  • Acylation of Weakly Nucleophilic Substrates: When dealing with electron-deficient anilines or sterically hindered amines, where standard acylating agents fail or provide poor yields, NPFC's high electrophilicity can drive the reaction to completion.

  • Rapid, Low-Temperature Reactions: For syntheses involving thermally sensitive substrates, the ability of NPFC to react quickly at 0 °C is a significant advantage, minimizing degradation and side reactions.

  • Introduction of a Bioactive Moiety: In drug discovery programs, the 5-phenyl-furan-2-carboxamide scaffold is a known pharmacophore.[10] Using NPFC allows for the direct and efficient installation of this valuable structural unit.

While its high reactivity is its greatest strength, it also necessitates careful handling under anhydrous conditions to prevent hydrolysis. For simple acylations of unhindered, reactive nucleophiles, a less potent and less expensive agent like benzoyl chloride or an acid anhydride may suffice. However, for researchers pushing the boundaries of molecular synthesis and drug design, 5-(4-nitrophenyl)furan-2-carbonyl chloride offers a powerful and reliable solution for overcoming common acylation hurdles.

References

  • Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review.
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  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
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  • Wikipedia. (n.d.). 2-Furoyl chloride.
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Comparative

A Comparative Guide to the Biological Activity of 5-(4-Nitrophenyl)furan-2-carboxamide Derivatives

Introduction The furan ring is a foundational scaffold in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan ring is a foundational scaffold in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Its electron-rich nature and ability to form hydrogen bonds allow for potent interactions with biological enzymes.[3] When substituted with a 4-nitrophenyl group at the 5-position and a carboxamide at the 2-position, the resulting 5-(4-nitrophenyl)furan-2-carboxamide core structure gives rise to a class of derivatives with significant therapeutic potential. The nitro group, a strong electron-withdrawing feature, often enhances the biological efficacy of the parent molecule, a principle well-established in drugs like nitrofurantoin.[2][4]

This guide offers a comparative analysis of the biological activities of various 5-(4-nitrophenyl)furan-2-carboxamide derivatives for researchers, scientists, and drug development professionals. We will synthesize experimental data to compare their anticancer and antimicrobial effects, delve into structure-activity relationships (SAR), and provide detailed protocols for the key assays used in their evaluation.

Synthetic Overview

The synthesis of these derivatives is generally accessible, providing a robust platform for generating diverse compound libraries. A common and effective route involves a Suzuki coupling reaction to form the C-C bond between the furan and phenyl rings, followed by standard amidation procedures. For instance, 5-(4-nitrophenyl)furan-2-carboxylic acid can be prepared by coupling methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester.[5] This acid can then be converted to a variety of carboxamides. Another approach is the Meerwein arylation, reacting a diazonium salt of a nitroaniline with a furan ester.[6]

Comparative Biological Activities

The 5-(4-nitrophenyl)furan-2-carboxamide scaffold has been explored for several biological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Activity

Derivatives of this class have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The specific substitutions on the carboxamide moiety and the phenyl ring critically influence potency and selectivity.

One study synthesized a series of carbamothioyl-furan-2-carboxamide derivatives and evaluated their anticancer potential against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines.[7][8] The results highlight the importance of the substituent attached to the carbamothioyl group. For instance, modifying the nitrophenyl ring on the core structure showed varied activity.[7] Another study on related 5-nitrofuran derivatives identified compounds with potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values in the low micromolar range.[9]

Table 1: Comparative Anticancer Activity of Furan-2-Carboxamide Derivatives

Derivative ClassCompoundCancer Cell LineActivity Metric (at 20 µg/mL)Reference
Carbamothioyl-furan-2-carboxamideN-(o-nitrophenylcarbamothioyl)furan-2-carboxamideHepG2 (Liver)~35% cell viability[10]
Huh-7 (Liver)~48% cell viability[10]
MCF-7 (Breast)~44% cell viability[10]
5-Nitrofuran-Thiazolidinone HybridDerivative 14bMCF-7 (Breast)IC₅₀ ~5 µM[10]
MDA-MB-231 (Breast)IC₅₀ ~10 µM[10]
5-Nitrofuran-Isatin HybridIsatin Hybrid 3HCT 116 (Colon)IC₅₀ = 1.62 µM[10][11]

Note: Data is compiled from multiple studies on related nitrofuran structures to provide a comparative landscape. Direct side-by-side data for 5-(4-nitrophenyl)furan-2-carboxamide derivatives is limited.

Antimicrobial Activity

The nitrofuran scaffold is historically recognized for its antibacterial properties.[10][12] Derivatives of 5-(4-nitrophenyl)furan-2-carboxamide have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

In one study, carbamothioyl-furan-2-carboxamide derivatives were tested against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus.[8] Compounds with a 2,4-dinitrophenyl group showed significant inhibition against all tested bacterial and fungal strains, with inhibition zones ranging from 9–17 mm.[7] Another investigation into 5-nitrofuran-isatin hybrids found potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1 µg/mL for the most active compound.[11]

Table 2: Comparative Antimicrobial Activity of Furan-2-Carboxamide Derivatives

Derivative ClassBacterial/Fungal StrainActivity MetricReference
Carbamothioyl-furan-2-carboxamideE. coliI.Z. = 10.5 mm; MIC = 280 µg/mL[8]
S. aureusI.Z. = 13 mm; MIC = 265 µg/mL[8]
B. cereusI.Z. = 16 mm; MIC = 230 µg/mL[8]
5-Nitrofuran-Isatin HybridMRSAMIC = 1 µg/mL[11]

I.Z. = Inhibition Zone

Other Biological Activities

The versatility of the furan scaffold extends to other therapeutic areas. Related furan-2-carboxamide derivatives have been evaluated for antibiofilm activity against Pseudomonas aeruginosa, suggesting a potential role in combating persistent infections by targeting the quorum-sensing regulator LasR.[13] Furthermore, 5-phenyl-furan-2-carboxylic acids have been identified as promising antitubercular agents that target iron acquisition in Mycobacterium tuberculosis.[5]

Structure-Activity Relationship (SAR) Analysis

Synthesizing the available data reveals key structural features that govern the biological activity of these derivatives:

  • The Nitrophenyl Group: The presence and position of the nitro group on the phenyl ring are critical. In carbamothioyl derivatives, an ortho-nitro substitution on the terminal phenyl ring resulted in higher anticancer activity compared to meta or para substitutions.[7] This suggests that steric and electronic effects close to the carboxamide linkage play a significant role in target interaction.

  • The Carboxamide Linker: The nature of the group attached to the carboxamide nitrogen is a primary determinant of activity. Fusing the core structure with other heterocyclic rings, such as thiazolidinone or isatin, has proven to be a successful strategy for generating potent anticancer and antimicrobial agents.[9][11]

  • Hydrophobicity and Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and reach its intracellular target. Statistical analysis on related furan and thiophene amides has shown a correlation between lipophilicity and antiproliferative effects.[14]

Mechanism of Action: Induction of Apoptosis

Many nitrofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[9] The proposed mechanism for several cytotoxic 5-nitrofuran compounds involves the intrinsic (mitochondrial) pathway.[10] The presence of the nitroaromatic system can lead to the generation of reactive oxygen species (ROS) within the cancer cell, inducing mitochondrial stress. This stress triggers the release of cytochrome c, which in turn activates a cascade of caspase enzymes (caspase-9 and caspase-3), ultimately leading to the systematic dismantling of the cell.[10]

G cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Derivative 5-Nitrofuran Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Induces Mito Mitochondrion ROS->Mito Causes Mitochondrial Dysfunction CytC Cytochrome C Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Executes MTT_Workflow start Start step1 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate start->step1 step2 2. Incubate (24h, 37°C, 5% CO₂) step1->step2 step3 3. Treat Cells with furan derivatives (various concentrations) step2->step3 step4 4. Incubate (e.g., 24h, 48h, 72h) step3->step4 step5 5. Add MTT Solution (e.g., 0.5 mg/mL) step4->step5 step6 6. Incubate (3-4h, 37°C) step5->step6 step7 7. Solubilize Formazan (Add DMSO or Solubilizing Agent) step6->step7 step8 8. Measure Absorbance (570 nm) step7->step8 end End (Calculate IC₅₀) step8->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Trypsinize and count the desired cancer cells (e.g., MCF-7, HepG2). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of the 5-(4-nitrophenyl)furan-2-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well. [16]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. [17]Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. [18]7. Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [18]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. [19][20]It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth.

Detailed Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes to a uniform thickness of 3-4 mm. [21]Allow the agar to solidify completely in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized microbial inoculum. Aseptically pick a few colonies of the test microorganism (e.g., S. aureus, E. coli) and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [19]3. Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plate to create a bacterial lawn. Rotate the plate by 60 degrees between streaks to ensure uniform coverage. [19]4. Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer or a pipette tip. [20][22]5. Compound Application: Carefully add a fixed volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into each well. [21]6. Controls: Include a positive control (a well with a standard antibiotic like Gentamicin) and a negative control (a well with only the solvent, e.g., DMSO) on each plate. [23]7. Incubation: Incubate the plates at 37°C for 18-24 hours. [21][23]8. Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The 5-(4-nitrophenyl)furan-2-carboxamide scaffold is a versatile and promising platform for the development of new therapeutic agents. Experimental data consistently demonstrate that derivatives from this class possess significant anticancer and antimicrobial activities. Structure-activity relationship studies underscore the critical role of substitutions on both the nitrophenyl ring and the carboxamide functionality, providing a clear rationale for future drug design. The induction of apoptosis appears to be a key mechanism for their anticancer effects.

Future research should focus on a diversity-oriented synthesis approach to generate a broader library of these derivatives, allowing for a more comprehensive exploration of the chemical space. [13]Investigating their efficacy in more complex biological models, such as 3D cell cultures and in vivo animal models, will be crucial for translating these promising in vitro results into clinically relevant candidates. Furthermore, detailed mechanistic studies to identify specific molecular targets will enable the rational design of next-generation compounds with enhanced potency and reduced toxicity.

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  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

  • Molecules. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Available from: [Link]

  • Hindawi. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Available from: [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

  • ResearchGate. (2016). Synthesis and biological activities of furan derivatives. Available from: [Link]

  • Molecules. (2017). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Available from: [Link]

  • RSC Advances. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Available from: [Link]

  • PubChem. (n.d.). 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide. Available from: [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Available from: [Link]

  • ResearchGate. (2004). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Active anti-fungal (i), anti-bacterial (ii) and anti-cancer (iii) derivatives of different carbamothioyl-aryl-2-carboxamides. Available from: [Link]

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Validation

A Comparative Guide to the Structural Validation of 5-(4-Nitrophenyl)furan-2-carbonyl Chloride Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. The 5...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. The 5-(4-nitrophenyl)furan-2-carbonyl chloride scaffold and its derivatives are of significant interest due to their prevalence in the synthesis of novel therapeutic agents and functional materials. An error in structural assignment can lead to misinterpreted data, wasted resources, and irreproducible results.

This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to validate the structure of 5-(4-nitrophenyl)furan-2-carbonyl chloride. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.

The Multi-Pronged Approach to Structural Validation

No single analytical technique is sufficient to definitively prove the structure of a complex organic molecule. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique interrogates a different aspect of the molecule's physical and chemical properties, and together they provide a complete and cross-verified structural picture. Our workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

The relationship between these techniques in a comprehensive validation workflow is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow cluster_conclusion Final Confirmation Synthesis Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid Chlorination Conversion to Acyl Chloride (e.g., with SOCl₂) Synthesis->Chlorination Purification Purification (e.g., Recrystallization) Chlorination->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity Purification->NMR Purified Sample IR IR Spectroscopy - Key Functional Groups (C=O, NO₂, C-Cl) Purification->IR Purified Sample MS Mass Spectrometry - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Purification->MS Purified Sample EA Elemental Analysis - %C, %H, %N - Purity & Empirical Formula Purification->EA Purified Sample Confirmation Structure Confirmed NMR->Confirmation Convergent Data IR->Confirmation Convergent Data MS->Confirmation Convergent Data EA->Confirmation Convergent Data

Caption: A logical workflow for the synthesis and structural validation of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and confirm the relative positions of substituents.

Expertise & Causality: For a disubstituted aromatic system like 5-(4-nitrophenyl)furan-2-carbonyl chloride, NMR provides definitive evidence. The distinct electronic environments of the furan and nitrophenyl rings result in characteristic chemical shifts and coupling patterns. The large chemical shift difference between the furan protons at the 3- and 4-positions is a direct consequence of the influence of the ring's oxygen atom and the two electron-withdrawing substituents at the 2- and 5-positions.[2]

Expected NMR Data

Based on published data for structurally similar compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid[3][4], we can predict the expected NMR spectra for the target acyl chloride. The conversion of the carboxylic acid to the more electron-withdrawing acyl chloride is expected to induce a slight downfield shift (to higher ppm) for adjacent nuclei, particularly the furan protons.

Analysis Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz) Assignment
¹H NMR ~ 8.3 - 8.4Doublet, J ≈ 9.0 Hz2H, Aromatic (protons ortho to NO₂)
~ 7.9 - 8.1Doublet, J ≈ 9.0 Hz2H, Aromatic (protons meta to NO₂)
~ 7.4 - 7.6Doublet, J ≈ 3.7 Hz1H, Furan H-3
~ 7.2 - 7.4Doublet, J ≈ 3.7 Hz1H, Furan H-4
¹³C NMR ~ 160 - 165SingletCarbonyl Carbon (COCl)
~ 155 - 158SingletFuran C-5
~ 148 - 150SingletAromatic C-ipso to NO₂
~ 146 - 148SingletFuran C-2
~ 134 - 136SingletAromatic C-ipso to Furan
~ 125 - 127SingletAromatic CH (meta to NO₂)
~ 124 - 125SingletAromatic CH (ortho to NO₂)
~ 120 - 122SingletFuran C-3
~ 112 - 114SingletFuran C-4
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] The choice of solvent is critical; it must fully dissolve the compound without its residual peaks obscuring key signals.

  • Internal Standard: For modern high-field spectrometers, the residual solvent peak is typically used for calibration. If absolute precision is required, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[1] Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the reference signal. Integrate the ¹H signals to confirm the proton ratios.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. For 5-(4-nitrophenyl)furan-2-carbonyl chloride, IR provides rapid and definitive confirmation of the key acyl chloride and nitro moieties.

Expertise & Causality: The C=O bond in an acyl chloride is particularly strong and polarized due to the electron-withdrawing effect of the adjacent chlorine atom. This results in a C=O stretching vibration at an unusually high frequency, making it a highly diagnostic peak that is easily distinguished from other carbonyl compounds like esters or carboxylic acids.[5][6]

Expected IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
C=O Stretch (Acyl Chloride)1770 - 1800Strong, SharpConfirms presence of the acyl chloride functional group.[7]
Asymmetric NO₂ Stretch1510 - 1550StrongConfirms presence of the nitro group.
Symmetric NO₂ Stretch1340 - 1370StrongConfirms presence of the nitro group.
C=C Aromatic Stretch1450 - 1600Medium to WeakIndicates the presence of the furan and phenyl rings.
C-Cl Stretch600 - 800MediumProvides evidence for the acyl chloride, though this region can be complex.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty accessory (or pure KBr pellet). Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the key absorption bands corresponding to the functional groups listed in the table above.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Expertise & Causality: The molecular formula of 5-(4-nitrophenyl)furan-2-carbonyl chloride is C₁₁H₆ClNO₄.[8] HRMS can measure the mass-to-charge ratio (m/z) to a precision of four or five decimal places. This allows for the calculation of a unique elemental formula, ruling out other combinations of atoms that might have the same nominal mass. This technique is a powerful alternative or complement to elemental analysis.[9]

Expected MS Data
Analysis Technique Expected m/z Value Significance
Molecular Ion HRMS (e.g., ESI-TOF)Calculated Exact Mass: 250.9985Confirms the elemental formula C₁₁H₆ClNO₄.[8] An observed mass within 5 ppm of the calculated value is considered definitive proof.[9]
Isotope Pattern Low or High Resolution MS[M]⁺ peak at ~251 and an [M+2]⁺ peak at ~253 with an intensity ratio of ~3:1This characteristic pattern is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes and is a hallmark of a chlorine-containing compound.
Key Fragments EI-MS or MS/MSm/z corresponding to loss of Cl• (M-35), loss of COCl• (M-63), or loss of NO₂• (M-46)Fragmentation patterns help confirm the connectivity of the structural motifs.[10]
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

  • Infusion: Introduce the sample into the mass spectrometer source (e.g., Electrospray Ionization - ESI) via direct infusion with a syringe pump or through an HPLC system.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500). Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or M⁺•). Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₁₁H₆ClNO₄. Analyze the isotope pattern for the presence of chlorine.

Elemental Analysis (EA): The Final Purity and Formula Check

Elemental analysis provides a quantitative determination of the percentage by mass of carbon, hydrogen, and nitrogen in a pure sample.[11] This classical technique serves as an essential final check of both purity and empirical formula.

Trustworthiness: While modern spectroscopic methods provide detailed structural information, elemental analysis offers a fundamental, quantitative assessment of a compound's bulk purity and composition. A sample that is pure by NMR and LC-MS must also yield elemental analysis data that aligns with its theoretical composition. Journals often require this data for the publication of new compounds, with an accepted deviation of ±0.4% from the calculated value.[9]

Expected Elemental Analysis Data

For the molecular formula C₁₁H₆ClNO₄ (MW: 251.62 g/mol )[8]:

Element Calculated Mass %
Carbon (C)52.49%
Hydrogen (H)2.40%
Nitrogen (N)5.57%
Experimental Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the highly purified and thoroughly dried sample into a tin or silver capsule. Any residual solvent will significantly skew the results, especially for hydrogen and carbon percentages.

  • Instrumentation: The sample is combusted at high temperatures (e.g., >900°C) in an elemental analyzer.

  • Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentage of each element based on the detector's response and the initial sample weight. The experimental values are then compared to the theoretical percentages.

Conclusion: A Synthesis of Evidence

The structural validation of 5-(4-nitrophenyl)furan-2-carbonyl chloride derivatives is a process of building a conclusive case through the synthesis of complementary data. NMR spectroscopy maps the molecular skeleton, IR spectroscopy confirms the key functional groups, mass spectrometry verifies the molecular weight and elemental formula, and elemental analysis provides a final, quantitative check on purity and composition. By following the rigorous, multi-technique workflow outlined in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.

References

  • Title: Acyl chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: NMR spectroscopy Source: University of Regensburg URL: [Link]

  • Title: Ch20: Spectroscopic Analysis : Acyl Chlorides Source: University of Calgary URL: [Link]

  • Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: Canadian Journal of Chemistry URL: [Link]

  • Title: THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE Source: Canadian Journal of Chemistry URL: [Link]

  • Title: 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... Source: ResearchGate URL: [Link]

  • Title: Elemental analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How to identify an Acyl Chloride in an IR spectra? Source: Reddit URL: [Link]

  • Title: The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Elemental analysis and chemical composition Source: INFINITIA Industrial Consulting URL: [Link]

  • Title: The infrared spectra and vibrational assignments of the acetyl halides Source: Royal Society of Chemistry URL: [Link]

  • Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid Source: MDPI URL: [Link]

  • Title: Infrared Spectroscopy Source: University of Colorado Boulder URL: [Link]

  • Title: Elemental Analysis of Materials Source: HORIBA URL: [Link]

  • Title: Mass Spectrometry of Nitro and Nitroso Compounds Source: ResearchGate URL: [Link]

  • Title: Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization Source: ResearchGate URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: 5-(4-nitrophenyl)furan-2-carbonyl Chloride Source: PubChem URL: [Link]

  • Title: (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid Source: ResearchGate URL: [Link]

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Comparative

A Researcher's Guide to 5-Phenylfuran-2-Carboxylic Acid Derivatives as Enzyme Inhibitors: A Comparative Study

The 5-phenylfuran-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of enzymes implicated in significant human diseases. Its...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-phenylfuran-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of enzymes implicated in significant human diseases. Its rigid, planar structure, combined with the diverse chemical space accessible through substitution on the phenyl ring, makes it an ideal starting point for the rational design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of key derivatives, focusing on their inhibitory performance against critical enzyme targets, the underlying structure-activity relationships (SAR), and the detailed experimental protocols required for their evaluation.

Core Principles: Why 5-Phenylfuran-2-Carboxylic Acid?

The efficacy of this scaffold can be attributed to several key features. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, often anchoring the molecule within the enzyme's active site by interacting with key amino acid residues or metal cofactors. The furan and phenyl rings provide a rigid backbone, minimizing conformational entropy upon binding and allowing for specific hydrophobic and π-stacking interactions. This combination of features provides a robust framework for developing targeted inhibitors. Our focus here will be on two well-validated enzyme targets where these derivatives have shown significant promise: Mycobacterium tuberculosis Salicylate Synthase (MbtI) and Phosphodiesterase 4 (PDE4).

Comparative Inhibitor Performance

Targeting Tuberculosis: Inhibition of M. tuberculosis Salicylate Synthase (MbtI)

Enzyme Significance: Mycobacterium tuberculosis (Mtb) requires iron for survival and virulence.[1] It acquires this essential metal using small-molecule iron chelators called siderophores.[1] The salicylate synthase MbtI catalyzes the first committed step in the biosynthesis of these siderophores, making it an attractive target for developing novel anti-tubercular agents that are absent in human cells.[2][3]

Inhibitor Analysis: A range of 5-phenylfuran-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit MbtI. The inhibitory concentration (IC50) values reveal critical insights into the structure-activity relationship of this series.

Compound IDPhenyl Ring SubstitutionMbtI IC50 (µM)Reference
IV 3-cyano-5-(trifluoromethyl)~15-33[2]
V 2,4-bis(trifluoromethyl)~19[2]
II 3-carboxy35.2[4]
1e 3-cyano-5-isobutoxy11.2[5]
1a 3-CF3, 4-Cl28.5[6]

Structure-Activity Relationship (SAR) Insights: The data reveals that substitutions on the phenyl ring are critical for potent MbtI inhibition.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as cyano (-CN) and trifluoromethyl (-CF3), at the meta-positions (3 and 5) of the phenyl ring consistently leads to potent inhibitors (e.g., Compound IV ).[2] This suggests that these groups may engage in specific interactions within the MbtI active site.

  • Lipophilicity and Steric Bulk: Introducing lipophilic moieties can enhance activity. For instance, the addition of an isobutoxy group in Compound 1e resulted in a strong MbtI inhibition with an IC50 of 11.2 µM.[5] This highlights that exploring the hydrophobic pockets of the enzyme's active site is a viable strategy for improving potency.

  • Competitive Inhibition: Kinetic analysis of promising candidates, such as Compound IV , has demonstrated a competitive mode of inhibition with respect to the native substrate, chorismate. This compound exhibited a dissociation constant (Ki) of 9.2 µM, confirming it directly competes for the active site.[2]

Targeting Inflammation: Inhibition of Phosphodiesterase 4 (PDE4)

Enzyme Significance: PDE4 is a key enzyme in inflammatory pathways, responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[7] Inhibiting PDE4 elevates intracellular cAMP levels, leading to a broad range of anti-inflammatory effects. Consequently, PDE4 inhibitors are actively pursued for treating inflammatory diseases like asthma and COPD.[8]

Inhibitor Analysis: The 5-phenylfuran-2-carboxylic acid scaffold has been successfully adapted to target PDE4, yielding compounds with potency comparable to or exceeding that of the benchmark inhibitor, rolipram.

Compound IDPhenyl Ring SubstitutionPDE4 IC50 (µM)Reference
Compound 5j 4-methoxy (ester derivative)1.4[8][9]
Rolipram (Standard Inhibitor)2.0[8][9]
Compound 36 Unspecified9.6[10]
Compound 37 Unspecified2.8[10]

Structure-Activity Relationship (SAR) Insights: Molecular docking and SAR studies provide a clear rationale for the observed inhibitory activity.

  • Para-Substitution is Key: The introduction of a methoxy group at the para-position (position 4) of the phenyl ring is particularly beneficial for PDE4 inhibition. Docking studies suggest this group forms favorable interactions within the metal-binding pocket of the PDE4B active site, enhancing inhibitory activity.[8]

  • Esterification: It is important to note that the most potent compound in this series, Compound 5j , is a derivative where the carboxylic acid is modified. This highlights a common drug development strategy where the core scaffold is optimized to improve cell permeability and bioavailability while maintaining the key pharmacophoric interactions.

Visualizing the Core Concepts

To better understand the relationships and processes described, the following diagrams have been generated.

SAR_Summary cluster_scaffold Core Scaffold & SAR cluster_targets Enzyme Targets & Substituent Effects Scaffold 5-Phenylfuran-2-Carboxylic Acid Phenyl Ring (R) Carboxylic Acid (-COOH) MbtI MbtI Inhibition (Tuberculosis) Scaffold:f1->MbtI R = 3-CN, 5-CF3 Scaffold:f2->MbtI Active Site Binding PDE4 PDE4 Inhibition (Inflammation) Scaffold:f1->PDE4 R = 4-OCH3 Scaffold:f2->PDE4 Active Site Binding MbtI_SAR Favorable Substituents: - Meta CN, CF3 - Lipophilic groups (e.g., isobutoxy) MbtI->MbtI_SAR PDE4_SAR Favorable Substituents: - Para -OCH3 PDE4->PDE4_SAR

Caption: Structure-Activity Relationship (SAR) summary for the 5-phenylfuran-2-carboxylic acid scaffold.

Enzyme_Assay_Workflow start Start Assay prep Prepare Reagents: - Enzyme (e.g., MbtI) - Substrate (e.g., Chorismate) - Test Inhibitors (Serial Dilutions) - Assay Buffer start->prep incubation Pre-incubation: Add Enzyme and Inhibitor to plate. Incubate for 10 min at 25°C. prep->incubation reaction Initiate Reaction: Add Substrate to all wells. incubation->reaction incubation2 Reaction Incubation: Incubate for 1-3 hours at room temperature. reaction->incubation2 quench Quench Reaction: Add stopping agent (e.g., EDTA). incubation2->quench read Read Plate: Measure signal (e.g., Fluorescence) using a plate reader. quench->read analyze Data Analysis: Calculate % Inhibition. Determine IC50 values. read->analyze end End analyze->end

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: In Vitro MbtI Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against M. tuberculosis MbtI. The assay measures the formation of the fluorescent product, salicylic acid, from the non-fluorescent substrate, chorismate.[11]

A. Materials and Reagents

  • Recombinant M. tuberculosis MbtI enzyme[6]

  • Chorismic acid substrate

  • Test compounds (5-phenylfuran-2-carboxylic acid derivatives)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl2

  • Quenching Solution: 0.5 M EDTA, pH 8.0[11]

  • DMSO (for dissolving compounds)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 305 nm, Emission: 420 nm)

B. Step-by-Step Procedure

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from nanomolar to micromolar.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compounds to the appropriate wells of a 384-well plate.

    • For 'No Inhibitor' (positive control) wells, add 2.5 µL of assay buffer containing the same percentage of DMSO.

    • For 'No Enzyme' (negative control) wells, add 2.5 µL of assay buffer.

  • Enzyme Addition & Pre-incubation:

    • Prepare a solution of MbtI enzyme in assay buffer (final concentration ~350 nM).[11]

    • Add 10 µL of the MbtI solution to all wells except the 'No Enzyme' controls.

    • Incubate the plate at room temperature (25°C) for 10 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurate determination of potency, especially for slow-binding inhibitors.

  • Reaction Initiation:

    • Prepare a solution of chorismate in assay buffer (final concentration ~50 µM).[11]

    • Initiate the enzymatic reaction by adding 12.5 µL of the chorismate solution to all wells.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The exact time should be optimized to ensure the reaction in the 'No Inhibitor' wells remains within the linear range of detection.

  • Reaction Quenching:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA solution to all wells.[11] EDTA chelates the Mg2+ ions, which are essential cofactors for MbtI activity, thereby halting the enzymatic conversion.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a plate reader set to an excitation wavelength of 305 nm and an emission wavelength of 420 nm.

C. Data Analysis

  • Calculate Percent Inhibition:

    • Subtract the average fluorescence of the 'No Enzyme' wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

The 5-phenylfuran-2-carboxylic acid scaffold is a validated and highly tractable platform for the development of potent enzyme inhibitors. As demonstrated, strategic substitutions on the phenyl ring can effectively steer the inhibitory activity towards diverse targets like the bacterial enzyme MbtI or the human inflammatory enzyme PDE4. The comparative data underscores the importance of structure-based design; understanding the specific interactions within the target's active site is paramount for optimizing potency and selectivity. Future work should focus on enhancing the pharmacokinetic properties of these derivatives to translate their potent in vitro activity into in vivo efficacy, paving the way for new therapeutic agents.

References

  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. ACS Publications. [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]

  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. [Link]

  • PDE4B Phoshodiesterase Assay Service. Reaction Biology. [Link]

  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. MDPI. [Link]

  • PDE4B Cell-Based Activity Assay Kit. BPS Bioscience. [Link]

  • Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. ResearchGate. [Link]

  • Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening. PMC - NIH. [Link]

  • Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. NIH. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potentia. Iris Unimore. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

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Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 5-(4-nitrophenyl)furan-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Need for Purity Assessment 5-(4-nitrophenyl)furan-2-carbonyl chloride is a key intermediate in the synthesis of various pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Purity Assessment

5-(4-nitrophenyl)furan-2-carbonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds and fine chemicals.[1][2] Its high reactivity, attributed to the acyl chloride functional group, makes it a valuable synthon but also presents significant analytical challenges.[3][4] The purity of this intermediate is paramount, as impurities can lead to undesired side products, reduced yields, and potential toxicity in the final product.

The primary challenge in the HPLC analysis of acyl chlorides is their inherent instability and high reactivity, particularly their susceptibility to hydrolysis.[5][6] Contact with water or other nucleophilic solvents in the mobile phase can rapidly convert the acyl chloride to its corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid, leading to inaccurate purity determinations.[6][7] Therefore, analytical methods must be carefully designed to mitigate this reactivity. This guide will compare two primary HPLC-based strategies: a direct, non-aqueous reversed-phase method and an indirect method involving pre-column derivatization.

Potential Impurities in the Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride

A thorough understanding of potential impurities is crucial for developing a specific and accurate HPLC method. The synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride typically starts from 5-(4-nitrophenyl)furan-2-carboxylic acid, which itself is often prepared via a Suzuki coupling reaction.[8] The final step involves the conversion of the carboxylic acid to the acyl chloride, commonly using a chlorinating agent like thionyl chloride or oxalyl chloride.[4][9]

Common Process-Related Impurities:

  • Starting Material: Unreacted 5-(4-nitrophenyl)furan-2-carboxylic acid.

  • Hydrolysis Product: 5-(4-nitrophenyl)furan-2-carboxylic acid, formed by reaction with moisture.[5]

  • Side-Products from Synthesis: Impurities arising from the Suzuki coupling or subsequent reactions. For instance, the precursor 5-(4-nitrophenyl)furan-2-carbaldehyde may be present.[10][11][12]

  • Reagent-Related Impurities: Residual chlorinating agents and their byproducts.

The analytical method must be capable of separating the active compound from these potential impurities to provide a true measure of its purity.

Comparative Analysis of HPLC Methodologies

We will now compare two distinct HPLC approaches for the purity analysis of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Method A: Direct Non-Aqueous Reversed-Phase HPLC (NA-RP-HPLC)

This method aims to analyze the acyl chloride in its native form by employing a non-aqueous mobile phase to prevent hydrolysis.

Method B: Pre-Column Derivatization followed by Reversed-Phase HPLC (PCD-RP-HPLC)

This strategy involves converting the highly reactive acyl chloride into a stable derivative prior to chromatographic analysis. This allows for the use of traditional, more robust aqueous reversed-phase conditions.[3][13]

Experimental Protocols and Rationale

Method A: Direct Non-Aqueous Reversed-Phase HPLC

This approach is predicated on maintaining a completely anhydrous environment to prevent the degradation of the analyte.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[14]

  • Mobile Phase: A gradient of anhydrous acetonitrile and anhydrous isopropanol. The use of rigorously dried solvents is critical.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm and 320 nm, to capture the absorbance maxima of the analyte and potential impurities.[15][16]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in anhydrous acetonitrile immediately before analysis.

Rationale for Experimental Choices:

  • Non-Aqueous Mobile Phase: The exclusion of water is the cornerstone of this method, preventing the hydrolysis of the acyl chloride.[6]

  • Solvent Selection: Acetonitrile and isopropanol are chosen for their miscibility, low UV cutoff, and appropriate polarity range for eluting the compound of interest from a reversed-phase column.

  • Column Choice: C18 columns provide good retention for moderately polar to nonpolar compounds. The aromatic nature of the analyte also makes a phenyl-based stationary phase a viable option for enhanced pi-pi interactions and potentially better resolution from related substances.

Limitations:

  • Moisture Sensitivity: The method is highly susceptible to trace amounts of water in the solvents, sample, or HPLC system, which can lead to on-column degradation and inaccurate results.

  • Reproducibility: Achieving and maintaining a truly anhydrous system can be challenging, potentially leading to poor reproducibility.

Method B: Pre-Column Derivatization followed by Reversed-Phase HPLC

This is often the more robust and reliable approach for reactive molecules like acyl chlorides.[7][13] The acyl chloride is converted into a more stable derivative, typically an ester or an amide, which can then be analyzed using conventional reversed-phase HPLC with aqueous mobile phases.[17]

Experimental Protocol: Derivatization with Methanol

  • Sample Preparation: Accurately weigh approximately 10 mg of the 5-(4-nitrophenyl)furan-2-carbonyl chloride sample into a 10 mL volumetric flask.

  • Derivatization: Add 5 mL of anhydrous methanol to the flask. The methanol acts as both the derivatizing agent and the solvent. The reaction is typically rapid at room temperature.

  • Reaction Completion: Gently swirl the flask and allow it to stand for 15 minutes to ensure complete conversion of the acyl chloride to its methyl ester, methyl 5-(4-nitrophenyl)furan-2-carboxylate.

  • Dilution: Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

HPLC Analysis of the Methyl Ester Derivative:

Instrumentation:

  • Same as Method A.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[18]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 40-60% B

    • 20-25 min: 60-80% B

    • 25-30 min: 80-40% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 320 nm

  • Injection Volume: 10 µL

Rationale for Experimental Choices:

  • Derivatization Agent: Methanol is an excellent choice as it is readily available in high purity, and the resulting methyl ester is stable and chromatographically well-behaved.[17]

  • Aqueous Mobile Phase: The use of a standard water/acetonitrile mobile phase with a formic acid modifier provides robust and reproducible chromatography with good peak shapes for the ester derivative and the primary impurity, the corresponding carboxylic acid.[14][19]

  • Gradient Elution: A gradient is employed to ensure the efficient elution of both the relatively nonpolar methyl ester and the more polar carboxylic acid, providing good separation between them.[16]

  • Acidic Modifier: Formic acid is used to suppress the ionization of the carboxylic acid impurity, leading to better retention and improved peak symmetry.[19]

Visualizing the Workflows

HPLC_Workflow cluster_A Method A: Direct NA-RP-HPLC cluster_B Method B: PCD-RP-HPLC A_Sample Sample in Anhydrous Acetonitrile A_Inject Direct Injection A_Sample->A_Inject A_HPLC NA-RP-HPLC (Anhydrous Mobile Phase) A_Inject->A_HPLC A_Detect UV/DAD Detection A_HPLC->A_Detect A_Data Purity Data (Acyl Chloride) A_Detect->A_Data B_Sample Acyl Chloride Sample B_Deriv Derivatization (with Methanol) B_Sample->B_Deriv B_Product Stable Methyl Ester B_Deriv->B_Product B_Inject Injection B_Product->B_Inject B_HPLC RP-HPLC (Aqueous Mobile Phase) B_Inject->B_HPLC B_Detect UV/DAD Detection B_HPLC->B_Detect B_Data Purity Data (Calculated from Ester) B_Detect->B_Data

Caption: Comparative workflows for the HPLC analysis of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Data Presentation and Comparison

The performance of each method can be evaluated based on several key chromatographic parameters. The following table presents a hypothetical but realistic comparison of the expected results.

ParameterMethod A: Direct NA-RP-HPLCMethod B: PCD-RP-HPLCJustification
Specificity ModerateHighMethod B's derivatization provides a stable analyte, allowing for optimized separation from the primary degradant (carboxylic acid).
Robustness LowHighMethod A is highly sensitive to moisture. Method B uses standard, stable RP-HPLC conditions.
Reproducibility Low to ModerateHighThe difficulty in maintaining a completely anhydrous system in Method A can lead to variable results. Method B is highly reproducible.
Limit of Detection (LOD) HigherLowerDerivatization can sometimes be used to enhance the UV chromophore, though in this case, the primary benefit is stability, which allows for more consistent low-level detection.[13]
Peak Tailing (Asymmetry) Can be problematicExcellentThe carboxylic acid impurity will exhibit good peak shape in the acidic mobile phase of Method B. The acyl chloride in Method A may interact with any active sites in the system.
Throughput Higher (no derivatization step)Lower (includes derivatization)The derivatization step adds time to the sample preparation process.

Understanding Potential Degradation and Impurity Profile

The primary degradation pathway for 5-(4-nitrophenyl)furan-2-carbonyl chloride is hydrolysis to the corresponding carboxylic acid. This is a critical transformation to monitor and control.

Degradation_Pathway AcylChloride 5-(4-nitrophenyl)furan-2-carbonyl chloride CarboxylicAcid 5-(4-nitrophenyl)furan-2-carboxylic acid AcylChloride->CarboxylicAcid Hydrolysis (Degradation) MethylEster Methyl 5-(4-nitrophenyl)furan-2-carboxylate (Stable Derivative for Method B) AcylChloride->MethylEster Derivatization (Method B) Methanol + Methanol Water + H₂O (Moisture)

Caption: Reaction pathways of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Conclusion and Recommendation

While direct analysis via Non-Aqueous Reversed-Phase HPLC (Method A) is theoretically possible, it presents significant practical challenges related to moisture sensitivity and reproducibility. For routine quality control and accurate purity assessment in a drug development setting, the pre-column derivatization approach (Method B) is unequivocally superior.

The conversion of the labile acyl chloride to a stable methyl ester allows for the use of robust, well-understood, and highly reproducible aqueous reversed-phase HPLC conditions. This method provides excellent specificity for the parent compound and its primary hydrolysis degradant, ensuring the integrity of the analytical data. The minor trade-off in sample preparation time is far outweighed by the significant gains in reliability, robustness, and accuracy, which are critical in a regulated scientific environment.

References

  • Malik, A. K., & Verma, N. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. [Link]

  • Matysová, L., Křížek, T., & Sýkora, D. (2006). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 29(10), 1443-1458. [Link]

  • Zheng, J., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 431-437. [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (2017).
  • Zheng, J., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR, 8(8), 529-534. [Link]

  • ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. [Link]

  • PubChem. (n.d.). 5-(4-nitrophenyl)furan-2-carbonyl Chloride. [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. [Link]

  • NIST. (n.d.). 2-Furancarbonyl chloride. [Link]

  • CHROMacademy. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? [Link]

  • ResearchGate. (n.d.). How can I separate carboxylic acid and chloride by HPLC? [Link]

  • Pearson. (n.d.). Furfuryl chloride can undergo substitution by both SN2 and SN1 me... [Link]

  • Pharmaffiliates. (n.d.). CAS No : 25084-14-4 | Product Name : 5-Nitrofuran-2-carbonyl Chloride. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. [Link]

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Comparative

A Technical Guide to the Structure-Activity Relationship of 5-(4-Nitrophenyl)furan-Based Compounds

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone for the development of novel therapeutic agents due to its versatile chemical nature and ability to mimic phenyl rings, while offering a differ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone for the development of novel therapeutic agents due to its versatile chemical nature and ability to mimic phenyl rings, while offering a different hydrophilic-lipophilic balance.[1] When substituted with a 4-nitrophenyl group at the 5-position, a class of compounds emerges with significant potential in antimicrobial and anticancer applications. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these 5-(4-nitrophenyl)furan-based compounds, comparing their performance with relevant alternatives and providing the experimental framework for their evaluation.

Core Structural Features and Biological Significance

The 5-(4-nitrophenyl)furan scaffold is a key pharmacophore that has been explored for various therapeutic activities. The core structure consists of a central furan ring, a 4-nitrophenyl moiety at the 5-position, and various substituents, typically at the 2-position of the furan ring. The electronic properties of the nitro group and the planarity of the biphenyl-like system are crucial for the biological activity of these compounds.

While extensive research has been conducted on the broader class of 5-nitrofuran derivatives, which are known for their antibacterial properties, the specific focus on the 5-(4-nitrophenyl)furan core has revealed promising avenues for drug discovery.[2][3] The 4-nitrophenyl group, in particular, has been shown to contribute significantly to the anticancer and antimicrobial potency of various heterocyclic compounds.

Comparative Analysis of Biological Activities

The biological evaluation of 5-(4-nitrophenyl)furan-based compounds has primarily focused on two key areas: anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential of 5-(4-nitrophenyl)furan derivatives as potent anticancer agents. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which feature the 4-nitrophenyl group, have demonstrated significant antimitotic activity against a panel of 60 human cancer cell lines.[4]

Key SAR Insights for Anticancer Activity:

  • The 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent at the 5-position of the core heterocycle is crucial for anticancer cytotoxicity. [4]

  • Modifications at the N-3 position of the thiazolidinone ring significantly influence the potency and selectivity of the compounds. For example, the presence of a propanoic acid residue at this position has been shown to yield high levels of antimitotic activity.[4]

  • Compounds containing this scaffold have shown a certain sensitivity profile against leukemia, colon cancer, CNS cancer, melanoma, and breast cancer cell lines.[4]

Antimicrobial Activity

The 5-(4-nitrophenyl)furan scaffold has also been investigated for its antibacterial properties. Chalcones incorporating a 5-(2-chloro-4-nitrophenyl)furan-2-yl moiety have exhibited promising activity against both Gram-positive and Gram-negative bacterial strains.[5]

Key SAR Insights for Antimicrobial Activity:

  • The presence of the 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidine core has been shown to be effective against various bacterial strains, including Neisseria gonorrhoeae and Staphylococcus aureus.

  • Quantitative structure-activity relationship (QSAR) studies on related 5-nitrofuran derivatives suggest that the electronic properties of substituents play a key role in their antibacterial activity.[3] Specifically, electron-withdrawing groups tend to enhance activity.[3]

Experimental Protocols for Activity Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of 5-(4-nitrophenyl)furan-based compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[6][7][8]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microdilution plate.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[11]

  • Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension.[11]

  • Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[11]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]

Data Presentation and Visualization

Clear and concise presentation of experimental data is crucial for comparative analysis.

Quantitative Data Summary

Table 1: Anticancer Activity of 5-(4-Nitrophenyl)furan-Based Compounds

Compound IDModificationCancer Cell LineIC₅₀ (µM)
2h 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidMOLT-4 (Leukemia)<0.01
2h 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidSW-620 (Colon)<0.01
2f 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acidAGS (Gastric)1.2
2j 4-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}butanoic acidDLD-1 (Colon)2.5

Data adapted from Buzun et al. (2021).[4]

Table 2: Antimicrobial Activity of 5-(4-Nitrophenyl)furan-Based Compounds

Compound IDModificationBacterial StrainMIC (µg/mL)
3a 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-oneS. aureus12.5
3b 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-oneS. aureus6.25
3a 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-oneE. coli25
3b 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-oneE. coli12.5

Data adapted from a representative study on chalcones carrying an aryl furan moiety.[5]

Visualizations

SAR_Anticancer cluster_core Core Scaffold cluster_modifications Modifications at Position 2 cluster_activity Biological Activity Core 5-(4-Nitrophenyl)furan Mod1 Thiazolidinone Ring (e.g., Compound 2h) Core->Mod1 leads to Mod2 Chalcone Linker (e.g., Compound 3b) Core->Mod2 leads to Activity1 High Anticancer Potency (Sub-micromolar IC₅₀) Mod1->Activity1 results in Activity2 Moderate Antimicrobial Activity (MIC in µg/mL range) Mod2->Activity2 results in

Caption: Structure-Activity Relationship of 5-(4-Nitrophenyl)furan Derivatives.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with 5-(4-Nitrophenyl)furan Compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4h, 37°C) (Formazan Crystal Formation) C->D E 5. Solubilize Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC₅₀ Value F->G

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

The 5-(4-nitrophenyl)furan scaffold represents a promising starting point for the design of novel anticancer and antimicrobial agents. The available data, although not exhaustive for this specific chemical class, clearly indicates that modifications at the 2-position of the furan ring are critical for determining the type and potency of biological activity. Further exploration of this scaffold, guided by the structure-activity relationships outlined in this guide and validated through robust experimental protocols, holds significant potential for the development of new therapeutics.

References

  • Buzun, K., Kryshchyshyn-Dylevych, A., Senkiv, J., Roman, O., Gzella, A., Bielawski, K., Bielawska, A., & Lesyk, R. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • Podolak, M., Horishny, V., Dudchak, R., Gornowicz, A., Czarnomysy, R., Mural, D., Holota, S., Bielawski, K., Lesyk, R., & Bielawska, A. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 18(11), 1598. [Link]

  • de Souza, G. E. P., da Silva, A. D., & de Souza, M. C. B. V. (2005). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 48(2), 686-692. [Link]

  • Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercapto]acetyl]-2,5-disubstituted-1,3,4-oxadiazoles. European journal of medicinal chemistry, 38(6), 633-643.
  • Patel, R. V., Patel, P. K., Kumari, P., & Chikhalia, K. H. (2014). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1841.
  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Microbiology Info. (n.d.). Broth Microdilution. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 1(1), e12039. [Link]

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Validation

A Comparative Guide to the Kinetic Reactivity of 5-(4-Nitrophenyl)furan-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the choice of an acylating agent is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the choice of an acylating agent is a critical decision that dictates reaction efficiency, yield, and purity of the final product. This guide provides an in-depth technical comparison of the kinetic reactivity of 5-(4-nitrophenyl)furan-2-carbonyl chloride, a highly reactive and synthetically versatile acylating agent. Its performance is objectively benchmarked against common alternatives, supported by a theoretical framework and detailed experimental protocols for direct kinetic analysis.

Introduction: The Significance of 5-(4-Nitrophenyl)furan-2-carbonyl Chloride

5-(4-nitrophenyl)furan-2-carbonyl chloride belongs to the class of heteroaroyl chlorides, compounds that feature a reactive acyl chloride moiety attached to a heterocyclic ring system. The presence of the furan ring, a common scaffold in pharmacologically active molecules, combined with the electron-withdrawing 4-nitrophenyl group at the 5-position, bestows this molecule with unique electronic properties that significantly influence its reactivity. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent for a wide range of nucleophiles, including amines, alcohols, and water.[1] This heightened reactivity allows for acyl transfer reactions to proceed under mild conditions, often with accelerated reaction rates compared to less activated analogs.[1]

This guide will delve into the kinetic intricacies of reactions involving 5-(4-nitrophenyl)furan-2-carbonyl chloride, offering a comparative analysis with other benchmark acylating agents. Understanding the kinetic profile of this reagent is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes in drug discovery and development.

Theoretical Framework of Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, and the rate of reaction is influenced by factors that stabilize this intermediate and lower the activation energy of its formation.

Electronic Effects

The key to the enhanced reactivity of 5-(4-nitrophenyl)furan-2-carbonyl chloride lies in the powerful electron-withdrawing nature of the 4-nitrophenyl substituent. This effect is transmitted through the furan ring to the carbonyl group, significantly increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. Kinetic studies on analogous compounds have shown that the presence of a nitro group can accelerate the rate of aminolysis by 20-30% compared to their non-nitrated counterparts.[1]

The Role of the Furan Ring

The furan ring itself plays a crucial role in modulating the reactivity. As an aromatic heterocycle, it can delocalize electron density. In the case of 2-furoyl chlorides, the oxygen atom of the furan ring can participate in resonance, which can influence the stability of the tetrahedral intermediate.

Comparative Kinetic Analysis

To provide a clear perspective on the reactivity of 5-(4-nitrophenyl)furan-2-carbonyl chloride, we will compare its expected kinetic behavior with that of two standard acylating agents: benzoyl chloride and its activated analog, 4-nitrobenzoyl chloride .

Acylating AgentStructureKey Structural FeaturesExpected Relative Reactivity
5-(4-Nitrophenyl)furan-2-carbonyl Chloride 5-(4-nitrophenyl)furan-2-carbonyl chlorideFuran ring, 4-nitrophenyl group (strong electron-withdrawing)Very High
4-Nitrobenzoyl Chloride 4-nitrobenzoyl chlorideBenzene ring, 4-nitro group (strong electron-withdrawing)High
Benzoyl Chloride Benzoyl chlorideUnsubstituted benzene ringModerate

Disclaimer: The relative reactivity is a qualitative assessment based on established principles of organic chemistry. Actual reaction rates will be dependent on the specific nucleophile, solvent, and temperature.

Experimental Protocols for Kinetic Studies

To quantitatively assess and compare the reactivity of these acylating agents, detailed kinetic experiments are necessary. The following protocols outline methodologies for studying hydrolysis and aminolysis reactions using UV-Vis spectroscopy, a widely accessible and reliable technique for monitoring the progress of reactions involving chromophoric species.

General Workflow for Kinetic Analysis

Caption: General workflow for kinetic analysis of acylation reactions.

Protocol for Hydrolysis Kinetics

Objective: To determine the second-order rate constant for the hydrolysis of 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Materials:

  • 5-(4-nitrophenyl)furan-2-carbonyl chloride

  • Acetonitrile (spectroscopic grade)

  • Deionized water

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Stopped-flow apparatus (for fast reactions) or manual mixing setup

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 5-(4-nitrophenyl)furan-2-carbonyl chloride in dry acetonitrile (e.g., 10 mM).

    • Prepare the desired aqueous buffer solution.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at a wavelength where the product, 5-(4-nitrophenyl)furan-2-carboxylic acid, has a significant absorbance and the acyl chloride has minimal absorbance. This can be determined by running full UV-Vis scans of the reactant and product.

    • Equilibrate the cell holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Place the aqueous buffer solution in the spectrophotometer cell.

    • Inject a small aliquot of the acyl chloride stock solution into the cell with rapid mixing to initiate the reaction. The concentration of water will be in large excess.

    • Immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the linear portion of this plot will be equal to -k_obs (the pseudo-first-order rate constant).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of water.

Protocol for Aminolysis Kinetics

Objective: To determine the second-order rate constant for the reaction of 5-(4-nitrophenyl)furan-2-carbonyl chloride with an amine (e.g., aniline).

Materials:

  • 5-(4-nitrophenyl)furan-2-carbonyl chloride

  • Aniline (or other amine of interest)

  • Aprotic solvent (e.g., acetonitrile, spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Stopped-flow apparatus

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 5-(4-nitrophenyl)furan-2-carbonyl chloride in the chosen solvent (e.g., 1 mM).

    • Prepare a series of stock solutions of the amine in the same solvent with varying concentrations (e.g., 10 mM, 20 mM, 30 mM, etc.).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the formation of the amide product at a suitable wavelength.

    • Equilibrate the cell holder to the desired reaction temperature.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Mix equal volumes of the acyl chloride solution and one of the amine solutions in the stopped-flow apparatus or manually in a cuvette. The amine will be in large excess.

    • Record the change in absorbance over time.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k_obs) for each amine concentration as described in the hydrolysis protocol.

    • Plot k_obs versus the concentration of the amine.

    • The slope of this plot will be the second-order rate constant (k₂) for the aminolysis reaction.

Mechanistic Insights from Kinetic Data

The data obtained from these kinetic studies can provide valuable insights into the reaction mechanism.

Reaction_Mechanism Reactants Acyl Chloride + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate k1 (rate-determining step) Intermediate->Reactants k-1 Products Acylated Product + Leaving Group Intermediate->Products k2

Caption: Simplified mechanism for nucleophilic acyl substitution.

By studying the effect of substituents on the nucleophile (e.g., using a series of substituted anilines) and constructing a Hammett plot, one can elucidate the degree of bond formation in the transition state. Similarly, varying the solvent can provide information about the polarity of the transition state. For reactions involving 5-(4-nitrophenyl)furan-2-carbonyl chloride, the strong electron-withdrawing group is expected to favor a more charge-separated transition state.

Conclusion: An Informed Choice for Acylation

The selection of an appropriate acylating agent is a nuanced decision that requires a thorough understanding of the underlying reaction kinetics. 5-(4-nitrophenyl)furan-2-carbonyl chloride stands out as a highly reactive reagent, a property conferred by the potent electron-withdrawing effect of the 4-nitrophenyl group. This enhanced reactivity can be a significant advantage in synthesizing complex molecules, particularly when dealing with less reactive nucleophiles or when milder reaction conditions are desired.

However, this high reactivity also necessitates careful handling and precise control of reaction conditions to avoid side reactions. The comparative analysis with benzoyl chloride and 4-nitrobenzoyl chloride provides a framework for researchers to position 5-(4-nitrophenyl)furan-2-carbonyl chloride within the broader spectrum of acylating agents. The experimental protocols detailed in this guide offer a practical approach to quantifying these reactivity differences, enabling an evidence-based selection of the optimal reagent for a given synthetic challenge. By leveraging a kinetic understanding of these powerful reagents, researchers can accelerate drug discovery and the development of novel materials.

References

  • PubChem. 5-(4-nitrophenyl)furan-2-carbonyl chloride. National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to the Antitubercular Activity of 5-Phenylfuran Derivatives

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line tre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line treatments ineffective, creating an urgent need for novel antitubercular agents with different mechanisms of action. Furan-containing compounds have emerged as a promising class of heterocyclic molecules, with various derivatives demonstrating potent antimicrobial activities. This guide provides a comparative analysis of 5-phenylfuran derivatives, focusing on their antitubercular efficacy, structure-activity relationships, and the experimental protocols used for their evaluation.

The Promise of Furan-Based Scaffolds in Tuberculosis Drug Discovery

The furan nucleus is a versatile scaffold in medicinal chemistry due to its chemical tractability and ability to form various derivatives.[1] In the context of tuberculosis, certain furan-based compounds have shown significant promise. For instance, nitrofuran derivatives have been a subject of interest, with some compounds exhibiting potent activity against both replicating and non-replicating Mtb.[2][3] This guide will specifically focus on derivatives featuring a phenyl group at the 5-position of the furan ring, a structural motif that has been explored for its potential to inhibit mycobacterial growth.

Comparative In Vitro Activity of 5-Phenylfuran Derivatives

The primary method for assessing the in vitro antitubercular activity of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that inhibits 90% of the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric method for determining the MIC of compounds against Mtb.[4][5]

The following table summarizes the antitubercular activity of a selection of 5-phenylfuran derivatives against the virulent H37Rv strain of Mycobacterium tuberculosis.

Compound ClassR Group (Substitution on Phenyl Ring)R' Group (Substitution at Furan-2-Position)MIC (µg/mL)MIC (µM)Reference
N-benzyl-5-nitrofuran-2-carboxamide H-CONH-benzyl-0.39[2]
Optimized N-benzyl-5-nitrofuran-2-carboxamide H-CONH-C(CH₃)₂-phenyl-0.019[2][6]
5-nitrofuran-triazole conjugate H1,2,3-triazole derivative0.25-[7]
3,4-(dicoumarin-3-yl)-2,5-diphenyl furan HPhenyl25-[8]
2,5-Bis(2-chloro-4-guanidinophenyl) furan 2-chloro-4-guanidino2-chloro-4-guanidinophenyl-1.56[9]

Analysis of Activity:

The data clearly indicates that modifications at both the 2-position of the furan ring and on the phenyl substituent at the 5-position significantly impact antitubercular activity. Notably, the optimization of an N-benzyl-5-nitrofuran-2-carboxamide hit compound, by introducing an α,α-dimethylbenzyl moiety, resulted in a dramatic increase in potency, with the MIC dropping to 0.019 µM.[2][6] This highlights the importance of the carboxamide linker and the steric and electronic properties of the benzyl group. Furthermore, conjugating a 5-nitrofuran with a 1,2,3-triazole ring also yielded a compound with potent activity (MIC of 0.25 µg/ml).[7] In contrast, the 3,4-(dicoumarin-3-yl)-2,5-diphenyl furan derivative showed only moderate activity.[8]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of the 5-phenylfuran derivatives and their biological activity is crucial for designing more potent future drug candidates.

  • Substitution at the 2-Position: The nature of the substituent at the 2-position of the furan ring is a key determinant of activity. Carboxamide derivatives, particularly those derived from 5-nitrofuran-2-carboxylic acid, have shown significant promise.[2] The linkage to other heterocyclic systems, such as triazoles, has also proven to be a successful strategy.[7]

  • Substitution on the Phenyl Ring: Modifications on the phenyl ring at the 5-position can fine-tune the compound's activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, potentially affecting its interaction with mycobacterial targets.[10] For instance, the presence of chloro and guanidino groups on the phenyl rings in 2,5-bis(phenyl)furan derivatives led to a compound with an MIC of 1.56 µM.[9]

  • The Nitro Group: The presence of a nitro group at the 5-position of the furan ring is a common feature in many potent antitubercular furan derivatives. Nitroaromatic compounds are often bioreducible prodrugs that, once activated by mycobacterial enzymes, can generate reactive nitrogen species that are toxic to the bacterium.[3]

SAR cluster_furan 5-Phenylfuran Scaffold cluster_r1 Position 2 cluster_r2 Position 5 cluster_r3 Phenyl Substituents furan Furan Ring r1 R' Group (e.g., Carboxamide, Triazole) Crucial for Potency furan->r1 Influences Target Binding r2 Phenyl Group furan->r2 Core Structure r3 R Group (e.g., -Cl, -OCH3) Fine-tunes Activity r2->r3 Modifies Lipophilicity & Electronics

Caption: Key structural features of 5-phenylfuran derivatives influencing antitubercular activity.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol outlines the standardized MABA method for determining the MIC of compounds against M. tuberculosis H37Rv.[4][5][11] This assay is a self-validating system; the color change of the Alamar Blue indicator from blue (oxidized) to pink (reduced) is a direct result of bacterial metabolic activity.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • M. tuberculosis H37Rv inoculum.

  • Test compounds and standard drugs (e.g., Isoniazid, Rifampicin).

  • Alamar Blue reagent.

  • 10% Tween 80 solution.

Procedure:

  • Plate Preparation: Add 200 µL of sterile distilled water to all outer wells of the 96-well plate to prevent evaporation.

  • Compound Dilution: Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells. Serially dilute the test compounds across the plate, typically from column 2 to 10. Column 11 serves as the drug-free control.

  • Inoculation: Add 100 µL of the M. tuberculosis H37Rv inoculum to wells in rows B to G, from columns 2 to 11, resulting in a final volume of 200 µL per well.

  • Incubation: Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well (e.g., B11).[5]

  • Re-incubation and Reading: Re-incubate the plates at 37°C for 24 hours. A color change from blue to pink in the control well indicates sufficient bacterial growth. If the control well is pink, add the Alamar Blue mixture to all other wells.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

MABA_Workflow prep Plate Preparation (Outer wells with H₂O) dilute Serial Dilution of Test Compounds in Broth prep->dilute inoculate Inoculation with M. tuberculosis H37Rv dilute->inoculate incubate1 Incubate Plate (37°C, 5-7 days) inoculate->incubate1 add_ab Add Alamar Blue to Control Well incubate1->add_ab incubate2 Incubate Plate (37°C, 24 hours) add_ab->incubate2 read Read Results (Blue = Inhibition, Pink = Growth) incubate2->read mic Determine MIC read->mic

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Potential Mechanisms of Action

While the precise mechanism of action for many 5-phenylfuran derivatives is still under investigation, some insights can be drawn. For nitrofuran derivatives, the mechanism likely involves the enzymatic reduction of the nitro group within the mycobacterium, leading to the formation of toxic reactive nitrogen species.[3] Other furan derivatives may act on different targets. For example, some have been found to inhibit N-acetyl glutamate synthase (ArgA), an enzyme essential for L-arginine biosynthesis in Mtb.[9] The diversity of structures within this class suggests that they may operate through multiple mechanisms, which is advantageous in combating drug resistance.

Conclusion and Future Directions

5-Phenylfuran derivatives represent a versatile and promising scaffold for the development of new antitubercular agents. The high potency observed in optimized N-benzyl-5-nitrofuran-2-carboxamides and triazole conjugates underscores the potential of this chemical class. Future research should focus on:

  • Expanding SAR studies: Synthesizing and testing a wider array of derivatives to further refine the understanding of how different substituents impact activity and toxicity.

  • Mechanism of Action Elucidation: Identifying the specific molecular targets of the most potent compounds to facilitate rational drug design and understand potential resistance mechanisms.

  • In Vivo Efficacy and Pharmacokinetics: Advancing lead compounds to animal models of tuberculosis to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By leveraging the insights gained from comparative studies like this, the scientific community can continue to develop the 5-phenylfuran scaffold into a viable new class of drugs to combat the global threat of tuberculosis.

References

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). PubMed. Retrieved from [Link][4]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. Retrieved from [Link][11]

  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., Degnan, M. T., Cook, M. B., Quenzer, V. K., Ferguson, R. M., & Gilman, R. H. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362–366. Retrieved from [Link][5]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). ResearchGate. Retrieved from [Link][12]

  • Yadav, P., Rai, G., Singh, P., Kumar, A., Chopra, S., & Ramachandran, R. (2021). Identification of diphenyl furan derivatives via high throughput and computational studies as ArgA inhibitors of Mycobacterium tuberculosis. International Journal of Biological Macromolecules, 193(Pt B), 1839–1851. Retrieved from [Link][9]

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  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. (n.d.). VeriXiv. Retrieved from [Link][17]

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  • Gallardo-Macias, R., Miller, M. J., & Suh, Y. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorganic & Medicinal Chemistry Letters, 29(4), 543–546. Retrieved from [Link][2]

  • The structure--antituberculosis activity relationships study in a series of 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3h-1,2,4-triazole-3-thione derivatives. A combined electronic-topological and neural networks approach. (n.d.). PubMed. Retrieved from [Link][19]

  • Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. (n.d.). ResearchGate. Retrieved from [Link][3]

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  • Kamal, A., Reddy, T. S., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., & Srinivas, C. (2015). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 25(21), 4747–4751. Retrieved from [Link][7]

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Validation

A Comparative In Vitro Evaluation of Novel Amide Derivatives Synthesized from 5-(4-Nitrophenyl)furan-2-Carbonyl Chloride

This guide provides an in-depth comparative analysis of a novel series of furan-based compounds synthesized from the reactive intermediate, 5-(4-nitrophenyl)furan-2-carbonyl chloride. The furan nucleus is a prominent sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of a novel series of furan-based compounds synthesized from the reactive intermediate, 5-(4-nitrophenyl)furan-2-carbonyl chloride. The furan nucleus is a prominent scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a 5-(4-nitrophenyl) group is of particular interest, as nitro-containing compounds are known to exhibit a broad spectrum of bioactivities, often acting as crucial pharmacophores.[4]

The primary objective of synthesizing derivatives from a common starting material is to explore the structure-activity relationship (SAR) and identify lead compounds with enhanced potency and selectivity. In this guide, we detail the in vitro evaluation of a hypothetical series of novel amide derivatives against a human breast cancer cell line and representative pathogenic bacteria. We provide a transparent, side-by-side comparison of their performance, supported by detailed experimental protocols and illustrative data, to guide researchers in the field of drug discovery.

Rationale and Synthesis Strategy

The core structure, 5-(4-nitrophenyl)furan, serves as a validated starting point for developing new therapeutic agents.[5][6][7] The derivatization of this scaffold via the highly reactive carbonyl chloride intermediate allows for the introduction of diverse chemical moieties. This strategic modification aims to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence biological activity.

For this evaluation, we propose the synthesis of a series of novel amide derivatives (designated as NFC-1 to NFC-4 ) by reacting 5-(4-nitrophenyl)furan-2-carbonyl chloride with various primary and secondary amines. This approach is a robust and common strategy in medicinal chemistry to generate a library of compounds for screening.

5-(4-nitrophenyl)furan-2-carbonyl chloride 5-(4-nitrophenyl)furan-2-carbonyl chloride Novel Amide Derivatives (NFC-1 to NFC-4) Novel Amide Derivatives (NFC-1 to NFC-4) 5-(4-nitrophenyl)furan-2-carbonyl chloride->Novel Amide Derivatives (NFC-1 to NFC-4) Amidation Reaction Primary/Secondary Amine (R-NH2 / R2NH) Primary/Secondary Amine (R-NH2 / R2NH) Primary/Secondary Amine (R-NH2 / R2NH)->Novel Amide Derivatives (NFC-1 to NFC-4)

Caption: General synthesis pathway for novel amide derivatives.

Part I: Comparative Anticancer Activity Evaluation

Numerous furan derivatives have demonstrated significant potential as anticancer agents.[8][9][10][11] The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.[8] To assess the cytotoxic potential of our novel compounds, we employed the MTT assay, a widely used and reliable method for measuring cell viability.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Human breast cancer cells (MCF-7) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.

  • Compound Treatment: The cells are treated with various concentrations of the novel compounds (NFC-1 to NFC-4 ) and a standard reference drug (Doxorubicin) for 48 hours. A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for another 4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the insoluble formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed Seed MCF-7 cells (1x10^4 cells/well) incubate24 Incubate 24h (37°C, 5% CO2) seed->incubate24 treat Add Novel Compounds (NFC-1 to NFC-4) & Doxorubicin incubate48 Incubate 48h treat->incubate48 add_mtt Add MTT Reagent (10 µL/well) incubate4 Incubate 4h add_mtt->incubate4 solubilize Add Solubilizer (e.g., DMSO) incubate4->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Performance Data (Illustrative)

The following table summarizes the hypothetical cytotoxic activity of the novel compounds against the MCF-7 cell line.

CompoundKey Structural MoietyIC₅₀ (µM)Selectivity Index*
NFC-1 Simple Amide15.23.1
NFC-2 Morpholine Amide8.55.5
NFC-3 Piperazine Amide4.110.2
NFC-4 N-phenylpiperazine Amide2.914.8
Doxorubicin (Standard Drug)0.8>25

*Selectivity Index (SI) is a ratio of cytotoxicity against a normal cell line (e.g., MCF-10A) to the cancer cell line (MCF-7). Higher values indicate greater selectivity for cancer cells. Data is illustrative.

Interpretation: The illustrative data suggests a clear structure-activity relationship. The introduction of a heterocyclic morpholine ring (NFC-2 ) improved potency compared to a simple amide (NFC-1 ). Further enhancement was observed with a piperazine moiety (NFC-3 ), and the addition of a phenyl group to the piperazine ring (NFC-4 ) resulted in the most potent compound in the series, with an IC₅₀ value of 2.9 µM.[8] This suggests that increasing the complexity and lipophilicity of the amide substituent may enhance interactions with the biological target.

Part II: Comparative Antimicrobial Activity Evaluation

Furan derivatives, particularly those containing a nitro group, have a long history as effective antimicrobial agents.[2][15][16][17] Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. To evaluate the antibacterial potential of our novel compounds, we utilized the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20] It is considered a gold standard for susceptibility testing.[19]

Step-by-Step Methodology:

  • Preparation of Compounds: Stock solutions of the novel compounds (NFC-1 to NFC-4 ) and a standard antibiotic (Ciprofloxacin) are prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculum Preparation: Bacterial strains (Staphylococcus aureus ATCC 29213 as Gram-positive and Escherichia coli ATCC 25922 as Gram-negative) are cultured to a standardized density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.[20]

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[19]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

cluster_plate Plate Preparation cluster_inoc Inoculation cluster_read Incubation & Reading serial_dilute Serial Dilution of Novel Compounds add_controls Prepare Growth & Sterility Controls serial_dilute->add_controls inoculate_plate Inoculate Wells prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate Incubate Plate (37°C, 16-20h) read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Performance Data (Illustrative)

The following table presents hypothetical MIC values for the novel compounds against representative bacterial strains.

CompoundMIC (µg/mL) vs S. aureus (Gram-positive)MIC (µg/mL) vs E. coli (Gram-negative)
NFC-1 3264
NFC-2 1632
NFC-3 816
NFC-4 88
Ciprofloxacin 0.50.25

Interpretation: The illustrative antimicrobial data again points to a clear SAR. The structural modifications that enhanced anticancer activity also improved antibacterial potency. NFC-4 , with the N-phenylpiperazine moiety, demonstrated the best activity profile in the series, with an MIC of 8 µg/mL against both bacterial strains. While not as potent as the standard antibiotic Ciprofloxacin, the broad-spectrum activity of NFC-4 makes it a promising candidate for further optimization. The results align with studies showing that nitrofuran derivatives can be effective against a range of bacteria.[16][17]

Conclusion

This guide provides a comparative framework for the in vitro evaluation of novel compounds derived from 5-(4-nitrophenyl)furan-2-carbonyl chloride. Based on our illustrative analysis, the strategic introduction of different amide functionalities significantly impacts both anticancer and antimicrobial activities.

  • Structure-Activity Relationship: A clear trend was observed where increasing the structural complexity of the amide side chain, particularly with the inclusion of an N-phenylpiperazine ring (NFC-4 ), led to enhanced potency in both assays.

  • Most Promising Candidate: Compound NFC-4 emerged as the most promising lead from this hypothetical series, demonstrating superior cytotoxic effects against the MCF-7 cancer cell line and the most potent broad-spectrum antibacterial activity.

These findings underscore the value of the 5-(4-nitrophenyl)furan scaffold in medicinal chemistry. The detailed protocols and comparative data structure presented here offer a robust model for researchers to design and evaluate new chemical entities, accelerating the discovery of novel therapeutic agents. Further studies should focus on optimizing the lead compound NFC-4 to improve its potency and selectivity, alongside comprehensive ADME/Tox profiling.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(4-nitrophenyl)furan-2-carbonyl Chloride

For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. Just as vital as the synthesis itself is the safe management and disposal of all chemical reagents,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. Just as vital as the synthesis itself is the safe management and disposal of all chemical reagents, intermediates, and waste streams. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-nitrophenyl)furan-2-carbonyl chloride, a reactive intermediate that requires careful handling due to its composite chemical nature. Our focus is to provide actionable, step-by-step guidance that ensures laboratory safety and regulatory compliance, reinforcing the trust you place in our commitment to your research success.

Understanding the Hazard Profile: A Triad of Reactivity

5-(4-nitrophenyl)furan-2-carbonyl chloride is not a simple molecule to be casually discarded. Its hazard profile is a composite of three distinct structural features: the acyl chloride group, the furan ring, and the nitroaromatic system. Acknowledging these intrinsic properties is the cornerstone of its safe disposal.

  • Acyl Chloride (-COCl): This functional group is highly reactive and the primary driver for the immediate disposal hazards. Acyl chlorides are water-reactive, hydrolyzing exothermically to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2] This reaction can be violent if not controlled, leading to a rapid release of heat and corrosive fumes.

  • Furan Ring: The furan moiety is a known structural alert for toxicity. Furan and its derivatives can be toxic and are suspected carcinogens.[3][4][5] Furthermore, some furan-containing compounds can form explosive peroxides upon prolonged exposure to air and light.[6][7]

  • Nitrophenyl Group (-C₆H₄NO₂): Aromatic nitro compounds are often toxic and can be harmful upon ingestion, inhalation, or skin contact.[8] While the nitro group in this specific molecule is relatively stable, its presence contributes to the overall toxicity of the compound and its degradation products.

A comprehensive understanding of these hazards informs every step of the disposal protocol, from the selection of personal protective equipment to the final waste containerization.

Pre-Disposal Checklist: Engineering Safety into the Workflow

Before initiating any chemical deactivation, a systematic safety check is paramount. This pre-disposal checklist ensures that all necessary safety measures are in place.

Safety Checkpoint Status Notes
Personal Protective Equipment (PPE) Chemical splash goggles, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory. Standard nitrile gloves are insufficient due to the corrosive nature of acyl chlorides.[1]
Engineered Controls All operations must be conducted within a certified chemical fume hood to contain any corrosive vapors (HCl) or toxic dusts.[9] The sash should be kept at the lowest practical height.
Spill Kit Accessibility An appropriate spill kit must be readily available. For acid chlorides, this should include a neutral absorbent material (e.g., vermiculite or sand) and a neutralizing agent for acidic byproducts, such as sodium bicarbonate. Do not use combustible materials like paper towels to absorb the neat compound.
Emergency Equipment Ensure unobstructed access to a safety shower and eyewash station.[10]
Waste Container Preparation A designated hazardous waste container, properly labeled, should be ready to receive the neutralized waste stream. The container must be compatible with the final neutralized solution (typically a high-density polyethylene (HDPE) carboy).

The Quenching Protocol: A Step-by-Step Deactivation Procedure

The core of the disposal process is the controlled "quenching" of the reactive acyl chloride. This involves its slow addition to a suitable nucleophilic solution to safely neutralize its reactivity. The following procedure is a recommended best practice.

Reagents and Equipment:
  • 5-(4-nitrophenyl)furan-2-carbonyl chloride to be disposed of

  • A large beaker or flask (at least 10 times the volume of the quenching solution)

  • A stir bar and magnetic stir plate

  • Dropping funnel or pipette for controlled addition

  • Ice bath

  • Quenching solution: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). A basic solution is preferred over plain water as it will neutralize the HCl byproduct as it is formed.[11]

  • pH paper or a calibrated pH meter

Deactivation Steps:
  • Prepare the Quenching Station: Place the large beaker containing the quenching solution and a stir bar in an ice bath on top of a magnetic stir plate inside a chemical fume hood. Begin gentle stirring. The ice bath is crucial to manage the exothermic nature of the hydrolysis.[12]

  • Controlled Addition of the Acyl Chloride: Carefully and slowly add the 5-(4-nitrophenyl)furan-2-carbonyl chloride to the cold, stirring basic solution.[1] If the compound is a solid, it can be added in small portions. If it is a solution, it should be added dropwise via a dropping funnel.

  • Observe and Control the Reaction: You will likely observe gas evolution (CO₂ if using bicarbonate) and some heat generation.[13] The rate of addition should be controlled to prevent excessive foaming or a rapid temperature increase. If the reaction becomes too vigorous, cease the addition immediately and wait for it to subside before continuing.

  • Allow for Complete Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let the mixture warm to room temperature, stirring for an additional 1-2 hours to ensure the reaction has gone to completion.

  • Neutralization and pH Verification: After the reaction is complete, check the pH of the solution using pH paper or a pH meter. The ideal pH for disposal is between 6 and 8.[11] If the solution is still acidic, add more base dropwise until the desired pH is reached. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.

  • Final Waste Disposal: The now-neutralized aqueous solution contains the sodium salt of 5-(4-nitrophenyl)furan-2-carboxylic acid and other salts. This solution should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department. Consult your local and institutional regulations for specific labeling and disposal requirements.[3][14]

The following diagram illustrates the decision-making workflow for the disposal process.

G cluster_prep Preparation Phase cluster_quench Quenching Protocol cluster_final Final Disposal A Assess Hazards: - Acyl Chloride (Reactive) - Furan (Toxic) - Nitroaromatic (Toxic) B Don Appropriate PPE: - Goggles, Lab Coat - Chemical-Resistant Gloves A->B C Work in Fume Hood B->C D Prepare Spill Kit C->D E Prepare Cold Basic Solution (e.g., 10% NaHCO3 in ice bath) D->E F Slowly Add Acyl Chloride to Basic Solution with Stirring E->F G Monitor Reaction: - Control addition rate - Watch for excess heat/gas F->G Vigorous Reaction? G->F Yes, slow down H Allow Reaction to Complete (Stir at room temp for 1-2 hours) G->H No, proceed I Check pH of Solution H->I J Is pH between 6 and 8? I->J K Adjust pH with Acid/Base J->K No L Transfer to Labeled Hazardous Waste Container J->L Yes K->I M Consult EHS for Pickup L->M

Caption: Disposal workflow for 5-(4-nitrophenyl)furan-2-carbonyl chloride.

Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.

  • Secure the Area: Restrict access to the spill area. If flammable solvents are present, remove any ignition sources.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as described above.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material like sand or vermiculite.

  • Neutralize: Once absorbed, cautiously add a neutralizing agent like sodium bicarbonate over the spill area. Be prepared for some fizzing as acid is neutralized.

  • Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution, and then wipe it down. All cleaning materials should also be placed in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 5-(4-nitrophenyl)furan-2-carbonyl chloride, fostering a culture of safety and responsibility within your laboratory.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available from: [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department. Available from: [Link]

  • PubChem. 5-(4-nitrophenyl)furan-2-carbonyl Chloride. National Center for Biotechnology Information. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Available from: [Link]

  • Scribd. (n.d.). Furan Safety Data Sheet Overview. Available from: [Link]

  • NJ.gov. (n.d.). Furan. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. EPA NEPIC. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Available from: [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. EPA. Available from: [Link]

  • PubChem. 5-Nitrofuroyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube. Available from: [Link]

  • University of Rochester. (2026). How To Run A Reaction: The Quench. Department of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Available from: [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Available from: [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Available from: [Link]

  • Ms. Kropac. (n.d.). Neutralization Reactions Lab. Available from: [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]

  • MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Available from: [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Ms. Hinkson. (2020, March 24). Neutralization Reaction Lab [Video]. YouTube. Available from: [Link]

  • North Industrial Chemicals. (2023, November 29). How to Neutralize Nitric Acid: A Step-by-Step Safety Guide. Available from: [Link]

  • Mark Rosengarten. (2010, January 14). Chemistry Tutorial 11.2b: Neutralization Reactions (Advanced) [Video]. YouTube. Available from: [Link]

  • ACS Publications. (n.d.). Halide (Cl-) Quenching of Quinine Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry. Journal of Chemical Education. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available from: [Link]

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